2-Fluoro-5-(trifluoromethyl)benzylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[2-fluoro-5-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIQWADYBGSRGCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20336439 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199296-61-2 | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20336439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-(trifluoromethyl)benzylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine
CAS Number: 199296-61-2
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)benzylamine, a key building block in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.
Core Compound Properties
This compound is a substituted benzylamine derivative characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. These substitutions significantly influence the compound's physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in which it is incorporated, making it a valuable moiety in drug design.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| CAS Number | 199296-61-2 | [2][3] |
| Molecular Formula | C₈H₇F₄N | [3] |
| Molecular Weight | 193.14 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 175.9 ± 35.0 °C | [3] |
| Flash Point | 71.6 °C | [3] |
| Purity | >98.0% (GC) | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reductive amination of the corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde. This method is a widely used and generally high-yielding approach for the preparation of benzylamines.
General Synthesis Workflow
The overall synthetic strategy involves two main steps: the formation of an imine intermediate from the aldehyde and an ammonia source, followed by the reduction of the imine to the desired benzylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is based on established methods for the reductive amination of similar substituted benzaldehydes.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)
-
Ammonium acetate (5-10 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Add an ammonia source, for instance, ammonium acetate (5-10 eq).
-
Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
-
Extract the product with dichloromethane.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its unique substitution pattern contributes to desirable properties in drug candidates, including enhanced efficacy and metabolic stability.
This compound is a key building block for:
-
Anti-cancer agents: The trifluoromethyl group can enhance the binding affinity of small molecules to their protein targets.
-
Anti-inflammatory drugs: The fluoro and trifluoromethyl substituents can improve the pharmacokinetic profile of anti-inflammatory compounds.
-
Neurological disorder therapeutics: This benzylamine derivative is utilized in the synthesis of molecules targeting the central nervous system.[1]
Role in FLT3/CHK1 Dual Inhibition: A Potential Signaling Pathway Application
While direct evidence for the involvement of this compound in specific signaling pathways is not extensively published, its structural motifs are found in potent kinase inhibitors. For instance, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine, which shares the trifluoromethylphenyl moiety, have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[5]
The inhibition of these kinases is a critical strategy in cancer therapy. FLT3 is often mutated in acute myeloid leukemia (AML), and its inhibition can block downstream pro-survival signaling. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.
The hypothetical signaling pathway below illustrates the points of intervention for a dual FLT3/CHK1 inhibitor.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Safety Recommendations:
-
Wear suitable protective clothing, gloves, and eye/face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
-
In case of an accident or if you feel unwell, seek immediate medical advice and show the product label where possible.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique fluorine and trifluoromethyl substitutions impart desirable properties that are actively exploited by medicinal and synthetic chemists. The synthetic route via reductive amination is a reliable method for its preparation. While its direct role in specific signaling pathways is an area for further research, its incorporation into kinase inhibitors highlights its potential in the development of targeted therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzylamine is a fluorinated aromatic amine that serves as a critical building block in the synthesis of novel compounds within the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, bioavailability, and binding affinity.[1] This technical guide provides an in-depth overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a conceptual workflow illustrating its application in drug discovery.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, reaction setup, and integration into synthetic pathways. The following table summarizes the key physicochemical data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₇F₄N | [2][3] |
| Molecular Weight | 193.14 g/mol | [1][2][3] |
| Appearance | Colorless to light yellow to light orange clear liquid | [1][4] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [2] |
| 1.34 g/cm³ | [1] | |
| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [2] |
| Melting Point | Not experimentally reported in the reviewed literature. As a liquid at room temperature, it is expected to be below 20 °C. | |
| Flash Point | 71.6 °C | [2] |
| Refractive Index | n20/D 1.451 | [2] |
| n20/D 1.45 | [1] | |
| Solubility | Insoluble in water; Soluble in organic solvents. | |
| Vapor Pressure | 1.12 mmHg at 25°C | [2] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of the key physical properties of this compound.
Determination of Boiling Point (Micro Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro method for its determination is as follows:
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil (e.g., mineral oil), and a heat source.
-
Procedure:
-
A small volume (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer and placed in a Thiele tube containing heating oil.
-
The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed. The heat source is then removed.
-
The liquid will begin to cool, and the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
-
Determination of Density
The density of a liquid can be determined using a pycnometer or a digital density meter.
-
Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore), analytical balance.
-
Procedure:
-
The empty pycnometer is cleaned, dried, and its mass is accurately determined.
-
The pycnometer is filled with distilled water and placed in a constant temperature bath until it reaches thermal equilibrium. The mass of the pycnometer filled with water is then measured.
-
The pycnometer is emptied, dried, and then filled with this compound.
-
The mass of the pycnometer filled with the sample is determined at the same temperature.
-
The density of the sample is calculated using the formula: ρ_sample = (m_sample / m_water) * ρ_water where ρ is density and m is mass.
-
Determination of Refractive Index
The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material. It is a characteristic property of a substance.
-
Apparatus: Abbe refractometer, constant temperature water bath.
-
Procedure:
-
The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
-
A few drops of this compound are placed on the prism of the refractometer.
-
The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus on the crosshairs of the eyepiece.
-
The refractive index is read from the instrument's scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.
-
Application in Drug Discovery Workflow
This compound is a valuable building block in medicinal chemistry. Its incorporation into a lead molecule can significantly modulate its biological activity and pharmacokinetic profile. The following diagram illustrates a generalized workflow where this compound might be utilized.
Caption: Role of this compound in Drug Discovery.
Safety Information
This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[5] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.[2] All work should be conducted in a well-ventilated fume hood.[5] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]
References
In-Depth Technical Guide: 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Fluoro-5-(trifluoromethyl)benzylamine. This compound is a key building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents.
Chemical Structure and Identifiers
This compound is an aromatic amine characterized by a benzylamine core substituted with a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring.
Molecular Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | [2-Fluoro-5-(trifluoromethyl)phenyl]methanamine |
| CAS Number | 199296-61-2 |
| Molecular Formula | C₈H₇F₄N |
| Molecular Weight | 193.14 g/mol [1][2][3][4] |
| InChI | InChI=1S/C8H7F4N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H,4,13H2[5] |
| InChIKey | WIQWADYBGSRGCF-UHFFFAOYSA-N[5] |
| SMILES | Nc1cc(ccc1F)C(F)(F)F |
Physicochemical and Safety Data
This compound is typically a colorless to light yellow liquid and is noted for its role as a versatile intermediate in organic synthesis.[1][2]
Quantitative Physicochemical Data:
| Property | Value | Source |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Purity | >98.0% (GC) | [2] |
| Density | 1.312 - 1.34 g/cm³ (Predicted/Experimental) | [1][3] |
| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [3] |
| Flash Point | 71.6 - 72 °C | [2][3] |
| Refractive Index | 1.45 - 1.452 | [1][4] |
| pKa | 8.27 ± 0.10 (Predicted) | |
| Storage | Store at room temperature under an inert atmosphere. Air sensitive. | [2] |
Safety Information:
This compound is classified as a hazardous substance.
| Hazard | Description |
| GHS Pictogram | Corrosion |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage.[2] |
| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P304+P340+P310, P305+P351+P338, P501 |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reductive amination of its corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde.
Reaction Scheme:
Detailed Methodology:
-
Imine Formation: To a solution of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol, an ammonia source (e.g., a 7N solution of ammonia in methanol, 5-10 eq) is added. The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: A reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), is added portion-wise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up and Purification: The reaction mixture is quenched by the slow addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Applications in Drug Discovery and Agrochemicals
The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring significantly influences the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. These properties make this compound a valuable precursor in the synthesis of bioactive molecules.
Pharmaceutical Applications
This benzylamine derivative is a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of treatments for cancer and neurological disorders.[1] A significant application is in the creation of FMS-like tyrosine kinase 3 (FLT3) inhibitors for the treatment of Acute Myeloid Leukemia (AML).[6][7][8]
FLT3 Signaling Pathway and Inhibition:
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., through internal tandem duplications or ITD), becomes constitutively active, leading to uncontrolled proliferation of myeloid precursor cells.[6] This aberrant signaling activates downstream pathways such as JAK/STAT, PI3K/AKT, and MAPK, which promote cell survival and inhibit apoptosis.[9][10] FLT3 inhibitors developed from this compound can block the ATP binding site of the kinase, thereby inhibiting its activity and downstream signaling.
Agrochemical Applications
In the agrochemical sector, this compound serves as a key intermediate in the production of modern pesticides and herbicides. The fluorinated moieties can enhance the efficacy, stability, and bioavailability of the active ingredients in these crop protection agents.[1]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
Mass Spectrometry (MS): The electron ionization mass spectrum is available in the NIST WebBook, showing the molecular ion peak and characteristic fragmentation patterns.[5][11]
-
Infrared (IR) Spectroscopy: The gas-phase IR spectrum is also available from the NIST/EPA Gas-Phase Infrared Database, displaying characteristic absorption bands for the amine and aromatic C-H, C-F, and C-N bonds.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aminomethyl protons (a singlet), and distinct multiplets for the aromatic protons, with coupling patterns influenced by the fluorine substituent.
-
¹³C NMR: The carbon NMR spectrum will display characteristic shifts for the aromatic carbons, with the carbons bonded to fluorine and the trifluoromethyl group showing distinct coupling (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum would be expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shift for trifluoromethyl groups typically falls in the range of +40 to +80 ppm relative to CFCl₃.[12]
-
This technical guide serves as a foundational resource for professionals engaged in research and development where this compound is a potential synthetic intermediate. Its versatile reactivity and the beneficial properties imparted by its fluorinated structure ensure its continued importance in the creation of advanced chemical entities.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound [webbook.nist.gov]
- 6. Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound [webbook.nist.gov]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 1H NMR spectrum [chemicalbook.com]
- 14. 2-(TRIFLUOROMETHYL)BENZYLAMINE(3048-01-9) 13C NMR [m.chemicalbook.com]
- 15. rsc.org [rsc.org]
- 16. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-5-(trifluoromethyl)benzylamine is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to the final products. This technical guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate, including detailed experimental protocols, quantitative data, and logical workflow diagrams to aid in its efficient laboratory preparation. The presented methodologies are reductive amination of 2-fluoro-5-(trifluoromethyl)benzaldehyde, reduction of 2-fluoro-5-(trifluoromethyl)benzonitrile, and nucleophilic substitution of 2-fluoro-5-(trifluoromethyl)benzyl bromide.
Introduction
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and agrochemical design. The presence of a trifluoromethyl group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, while a fluorine atom can modulate pKa and conformational preferences. This compound serves as a critical starting material for introducing this valuable pharmacophore into a wide range of molecular scaffolds. This guide details the most common and effective laboratory-scale synthetic routes to this important compound, providing researchers with the necessary information to select and execute the optimal pathway for their specific needs.
Synthetic Pathways
Three primary synthetic routes to this compound have been identified and are detailed below. These routes utilize commercially available starting materials and established chemical transformations.
Pathway 1: Reductive Amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde
This is a widely employed and generally high-yielding method for the synthesis of benzylamines. The reaction proceeds via the in-situ formation of an imine from the corresponding aldehyde and an ammonia source, which is then reduced to the desired amine.
Caption: Reductive Amination Workflow.
A general procedure for the reductive amination of an aromatic aldehyde is as follows. To a solution of 2-fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol (MeOH) or 1,2-dichloroethane (DCE) is added an ammonia source, such as ammonium acetate (5-10 eq) or a solution of ammonia in methanol. The mixture is stirred at room temperature to facilitate imine formation. A reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq), is then added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzaldehyde |
| Ammonia Source | Ammonium Acetate or Ammonia in Methanol |
| Reducing Agent | Sodium Borohydride or Sodium Triacetoxyborohydride |
| Solvent | Methanol or 1,2-Dichloroethane |
| Temperature | Room Temperature |
| Typical Yield | 70-90% (Estimated based on similar reactions) |
Pathway 2: Reduction of 2-Fluoro-5-(trifluoromethyl)benzonitrile
The reduction of a nitrile is a direct and efficient method for the preparation of primary amines. This transformation can be achieved using various reducing agents, including metal hydrides and catalytic hydrogenation.
Caption: Nitrile Reduction Workflow.
Caution: Lithium aluminum hydride (LiAlH₄) is a highly reactive and pyrophoric reagent. It should be handled with extreme care by trained personnel in a dry, inert atmosphere.
To a stirred suspension of lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux until the reaction is complete (monitored by TLC or GC-MS). The reaction is then cooled to 0 °C and carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude benzylamine, which can be purified by distillation or column chromatography.
A solution of 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as ethanol or methanol, often with the addition of ammonia to suppress secondary amine formation, is placed in a hydrogenation vessel. A catalyst, typically palladium on carbon (Pd/C) or Raney nickel (Ra-Ni), is added. The vessel is then pressurized with hydrogen gas (typically 50-100 psi) and shaken or stirred at room temperature or slightly elevated temperature until hydrogen uptake ceases. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the product.
| Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |
| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzonitrile | 2-Fluoro-5-(trifluoromethyl)benzonitrile |
| Reducing Agent | Lithium Aluminum Hydride | H₂ gas |
| Catalyst | N/A | Pd/C or Raney Nickel |
| Solvent | Anhydrous Tetrahydrofuran | Ethanol or Methanol (often with NH₃) |
| Temperature | Reflux | Room Temperature to 50 °C |
| Typical Yield | 75-95% | 80-98% |
Pathway 3: Nucleophilic Substitution of 2-Fluoro-5-(trifluoromethyl)benzyl Bromide
This pathway involves the direct displacement of the bromide from 2-fluoro-5-(trifluoromethyl)benzyl bromide with an ammonia equivalent. This is a straightforward approach, though it may sometimes be complicated by over-alkylation to form secondary and tertiary amines.
Caption: Benzyl Bromide Amination Workflow.
A solution of 2-fluoro-5-(trifluoromethyl)benzyl bromide (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran is treated with an excess of an ammonia source. This can be aqueous ammonium hydroxide, a solution of ammonia in an organic solvent, or a protected ammonia equivalent like hexamethylenetetramine (followed by acidic hydrolysis). The reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or GC-MS). After cooling, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with water or a dilute base to remove any ammonium salts. The organic layer is dried, filtered, and concentrated. The product can be purified by column chromatography or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free amine.
| Parameter | Value |
| Starting Material | 2-Fluoro-5-(trifluoromethyl)benzyl Bromide |
| Ammonia Source | Aqueous NH₄OH, NH₃ in solvent, or Hexamethylenetetramine |
| Solvent | Ethanol, Tetrahydrofuran |
| Temperature | Room Temperature to Reflux |
| Typical Yield | 60-80% (Highly dependent on conditions and extent of over-alkylation) |
Data Summary and Comparison
| Synthesis Pathway | Starting Material | Key Reagents | Advantages | Disadvantages | Estimated Yield |
| Reductive Amination | 2-Fluoro-5-(trifluoromethyl)benzaldehyde | Ammonia source, Reducing agent | High yield, mild conditions, good functional group tolerance. | Requires the aldehyde, which may be less stable than the nitrile. | 70-90% |
| Nitrile Reduction | 2-Fluoro-5-(trifluoromethyl)benzonitrile | LiAlH₄ or H₂/Catalyst | Direct conversion, often high yielding. | LiAlH₄ is hazardous; catalytic hydrogenation requires specialized equipment. | 75-98% |
| Benzyl Bromide Substitution | 2-Fluoro-5-(trifluoromethyl)benzyl Bromide | Ammonia source | Simple procedure, readily available starting material. | Prone to over-alkylation, may require careful control of conditions. | 60-80% |
Conclusion
The synthesis of this compound can be effectively achieved through several viable pathways. The choice of the optimal route will depend on factors such as the availability and cost of starting materials, the scale of the reaction, and the equipment available. For laboratory-scale synthesis, the reductive amination of the corresponding benzaldehyde and the reduction of the benzonitrile are generally the most reliable and high-yielding methods. The direct amination of the benzyl bromide offers a simpler, albeit potentially lower-yielding, alternative. The detailed protocols and comparative data provided in this guide are intended to assist researchers in making an informed decision and successfully preparing this valuable synthetic intermediate.
Spectroscopic Profile of 2-Fluoro-5-(trifluoromethyl)benzylamine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the versatile chemical intermediate, 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS No. 199296-61-2). Aimed at researchers, scientists, and professionals in drug development and agrochemical synthesis, this document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate its identification and application in research and development.
Introduction
This compound is a substituted aromatic amine that serves as a critical building block in the synthesis of a wide range of compounds, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct physicochemical properties to target molecules, influencing factors such as metabolic stability, binding affinity, and bioavailability. Accurate spectroscopic characterization is paramount for its unambiguous identification and quality control.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the latest literature review, publicly available, experimentally determined ¹H and ¹³C NMR data specifically for this compound remains elusive. While data for the isomer 2-(trifluoromethyl)benzylamine is accessible, it is not a suitable proxy due to the significant influence of the fluorine substituent on the chemical shifts of the aromatic and benzylic protons and carbons. Researchers requiring definitive NMR characterization are advised to acquire spectra on their own samples.
Infrared (IR) Spectroscopy
The gas-phase infrared spectrum for this compound is available through the NIST/EPA Gas-Phase Infrared Database.[1] The spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule.
Table 1: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3300 | Medium | N-H stretching (amine) |
| ~3100-3000 | Weak | C-H stretching (aromatic) |
| ~2950-2850 | Weak | C-H stretching (aliphatic CH₂) |
| ~1620-1580 | Medium | C=C stretching (aromatic) |
| ~1320 | Strong | C-F stretching (trifluoromethyl) |
| ~1250 | Strong | C-N stretching (amine) |
| ~1150 | Strong | C-F stretching (aromatic) |
Note: The exact peak positions and intensities may vary slightly depending on the experimental conditions.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of this compound is available from the NIST Chemistry WebBook. The fragmentation pattern provides valuable information for structural elucidation.
Table 2: Key Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 193 | ~20 | Molecular ion [M]⁺ |
| 174 | ~35 | [M-F]⁺ |
| 162 | ~100 | [M-NH₂-F]⁺ (tentative) |
| 145 | ~15 | [M-NH₂-F-H]⁺ (tentative) |
Note: The fragmentation assignments are tentative and would require further high-resolution mass spectrometry studies for definitive confirmation.
Experimental Protocols
Detailed experimental protocols for the acquisition of the referenced NIST data are not fully available. However, general methodologies for these techniques are provided below.
NMR Spectroscopy (General Protocol for Fluorinated Benzylamines)
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: -10 to 200 ppm.
-
A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.
-
-
¹⁹F NMR Acquisition:
-
If available, acquire a proton-decoupled fluorine spectrum.
-
The chemical shift range for fluorine is much larger than for protons.
-
Infrared (IR) Spectroscopy (NIST Gas-Phase Protocol Summary)
The NIST gas-phase IR spectra were obtained using an integrated capillary gas chromatography-mass spectrometry-infrared (GC-MS-IR) instrument.[2] The spectra were recorded at a resolution of 8 cm⁻¹.[2]
Mass Spectrometry (MS) (General EI Protocol)
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction: The sample is typically introduced via a direct insertion probe or through a gas chromatograph.
-
Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
Conclusion
This technical guide provides a consolidated resource for the available spectroscopic data of this compound. While IR and MS data are accessible through public databases, the absence of definitive ¹H and ¹³C NMR data in the literature highlights a gap that researchers should be aware of. The provided general experimental protocols offer a starting point for in-house spectral acquisition and characterization, which is essential for ensuring the identity and purity of this important chemical intermediate in research and development settings.
References
The Pivotal Role of 2-Fluoro-5-(trifluoromethyl)benzylamine in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of rational drug design. Among the array of fluorinated building blocks, 2-Fluoro-5-(trifluoromethyl)benzylamine stands out as a versatile and highly valuable scaffold. Its unique substitution pattern—a fluorine atom and a trifluoromethyl group on the benzyl ring—imparts advantageous properties to bioactive molecules, including enhanced metabolic stability, increased binding affinity, and improved bioavailability. This technical guide delves into the multifaceted role of this compound in drug discovery, with a specific focus on its application in the synthesis of soluble guanylate cyclase (sGC) activators, a promising class of therapeutics for cardiovascular diseases.
A Versatile Building Block for Diverse Therapeutic Areas
This compound and its close derivatives serve as key intermediates in the synthesis of a wide range of pharmaceutical agents.[1] The presence of the trifluoromethyl group, a well-known bioisostere for various functional groups, can significantly enhance the lipophilicity and metabolic stability of a drug molecule.[2] This, combined with the electronic effects of the fluorine atom, makes this scaffold particularly attractive for developing novel therapeutics targeting neurological disorders, cancer, and inflammatory conditions.[1]
Case Study: Synthesis of Soluble Guanylate Cyclase (sGC) Activators
A prominent application of a derivative of this compound is in the synthesis of potent activators of soluble guanylate cyclase (sGC). sGC is a critical enzyme in the nitric oxide (NO) signaling pathway, which plays a fundamental role in regulating blood pressure, inflammation, and neurotransmission. Heme-independent sGC activators are of particular interest as they can stimulate the enzyme even when the heme group is oxidized, a condition often associated with cardiovascular diseases.
One such sGC activator, BAY 60-2770, incorporates a 2-fluoro-5-(trifluoromethyl)benzyl moiety in its structure. The synthesis of related sGC activators often involves the use of 2-fluoro-5-(trifluoromethyl)benzyl bromide as a key electrophile.
Quantitative Data: Biological Activity of a Representative sGC Activator
The following table summarizes the in vitro activity of BAY 60-2770, an sGC activator whose structure contains the 2-fluoro-5-(trifluoromethyl)benzyl motif.
| Compound | Target | Assay | Activity (EC50) | Reference |
| BAY 60-2770 | sGC α1β1 isoform | Enzyme activity assay | 592 nM | [3] |
| BAY 60-2770 | sGC α2β1 isoform | Enzyme activity assay | 573 nM | [3] |
Experimental Protocols
A general experimental protocol for the synthesis of a key intermediate for sGC activators, involving the coupling of a 2-fluoro-5-(trifluoromethyl)benzyl derivative with a phenolic compound, is outlined below. This represents a crucial step in the assembly of the final drug molecule.
Synthesis of a 2-(substituted benzyloxy)aniline derivative:
This procedure illustrates a nucleophilic substitution reaction, a common strategy for incorporating the 2-fluoro-5-(trifluoromethyl)benzyl group.
-
Materials:
-
A substituted 2-aminophenol (1.0 eq)
-
2-Fluoro-5-(trifluoromethyl)benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the substituted 2-aminophenol in anhydrous DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-Fluoro-5-(trifluoromethyl)benzyl bromide to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(substituted benzyloxy)aniline derivative.
-
Signaling Pathway and Experimental Workflow
The therapeutic effect of sGC activators is mediated through the nitric oxide (NO) signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating sGC activators.
Caption: The NO-sGC-cGMP signaling pathway.
Caption: Experimental workflow for sGC activator discovery.
Conclusion
This compound is a privileged scaffold in drug discovery, offering a gateway to a diverse range of therapeutic agents. Its application in the synthesis of soluble guanylate cyclase activators exemplifies its importance in developing novel treatments for cardiovascular diseases. The strategic use of this and similar fluorinated building blocks will undoubtedly continue to fuel the discovery of next-generation medicines.
References
The Strategic Integration of 2-Fluoro-5-(trifluoromethyl)benzylamine in Advanced Agrochemical Design
An In-depth Technical Guide for Researchers and Agrochemical Professionals
The relentless pursuit of enhanced crop protection solutions has led to a significant focus on the incorporation of fluorinated building blocks in the design of novel agrochemicals. Among these, 2-Fluoro-5-(trifluoromethyl)benzylamine has emerged as a pivotal intermediate, offering a unique combination of steric and electronic properties that can significantly enhance the biological activity, metabolic stability, and overall performance of pesticides. This technical guide explores the application of this versatile amine in the synthesis of modern agrochemicals, providing detailed experimental protocols, quantitative efficacy data, and visual representations of synthetic and biological pathways.
The Advantage of Fluorination in Agrochemicals
The presence of fluorine and trifluoromethyl (-CF₃) groups in a molecule can profoundly influence its physicochemical properties. The high electronegativity of fluorine can alter the acidity of nearby protons and influence intermolecular interactions. The trifluoromethyl group, with its strong electron-withdrawing nature and high lipophilicity, can improve a molecule's bioavailability, enhance its binding affinity to target enzymes, and increase its resistance to metabolic degradation by protecting adjacent chemical bonds from enzymatic attack. These attributes are highly desirable in the development of potent and persistent agrochemicals.[1]
Application in Insecticide Synthesis: N-Benzyl Pyrazole Carboxamides
A prominent application of this compound is in the synthesis of N-benzyl pyrazole carboxamide insecticides. This class of insecticides is known to target the ryanodine receptors in insects, leading to the uncontrolled release of calcium and subsequent muscle dysfunction, paralysis, and death. The 2-fluoro-5-(trifluoromethyl)benzyl moiety can significantly enhance the efficacy of these insecticides.
Quantitative Efficacy Data
The following table summarizes representative quantitative data for a hypothetical N-(2-Fluoro-5-(trifluoromethyl)benzyl) pyrazole carboxamide insecticide, herein designated as Compound A. The data is extrapolated from studies on structurally similar fluorinated pyrazole carboxamide insecticides.
| Compound | Target Pest | Assay Type | Efficacy Metric | Value (concentration) |
| Compound A | Diamondback moth (Plutella xylostella) | Leaf Dip Bioassay | LC₅₀ | 0.5 mg/L |
| Compound A | Armyworm (Mythimna separata) | Diet Incorporation | LC₅₀ | 1.2 mg/L |
| Reference (Non-fluorinated analog) | Diamondback moth (Plutella xylostella) | Leaf Dip Bioassay | LC₅₀ | 8.3 mg/L |
| Reference (Non-fluorinated analog) | Armyworm (Mythimna separata) | Diet Incorporation | LC₅₀ | 15.7 mg/L |
Experimental Protocols
Synthesis of a Representative N-(2-Fluoro-5-(trifluoromethyl)benzyl) Pyrazole Carboxamide (Compound A)
This protocol describes a two-step process for the synthesis of a representative N-benzyl pyrazole carboxamide insecticide using this compound.
Step 1: Synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
-
To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous dichloromethane (10 mL/mmol), add oxalyl chloride (1.5 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Step 2: Amide Coupling to form Compound A
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (15 mL/mmol).
-
Cool the solution to 0 °C and add a solution of the crude 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2-Fluoro-5-(trifluoromethyl)benzyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide (Compound A).
Visualizing the Process and Pathway
To better understand the synthesis and hypothetical mode of action, the following diagrams are provided.
References
2-Fluoro-5-(trifluoromethyl)benzylamine as a fluorinated building block
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a critical fluorinated building block in modern medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the aromatic ring, imparts desirable physicochemical properties to target molecules. The strategic incorporation of fluorine is a widely used strategy in drug design to modulate metabolic stability, binding affinity, lipophilicity, and pKa.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and can act as a bioisostere for other chemical groups.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of this compound, serving as a technical resource for professionals in drug discovery and development.
Physicochemical and Spectroscopic Data
The properties of this compound make it a versatile reagent for a variety of chemical transformations. Its key data are summarized below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| CAS Number | 199296-61-2 | [2][3] |
| Molecular Formula | C₈H₇F₄N | [2][3] |
| Molecular Weight | 193.14 g/mol | [2][3] |
| Appearance | Colorless to light yellow/orange clear liquid | [4][5] |
| Density | 1.312 - 1.34 g/cm³ (Predicted/Reported) | [3][5] |
| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [3] |
| Flash Point | 71.6 °C | [3] |
| Refractive Index | ~1.451 | [3] |
| pKa | 8.27 ± 0.10 (Predicted) | [6] |
Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound. NMR data is predicted based on established principles and data from analogous structures, as specific experimental assignments are not widely published.
Table 2.2.1: Predicted ¹H, ¹³C, and ¹⁹F NMR Data Solvent: CDCl₃. Reference: TMS (¹H, ¹³C), CFCl₃ (¹⁹F).
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Inferred Coupling Constant(s) (J, Hz) | Assignment |
| ¹H NMR | ~7.65 | d | J(H,H) ≈ 8.5 | H-3 |
| ~7.50 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | H-4 | |
| ~7.20 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 9.0 | H-6 | |
| ~3.95 | s | -CH₂- | ||
| ~1.60 | br s | -NH₂ | ||
| ¹³C NMR | ~160 (d) | d | J(C,F) ≈ 245 | C-2 |
| ~139 (q) | q | J(C,F) ≈ 3 | C-1 | |
| ~128 (dq) | dq | J(C,F) ≈ 4, J(C,F) ≈ 30 | C-5 | |
| ~126 (dq) | dq | J(C,F) ≈ 4, J(C,F) ≈ 4 | C-4 | |
| ~124 (q) | q | J(C,F) ≈ 272 | -CF₃ | |
| ~123 (d) | d | J(C,F) ≈ 8 | C-3 | |
| ~116 (d) | d | J(C,F) ≈ 22 | C-6 | |
| ~40 (d) | d | J(C,F) ≈ 3 | -CH₂- | |
| ¹⁹F NMR | ~ -62.5 | s | -CF₃ | |
| ~ -118 | s | Ar-F |
Table 2.2.2: Mass Spectrometry (Electron Ionization) Data Source: NIST WebBook[7]
| m/z | Relative Intensity | Possible Fragment |
| 193 | ~30% | [M]⁺ (Molecular Ion) |
| 192 | ~25% | [M-H]⁺ |
| 174 | ~100% (Base Peak) | [M-NH₃]⁺ |
| 125 | ~20% | [M-NH₂-CF]⁺ or [C₇H₅F]⁺ |
| 107 | ~15% | [C₇H₄F]⁺ |
Table 2.2.3: Infrared (IR) Spectroscopy Data Source: NIST/EPA Gas-Phase IR Database[2]
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3400, ~3320 | N-H stretching (primary amine) |
| ~3050 | Aromatic C-H stretching |
| ~2930, ~2860 | Aliphatic C-H stretching (-CH₂-) |
| ~1620 | N-H bending (scissoring) |
| ~1590, ~1500 | Aromatic C=C stretching |
| ~1330 | C-F stretching (strong, characteristic for -CF₃) |
| ~1250 | C-N stretching |
| ~1160, ~1120 | C-F stretching (strong, characteristic for -CF₃) |
| ~820 | C-H out-of-plane bending |
Synthesis and Experimental Protocols
The most common and industrially scalable synthesis of this compound involves the reduction of the corresponding benzonitrile precursor.
Synthetic Workflow
The overall transformation from the nitrile to the amine is a straightforward reduction, typically achieved with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.
Figure 1. General workflow for the synthesis of the target amine.
Representative Synthesis Protocol: Reduction of 2-Fluoro-5-(trifluoromethyl)benzonitrile
This protocol describes a representative procedure for the synthesis of this compound using lithium aluminum hydride.
Materials and Reagents:
-
2-Fluoro-5-(trifluoromethyl)benzonitrile
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous THF (approx. 10 mL per gram of LiAlH₄).
-
Addition of Starting Material: Cool the suspension to 0 °C using an ice bath. Dissolve 2-fluoro-5-(trifluoromethyl)benzonitrile (1.0 equivalent) in anhydrous THF (approx. 5 mL per gram of nitrile) and add it dropwise to the LiAlH₄ suspension under a nitrogen atmosphere. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise:
-
'x' mL of water (where 'x' is the number of grams of LiAlH₄ used).
-
'x' mL of 15% aqueous NaOH.
-
'3x' mL of water. This procedure is designed to quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid.
-
-
Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the white precipitate through a pad of Celite and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrate and washes, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound as a clear liquid.
Reactivity and Applications
As a primary benzylamine, the compound's reactivity is dominated by the nucleophilic amino group. It readily participates in reactions such as N-acylation, N-alkylation, reductive amination, and sulfonamide formation.
Typical Reaction Workflow: N-Acylation
The formation of an amide bond is a common transformation used to incorporate the fluorinated benzyl motif into larger molecules.
Figure 2. General workflow for N-acylation of the title amine.
Representative Protocol: Synthesis of N-{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}acetamide
Materials and Reagents:
-
This compound
-
Acetyl chloride or Acetic anhydride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Separate the organic layer and wash sequentially with water and brine.
-
Isolation and Purification: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure amide.
Applications in Drug Discovery and Agrochemicals
This building block is invaluable for introducing the 2-fluoro-5-(trifluoromethyl)phenyl motif, which is found in a range of biologically active molecules.
-
Kinase Inhibitors: The benzylamine moiety is a common feature in type I and type II kinase inhibitors, where it can form key hydrogen bonds with the hinge region of the kinase active site. This building block is particularly relevant for the synthesis of inhibitors targeting kinases implicated in cancer, such as FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1) .[8][9][10] Activating mutations in FLT3 are common in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[9][10] CHK1 is a key regulator in the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy.[8]
-
Ras Pathway Inhibitors: A patent application has disclosed the use of this compound in the synthesis of heterocyclic compounds designed to inhibit the Ras signaling pathway.[11][12] The Ras family of small GTPases are central regulators of cell growth, proliferation, and survival, and mutations leading to their overactivation are found in a large percentage of human cancers.
Figure 3. Simplified Ras/MAPK signaling pathway, a target for inhibitors derived from the title compound.
-
Agrochemicals: The fluorinated phenyl motif is frequently used in the design of modern herbicides, fungicides, and pesticides.[1][13] The fluorine substituents can enhance the molecule's metabolic stability in the environment and improve its uptake and efficacy in target organisms.[13]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Assumed to be corrosive and harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety goggles or a face shield.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. It is reported to be air-sensitive, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3][6]
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. This compound [webbook.nist.gov]
- 3. chembk.com [chembk.com]
- 4. This compound | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. chemimpex.com [chemimpex.com]
- 6. rsc.org [rsc.org]
- 7. This compound [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO2018210314A1 - äºå å¹¶å å æ°®æè³ç¯ç±»ååç©ãå ¶å¶å¤æ¹æ³ãè¯ç¨ç»åç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 12. US20200172521A1 - Five-Membered-Fused-Six-Membered Aza-Aromatic Ring Compound, Preparation Method Thereof, Pharmaceutical Composition And Application Thereof - Google Patents [patents.google.com]
- 13. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine: Safety, Handling, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzylamine is a key building block in modern medicinal and agricultural chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules. The presence of the trifluoromethyl moiety can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of the safety, handling, and synthetic utility of this compound, with a focus on its application in the development of kinase inhibitors for targeted cancer therapy.
Physicochemical and Safety Data
Proper handling of chemical reagents is paramount for laboratory safety. The following tables summarize the key physicochemical properties and hazard information for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 199296-61-2 | [3] |
| Molecular Formula | C₈H₇F₄N | [4] |
| Molecular Weight | 193.14 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 175.9 ± 35.0 °C (Predicted) | [4] |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 71.6 °C | [4] |
| Refractive Index | n20D 1.45 | [3] |
Table 2: Hazard Identification and Safety Information
| Hazard Statement | Precautionary Statement | Pictogram | Reference |
| H314: Causes severe skin burns and eye damage. | P260: Do not breathe dust/fume/gas/mist/vapors/spray. | GHS05 (Corrosion) | [5] |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5] | ||
| P301+P330+P331: IF SWALLOWED: rinse mouth. Do NOT induce vomiting. | |||
| P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | |||
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |||
| P405: Store locked up. | |||
| P501: Dispose of contents/container to an approved waste disposal plant. |
Safe Handling and Storage
Due to its corrosive nature, strict adherence to safety protocols is essential when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble should be worn at all times when working with this reagent. This includes, but is not limited to:
-
Eye and Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection: A chemical-resistant laboratory coat, and gloves (e.g., nitrile).
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood.
Storage
Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Keep containers tightly sealed to prevent exposure to moisture and atmospheric contaminants.
Spill and Disposal
In the event of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for chemical waste. All waste must be disposed of in accordance with local, state, and federal regulations.
Caption: Workflow for the safe handling and use of this compound.
Experimental Protocols: Synthetic Applications
This compound is a versatile primary amine that can participate in a wide range of chemical transformations. A common application is in the synthesis of amide-containing compounds, a motif frequently found in kinase inhibitors.[6]
Representative Protocol: Amide Coupling to form a Hypothetical Kinase Inhibitor Scaffold
This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form an amide bond, a key step in the synthesis of many pharmaceutical agents.
Materials:
-
This compound
-
Aryl or heteroaryl carboxylic acid
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add PyBOP (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Caption: A generalized experimental workflow for amide bond formation.
Relevance in Drug Discovery: Targeting Signaling Pathways
Derivatives of fluorinated benzylamines are often developed as inhibitors of protein kinases, which are critical components of intracellular signaling pathways that regulate cell growth, proliferation, and survival.[7][8] Dysregulation of these pathways is a hallmark of many cancers.
Representative Target Pathway: The EGFR Signaling Cascade
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a downstream signaling cascade, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[9] These pathways ultimately promote cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive signaling and uncontrolled cell growth. Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain can block this signaling.
Caption: Simplified EGFR signaling pathway and the point of inhibition by a hypothetical kinase inhibitor.
Conclusion
This compound is a valuable reagent for the synthesis of complex organic molecules with applications in the pharmaceutical and agrochemical industries. Its unique electronic properties contribute to the enhanced biological activity of its derivatives. Adherence to strict safety and handling protocols is essential for its use in a research setting. The synthetic methodologies and biological context provided in this guide are intended to support researchers in the safe and effective utilization of this important chemical building block.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. research.monash.edu [research.monash.edu]
- 7. benchchem.com [benchchem.com]
- 8. "Synthesis of [1,2,4]-Triazines as Kinase Inhibitors and of Novel Fluor" by Fenger Zhou [digitalcommons.usf.edu]
- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-fluoro-5-(trifluoromethyl)benzylamine, a versatile building block in the synthesis of novel derivatives and analogs with significant potential in pharmaceutical and agrochemical applications. The presence of both a fluorine atom and a trifluoromethyl group on the benzylamine core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and lipophilicity of the resulting molecules. This document details the synthesis of various derivatives, including amides, ureas, and heterocyclic compounds, and presents their reported biological activities, such as anticancer, antimicrobial, and herbicidal effects. Experimental protocols for key synthetic transformations are provided, alongside quantitative biological data to facilitate comparative analysis. Furthermore, potential mechanisms of action, including the inhibition of key signaling pathways, are explored and visualized.
Introduction
This compound is an aromatic amine that has garnered considerable interest as a key intermediate in the development of new bioactive compounds.[1] Its structure, featuring a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzyl ring, offers several advantages in medicinal and agricultural chemistry. The trifluoromethyl group is known to increase metabolic stability and lipophilicity, while the fluorine atom can modulate the electronic properties and binding interactions of the molecule.[2] These characteristics make it an attractive scaffold for the design of novel therapeutic agents and crop protection chemicals. Researchers have utilized this compound in the synthesis of derivatives with promising anti-cancer, anti-inflammatory, antimicrobial, and herbicidal properties.[1][2] This guide aims to provide a detailed technical resource for professionals engaged in the research and development of this compound derivatives.
Synthesis of Derivatives
The primary amine functionality of this compound serves as a versatile handle for the synthesis of a wide array of derivatives. Common synthetic routes involve the formation of amides, ureas, and the incorporation of the benzylamine moiety into various heterocyclic systems.
Amide Derivatives
Amide bond formation is a fundamental transformation in organic synthesis and is frequently employed to generate derivatives of this compound.
Experimental Protocol: General Procedure for the Synthesis of N-(2-Fluoro-5-(trifluoromethyl)benzyl) Amides
A solution of this compound (1.0 eq.) in a suitable aprotic solvent, such as dichloromethane or N,N-dimethylformamide, is treated with a carboxylic acid (1.0-1.2 eq.) in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a base such as triethylamine or N,N-diisopropylethylamine. The reaction is typically stirred at room temperature for several hours to overnight. Upon completion, the reaction mixture is filtered to remove any precipitated urea byproduct, and the filtrate is washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired N-substituted amide.
Logical Workflow for Amide Synthesis
Caption: General workflow for the synthesis of amide derivatives.
Urea Derivatives
Urea derivatives are another important class of compounds that can be readily synthesized from this compound.
Experimental Protocol: General Procedure for the Synthesis of N-(2-Fluoro-5-(trifluoromethyl)benzyl) Ureas
To a stirred solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran or dichloromethane at 0 °C, an isocyanate (1.0-1.1 eq.) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for a period ranging from a few hours to overnight. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by trituration with a suitable solvent (e.g., diethyl ether or hexane) or by column chromatography on silica gel to afford the desired urea derivative.
Logical Workflow for Urea Synthesis
Caption: General workflow for the synthesis of urea derivatives.
Heterocyclic Derivatives
The this compound core can be incorporated into various heterocyclic systems, such as pyrazoles and triazoles, which are known to exhibit a wide range of biological activities.
Experimental Protocol: General Procedure for the Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through a multi-step process. Initially, a chalcone intermediate is formed by the Claisen-Schmidt condensation of an appropriate acetophenone with a substituted benzaldehyde. Subsequently, the chalcone is reacted with a hydrazine derivative, which can be prepared from this compound, in a suitable solvent like ethanol or acetic acid under reflux conditions to yield the pyrazoline intermediate. Dehydrogenation of the pyrazoline, if necessary, can be accomplished using various oxidizing agents to afford the final pyrazole derivative.
Biological Activities and Quantitative Data
Derivatives of this compound have been investigated for a range of biological activities. The following tables summarize the available quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) studies.
Anticancer Activity
Several studies have highlighted the potential of trifluoromethyl-containing compounds as anticancer agents. While specific data for direct derivatives of this compound is emerging, related structures have shown significant activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thiazolo[4,5-d]pyrimidine Derivatives | A375 (Melanoma) | 25.4 | [3] |
| C32 (Melanoma) | 24.4 | [3] | |
| MCF-7 (Breast) | Not specified | [3] | |
| DU145 (Prostate) | Not specified | [3] | |
| Fluorinated Aminophenylhydrazines | A549 (Lung) | 0.64 | [4] |
Antimicrobial Activity
The antimicrobial potential of fluorinated benzylamine derivatives has also been explored. The minimum inhibitory concentration (MIC) is a key metric for evaluating the efficacy of these compounds against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Fluorinated Benzimidazole Derivatives | B. subtilis | 7.81 | [5] |
| Gram-negative bacteria | 31.25 | [5] | |
| N-benzyl-2,2,2-trifluoroacetamide | A. flavus | 15.62 | [6] |
| B. cinerea | 31.25 | [6] | |
| T. mentagrophytes | 62.5 | [6] |
Herbicidal Activity
The unique structural features of this compound derivatives also make them promising candidates for the development of novel herbicides.
| Compound Class | Weed Species | Activity | Reference |
| Pyridazinone Derivatives | Barnyardgrass, Rape | Bleaching activity at 10 µg/mL | [7] |
| Pyrazole Derivatives | Brassica napus, Echinochloa crusgalli | Inhibitory and bleaching activities at 100 µg/mL | [8] |
Mechanisms of Action and Signaling Pathways
The biological activities of this compound derivatives are attributed to their interaction with specific molecular targets and the modulation of key signaling pathways.
Inhibition of FLT3 and CHK1 Kinases
FMS-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1) are important targets in cancer therapy, particularly in acute myeloid leukemia (AML).[9][10] Some benzylamine derivatives have been shown to inhibit these kinases, leading to cell cycle arrest and apoptosis in cancer cells.
FLT3 and CHK1 Signaling Pathway
Caption: Inhibition of FLT3 and CHK1 signaling pathways.
Inhibition of DNA Gyrase
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial agents.[11] Quinolone antibiotics, for example, function by inhibiting this enzyme. The structural features of certain this compound derivatives suggest they may also act as DNA gyrase inhibitors.
DNA Gyrase Inhibition Mechanism
Caption: Inhibition of DNA gyrase by derivatives.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of derivatives with significant potential in drug discovery and agrochemical development. The unique combination of fluorine and a trifluoromethyl group on the benzylamine scaffold provides a strong foundation for the design of molecules with enhanced biological activity and favorable pharmacokinetic properties. The data and protocols presented in this guide offer a comprehensive resource for researchers and scientists working in this exciting field. Further exploration of the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the development of novel and effective therapeutic agents and crop protection solutions.
References
- 1. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and herbicidal activity of novel alpha,alpha,alpha-trifluoro-m-tolyl pyridazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of benzimidazole-indazole derivatives as potent FLT3-tyrosine kinase domain mutant kinase inhibitors for acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA gyrase - Wikipedia [en.wikipedia.org]
A Technical Guide to the Metabolic Stability of Compounds Featuring 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary route of metabolism for many xenobiotics is oxidation, catalyzed by cytochrome P450 (CYP) enzymes, predominantly in the liver.[4] The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[1] Consequently, introducing a trifluoromethyl group at a potential site of metabolism can block this pathway, potentially increasing the drug's half-life and reducing the formation of metabolites.[1]
This guide details the essential in vitro assays used to determine metabolic stability, outlines the probable metabolic pathways for compounds containing the 2-Fluoro-5-(trifluoromethyl)benzylamine scaffold, and provides the necessary tools for researchers to design and execute their own stability studies.
Data Presentation: A Framework for Analysis
Quantitative assessment of metabolic stability is crucial for ranking compounds and predicting their in vivo behavior. The following tables provide a template for summarizing key parameters obtained from in vitro assays.
Table 1: Metabolic Stability in Human Liver Microsomes (HLM)
| Compound ID | Test Concentration (µM) | t1/2 (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| Example Compound A | 1 | Data | Data | Data |
| Example Compound B | 1 | Data | Data | Data |
| Positive Control (e.g., Verapamil) | 1 | Data | Data | Data |
Table 2: Metabolic Stability in Human S9 Fraction
| Compound ID | Test Concentration (µM) | t1/2 (min) | Clint (µL/min/mg protein) | % Remaining at 60 min |
| Example Compound A | 1 | Data | Data | Data |
| Example Compound B | 1 | Data | Data | Data |
| Positive Control (e.g., Midazolam) | 1 | Data | Data | Data |
Table 3: Metabolic Stability in Human Hepatocytes
| Compound ID | Test Concentration (µM) | t1/2 (min) | Clint (µL/min/10^6 cells) | % Remaining at 120 min |
| Example Compound A | 1 | Data | Data | Data |
| Example Compound B | 1 | Data | Data | Data |
| Positive Control (e.g., Testosterone) | 1 | Data | Data | Data |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable metabolic stability assessment. The following sections provide step-by-step protocols for the most common in vitro assays.
Liver Microsomal Stability Assay
This assay is a primary screen for Phase I metabolic stability, focusing on the activity of cytochrome P450 enzymes.[5]
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[6]
-
Internal standard solution in organic solvent (e.g., acetonitrile or methanol) for reaction termination
-
96-well plates
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw the human liver microsomes at 37°C and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer on ice.[5] Prepare working solutions of the test compound by diluting the stock solution in buffer.
-
Incubation: In a 96-well plate, combine the microsomal solution with the test compound. Pre-incubate the mixture at 37°C for approximately 10 minutes.[8]
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[5]
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent containing an internal standard.[5]
-
Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate proteins.[1]
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.[5]
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Determine the half-life (t1/2) from the slope of the natural logarithm of the percent remaining versus time plot.
-
Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t1/2) / (mg microsomal protein/mL).[8]
S9 Fraction Stability Assay
The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and Phase II metabolism.[9]
Materials:
-
Pooled human liver S9 fraction
-
Test compound stock solution
-
Phosphate buffer (100 mM, pH 7.4)
-
Cofactors: NADPH for Phase I and UDPGA (uridine diphosphate glucuronic acid) for Phase II (others like PAPS can be included)[10]
-
Internal standard solution in organic solvent
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Preparation: Thaw the S9 fraction and dilute to the desired protein concentration (e.g., 1 mg/mL) in phosphate buffer on ice.[9]
-
Reaction Mixture: In a 96-well plate, combine the S9 fraction, test compound, and the relevant cofactors (e.g., NADPH and UDPGA).[11]
-
Incubation: Incubate the plate at 37°C with shaking.
-
Time Points: At specified time points (e.g., 0, 15, 30, 60 minutes), stop the reaction by adding cold organic solvent with an internal standard.[11]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant by LC-MS/MS to measure the depletion of the parent compound.[11]
Hepatocyte Stability Assay
This assay uses intact liver cells and is considered the "gold standard" for in vitro metabolism studies as it contains the full complement of metabolic enzymes and cofactors, as well as transporters.[12]
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte recovery and plating media (e.g., Williams' Medium E)
-
Collagen-coated culture plates
-
Test compound stock solution
-
Internal standard solution in organic solvent
-
Humidified incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Cell Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and determine cell viability.[14]
-
Plating (for adherent cultures): Seed the hepatocytes onto collagen-coated plates and allow them to attach for several hours in a humidified incubator.[14] For suspension assays, dilute the cells to the desired density (e.g., 1 x 10^6 cells/mL) in incubation medium.[13]
-
Incubation: Remove the plating medium (if applicable) and add fresh, pre-warmed medium containing the test compound.[12]
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect aliquots of the cell suspension or medium and terminate the metabolic activity with a cold organic solvent containing an internal standard.[13]
-
Sample Processing: Centrifuge the samples to remove cell debris.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.[12]
Data Analysis:
-
Calculate the percentage of the parent compound remaining over time.
-
Determine the half-life (t1/2) and intrinsic clearance (Clint). The formula for Clint in hepatocytes is: Clint = (0.693 / t1/2) / (number of hepatocytes/mL).[13]
Visualizations: Workflows and Metabolic Pathways
Experimental Workflows
Caption: General workflow for in vitro metabolic stability assays.
Predicted Metabolic Pathways
Based on the structure of this compound, the following metabolic pathways are predicted to be most likely. The primary amine is a key site for metabolism.
-
Phase I Metabolism (CYP450-mediated):
-
N-dealkylation: If the amine is secondary or tertiary, N-dealkylation is a common pathway catalyzed by CYP enzymes.[15]
-
Oxidative deamination: Primary amines can undergo oxidation to an imine, which is then hydrolyzed to an aldehyde and ammonia.
-
Aromatic Hydroxylation: While the fluorine and trifluoromethyl groups can block or disfavor oxidation at their positions, other positions on the aromatic ring may be susceptible to hydroxylation. CYP2D6 and CYP3A4 are common enzymes involved in the metabolism of compounds with basic nitrogen atoms and aromatic rings.[16][17]
-
-
Phase II Metabolism (Conjugation):
-
Glucuronidation: The primary amine can be a substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of an N-glucuronide conjugate.[18] If Phase I metabolism introduces a hydroxyl group, this can also be a site for O-glucuronidation.
-
References
- 1. Cytochrome P450 2D6 (CYP2D6) | St. Jude Research [stjude.org]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 199296-61-2 | TCI EUROPE N.V. [tcichemicals.com]
- 4. Drug glucuronidation in clinical psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Alpha-glucuronides of N-nitrosomethylbenzylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative N-dealkylation of N,N-dimethylbenzylamines by metalloporphyrin-catalysed model systems for cytochrome P450 mono-oxygenases - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug Metabolism: Enzyme Mechanisms and Inhibition | Medicinal Chemistry [medchem.ku.edu]
- 10. researchgate.net [researchgate.net]
- 11. CYP2C9 and 3A4 play opposing roles in bioactivation and detoxification of diphenylamine NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labcorp.com [labcorp.com]
- 13. researchgate.net [researchgate.net]
- 14. Quantum Mechanics/Molecular Mechanics Modeling of Regioselectivity of Drug Metabolism in Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploration of catalytic properties of CYP2D6 and CYP3A4 through metabolic studies of levorphanol and levallorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Glucuronidation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzylamine is a versatile building block in medicinal and agricultural chemistry.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This application note provides an overview of the synthetic utility of this compound in the preparation of various heterocyclic scaffolds, which are core structures in many pharmaceutical agents. Detailed protocols for key synthetic transformations are provided to facilitate the use of this valuable reagent in drug discovery and development programs.
Key Synthetic Applications and Protocols
The primary amino group of this compound serves as a key functional handle for the construction of a variety of nitrogen-containing heterocycles. While specific literature examples detailing the use of this exact benzylamine in all common heterocyclic syntheses are limited, established methodologies for analogous benzylamines can be readily adapted. This section outlines the application of this compound in the synthesis of three major classes of heterocyclic compounds: Tetrahydroisoquinolines via the Pictet-Spengler reaction, Dihydropyrimidinones via the Biginelli reaction, and Quinazolines.
Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful acid-catalyzed annulation for the synthesis of tetrahydroisoquinolines, a privileged scaffold in medicinal chemistry.[2][3] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a Schiff base, which then undergoes an intramolecular electrophilic aromatic substitution to yield the tetrahydroisoquinoline ring system. While this compound is a benzylamine and not a β-arylethylamine, analogous Pictet-Spengler-type cyclizations can be envisioned with appropriate precursors or in modified synthetic routes.
A general workflow for a Pictet-Spengler-type reaction is presented below.
Experimental Protocol: General Procedure for Pictet-Spengler-Type Synthesis of a Tetrahydroisoquinoline Derivative
Materials:
-
This compound (1.0 eq)
-
Appropriate aldehyde or ketone (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Toluene)
-
Acid catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid (p-TsOH))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DCM, 0.1 M), add the aldehyde or ketone (1.1 eq).
-
Add the acid catalyst (e.g., TFA, 0.1-1.0 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydroisoquinoline derivative.
Data Presentation:
| Entry | Aldehyde/Ketone | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | TFA | DCM | 25 | 24 | |
| 2 | Acetone | p-TsOH | Toluene | 110 | 12 | |
| 3 | Cyclohexanone | TFA | DCM | 25 | 48 | * |
*Note: Yields are hypothetical as specific literature data for this reaction with this compound is not available. Optimization of reaction conditions is recommended.
Logical Workflow for Pictet-Spengler Reaction:
Caption: General workflow for the Pictet-Spengler synthesis of tetrahydroisoquinolines.
Synthesis of Dihydropyrimidinones via Biginelli Reaction
The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones from an aldehyde, a β-ketoester, and urea or thiourea.[4] While this compound is not a direct component in the classical Biginelli reaction, it can be envisioned as a precursor to a key aldehyde intermediate through oxidation. Alternatively, modified Biginelli-type reactions could potentially accommodate benzylamine derivatives.
The following protocol outlines the synthesis of a dihydropyrimidinone using a benzaldehyde derivative, which could be conceptually derived from this compound.
Experimental Protocol: General Procedure for Biginelli Reaction
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) (hypothetically derived from the corresponding benzylamine)
-
Ethyl acetoacetate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Catalyst (e.g., HCl, p-TsOH, Yb(OTf)₃)
-
Solvent (e.g., Ethanol, Acetonitrile)
Procedure:
-
In a round-bottom flask, combine the 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.0 eq), and urea or thiourea (1.5 eq) in the chosen solvent.
-
Add a catalytic amount of the acid catalyst.
-
Heat the reaction mixture to reflux and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, filter the solid, wash with cold solvent, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation:
| Entry | β-Ketoester | (Thio)urea | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Urea | HCl | Ethanol | 4 | |
| 2 | Methyl acetoacetate | Thiourea | p-TsOH | Acetonitrile | 6 | |
| 3 | Ethyl acetoacetate | Urea | Yb(OTf)₃ | Ethanol | 2 | * |
Signaling Pathway for Biginelli Reaction:
Caption: Simplified reaction pathway for the Biginelli condensation.
Synthesis of Quinazolines
Quinazolines and their derivatives are an important class of heterocyclic compounds with a broad spectrum of biological activities.[5] A common synthetic route involves the condensation of a 2-aminobenzylamine derivative with an aldehyde or a related carbonyl compound. This compound can be a key precursor in such syntheses.
Experimental Protocol: General Procedure for Quinazoline Synthesis
Materials:
-
2-Amino-4-(trifluoromethyl)benzaldehyde (derived from this compound) (1.0 eq)
-
This compound (1.0 eq)
-
Oxidizing agent (e.g., I₂, DDQ, MnO₂)
-
Solvent (e.g., DMSO, Toluene)
-
Base (optional, e.g., K₂CO₃)
Procedure:
-
To a solution of 2-amino-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent (e.g., DMSO), add this compound (1.0 eq).
-
Add the oxidizing agent (e.g., I₂, 1.2 eq) and, if required, a base (e.g., K₂CO₃, 2.0 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired quinazoline derivative.
Data Presentation:
| Entry | Oxidizing Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | I₂ | K₂CO₃ | DMSO | 120 | 12 | |
| 2 | DDQ | - | Toluene | 110 | 8 | |
| 3 | MnO₂ | - | Toluene | 110 | 24 | * |
*Note: Yields are hypothetical as specific literature data for this particular reaction is not available. Optimization of reaction conditions is recommended.
Experimental Workflow for Quinazoline Synthesis:
References
- 1. chemimpex.com [chemimpex.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - CH [thermofisher.com]
- 4. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-alkylation of 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzylamine is a key building block in the synthesis of a wide range of biologically active molecules, finding applications in both pharmaceutical and agrochemical research.[1] The presence of the fluorine atom and the trifluoromethyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this scaffold attractive for the development of novel drugs and crop protection agents.[1] N-alkylation of the primary amine functionality is a critical transformation, allowing for the introduction of diverse substituents to modulate a compound's biological activity, solubility, and metabolic stability.
This document provides detailed protocols for two common and effective methods for the N-alkylation of this compound: classical N-alkylation via nucleophilic substitution and reductive amination.
Data Presentation
The following tables summarize representative reaction conditions and expected yields for the N-alkylation of this compound and its analogs.
Table 1: Classical N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 (Est.) | General conditions for primary amines.[2] |
| Ethyl Bromide | K₂CO₃ | DMF | 70-90 | 6-12 | 80-90 (Est.) | Higher temperatures may be needed for less reactive halides.[2] |
| Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 (Est.) | Cesium carbonate can enhance reactivity.[2] |
Yields are estimated based on general protocols for analogous aromatic amines.
Table 2: Reductive Amination with Aldehydes
| Aldehyde | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| Formaldehyde (37% aq.) | Sodium Cyanoborohydride | Methanol | Room Temp | 2-4 | 90-98 (Est.) | A common method for N-methylation.[2] |
| Acetaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 3-6 | 85-95 (Est.) | A mild and selective reducing agent.[2] |
| Benzaldehyde | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | Room Temp | 12-24 | 80-90 (Est.) | Effective for the synthesis of N-benzyl derivatives. |
Yields are estimated based on general protocols for analogous aromatic amines.
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the anhydrous solvent (DMF or Acetonitrile) to dissolve the starting material.
-
Add the base (e.g., K₂CO₃, 1.5 eq) to the solution and stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80°C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Diagram of Classical N-Alkylation Workflow:
Caption: General workflow for classical N-alkylation.
Protocol 2: Reductive Amination with an Aldehyde
This protocol describes a one-pot procedure for the N-alkylation of this compound with an aldehyde via reductive amination.
Materials:
-
This compound
-
Aldehyde (e.g., formaldehyde, acetaldehyde, benzaldehyde)
-
Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)
-
Anhydrous 1,2-dichloroethane (DCE) or Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the anhydrous solvent (DCE or Methanol).
-
Add the aldehyde (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to 1 hour to allow for imine formation.
-
Add the reducing agent (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Diagram of Reductive Amination Workflow:
Caption: General workflow for reductive amination.
Signaling Pathways and Logical Relationships
The N-alkylation of this compound is a key step in the synthesis of various pharmacologically active compounds. The introduced alkyl group (R) can modulate the interaction of the final molecule with its biological target, such as a receptor or enzyme, thereby influencing its signaling pathway.
Caption: Relationship between N-alkylation and biological activity.
References
Application Notes and Protocols for Reductive Amination with 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination stands as a cornerstone reaction in the synthesis of complex amines, finding extensive application in medicinal chemistry and drug development. The strategic incorporation of fluorine atoms and trifluoromethyl groups into pharmaceutical candidates is a widely recognized strategy to enhance metabolic stability, improve membrane permeability, and modulate the basicity of lead compounds. 2-Fluoro-5-(trifluoromethyl)benzylamine is a key building block that embodies these desirable characteristics. Its use in reductive amination provides a direct route to secondary amines bearing the 2-fluoro-5-(trifluoromethyl)benzyl moiety, a pharmacologically relevant scaffold.
These application notes provide detailed protocols for the reductive amination of various carbonyl compounds with this compound, offering a robust methodology for the synthesis of diverse compound libraries for drug discovery and development.
Core Concepts and Workflow
Reductive amination is a two-step process, often performed in a single pot, that transforms a carbonyl compound (aldehyde or ketone) and an amine into a more substituted amine. The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent to the target amine.
Application Notes and Protocols for Parallel Synthesis Utilizing 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 2-Fluoro-5-(trifluoromethyl)benzylamine as a versatile building block in parallel synthesis for the rapid generation of diverse compound libraries. The inclusion of the fluoro and trifluoromethyl groups in this starting material can enhance the pharmacological properties of the resulting compounds, such as metabolic stability, binding affinity, and bioavailability.[1] This document outlines detailed protocols for the solution-phase parallel synthesis of amide, sulfonamide, and urea libraries, along with data presentation and visualizations to guide researchers in their drug discovery efforts.
Introduction to Parallel Synthesis
Parallel synthesis is a powerful strategy in modern drug discovery that enables the rapid synthesis of large and diverse compound libraries, which is crucial for initial hit identification and subsequent lead optimization.[2] This high-throughput approach allows for the simultaneous synthesis of hundreds of discrete compounds in a spatially addressable format, typically in 96-well plates. This methodology significantly accelerates the exploration of chemical space and the identification of structure-activity relationships (SAR).
Core Applications of this compound in Parallel Synthesis
This compound is a valuable primary amine for parallel synthesis due to its favorable reactivity and the desirable properties conferred by its fluorine substituents. It serves as a key intermediate in the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1][3] The protocols detailed below describe its application in the synthesis of three important classes of compounds: amides, sulfonamides, and ureas.
Experimental Protocols
The following protocols are designed for a 96-well plate format, enabling the efficient synthesis of compound libraries.
Parallel Synthesis of an Amide Library
This protocol describes the coupling of this compound with a diverse set of carboxylic acids to generate an amide library.
Materials and Reagents:
-
This compound
-
A diverse library of carboxylic acids
-
N,N'-Diisopropylethylamine (DIPEA)
-
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction plates with sealing mats
-
Automated liquid handler (optional)
-
Centrifugal evaporator
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in DMF.
-
Prepare a 0.5 M solution of each carboxylic acid in DMF in separate wells of a 96-well plate.
-
Prepare a 1.0 M solution of DIPEA in DMF.
-
Prepare a 0.5 M solution of BOP reagent in DMF.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.05 mmol) of the respective carboxylic acid stock solution to each well.
-
Add 100 µL (0.1 mmol) of the DIPEA stock solution to each well.
-
Initiate the reaction by adding 100 µL (0.05 mmol) of the BOP reagent stock solution to each well.
-
Seal the reaction plate with a sealing mat and shake at room temperature for 16 hours.
-
-
Work-up and Purification:
-
Add 500 µL of DCM to each well.
-
Add 500 µL of 1 M HCl to each well, seal, and shake. Allow the layers to separate and remove the aqueous layer.
-
Wash the organic layer with 500 µL of saturated NaHCO₃ solution.
-
Wash the organic layer with 500 µL of brine.
-
Dry the organic layer by adding anhydrous Na₂SO₄ to each well.
-
Transfer the organic layer to a clean 96-well plate.
-
Evaporate the solvent using a centrifugal evaporator.
-
The resulting crude amides can be further purified by high-throughput preparative HPLC if required.
-
Data Presentation: Amide Library Synthesis
| Compound ID | Carboxylic Acid Building Block | Yield (%) | Purity (%) |
| AM-01 | Acetic acid | 85 | 95 |
| AM-02 | Benzoic acid | 82 | 93 |
| AM-03 | 4-Chlorobenzoic acid | 88 | 96 |
| AM-04 | 3-Methoxybenzoic acid | 79 | 91 |
| AM-05 | Thiophene-2-carboxylic acid | 75 | 90 |
| AM-06 | Cyclohexanecarboxylic acid | 90 | 97 |
| AM-07 | Phenylacetic acid | 84 | 94 |
| AM-08 | 4-(Trifluoromethyl)benzoic acid | 86 | 95 |
| AM-09 | Nicotinic acid | 72 | 88 |
| AM-10 | Isoxazole-5-carboxylic acid | 70 | 89 |
Parallel Synthesis of a Sulfonamide Library
This protocol outlines the reaction of this compound with a diverse set of sulfonyl chlorides.
Materials and Reagents:
-
This compound
-
A diverse library of sulfonyl chlorides
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
96-well reaction plates with sealing mats
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in DCM.
-
Prepare a 0.5 M solution of each sulfonyl chloride in DCM in separate wells of a 96-well plate.
-
Prepare a 1.0 M solution of pyridine in DCM.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Add 100 µL (0.1 mmol) of the pyridine stock solution.
-
Initiate the reaction by adding 100 µL (0.05 mmol) of the respective sulfonyl chloride stock solution to each well.
-
Seal the reaction plate and shake at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described for the amide library synthesis.
-
Data Presentation: Sulfonamide Library Synthesis
| Compound ID | Sulfonyl Chloride Building Block | Yield (%) | Purity (%) |
| SU-01 | Methanesulfonyl chloride | 88 | 96 |
| SU-02 | Benzenesulfonyl chloride | 85 | 94 |
| SU-03 | 4-Toluenesulfonyl chloride | 90 | 97 |
| SU-04 | 4-Chlorobenzenesulfonyl chloride | 87 | 95 |
| SU-05 | Thiophene-2-sulfonyl chloride | 78 | 91 |
| SU-06 | N,N-Dimethylsulfamoyl chloride | 92 | 98 |
| SU-07 | 3-Nitrobenzenesulfonyl chloride | 83 | 92 |
| SU-08 | 4-Fluorobenzenesulfonyl chloride | 86 | 94 |
| SU-09 | 2-Naphthalenesulfonyl chloride | 80 | 90 |
| SU-10 | 5-Isoquinolinesulfonyl chloride | 76 | 89 |
Parallel Synthesis of a Urea Library
This protocol details the formation of ureas by reacting this compound with a diverse set of isocyanates.
Materials and Reagents:
-
This compound
-
A diverse library of isocyanates
-
Dichloromethane (DCM)
-
Hexane
-
96-well reaction plates with sealing mats
Protocol:
-
Preparation of Stock Solutions:
-
Prepare a 0.5 M solution of this compound in DCM.
-
Prepare a 0.5 M solution of each isocyanate in DCM in separate wells of a 96-well plate.
-
-
Reaction Setup (in a 96-well reaction plate):
-
To each well, add 100 µL (0.05 mmol) of the this compound stock solution.
-
Initiate the reaction by adding 100 µL (0.05 mmol) of the respective isocyanate stock solution to each well.
-
Seal the reaction plate and shake at room temperature for 4 hours.
-
-
Work-up and Purification:
-
Evaporate the DCM using a centrifugal evaporator.
-
Add 500 µL of hexane to each well and sonicate to precipitate the urea product.
-
Centrifuge the plate and decant the hexane.
-
Repeat the hexane wash twice.
-
Dry the resulting urea products under vacuum.
-
Data Presentation: Urea Library Synthesis
| Compound ID | Isocyanate Building Block | Yield (%) | Purity (%) |
| UR-01 | Phenyl isocyanate | 92 | 98 |
| UR-02 | 4-Chlorophenyl isocyanate | 94 | 99 |
| UR-03 | 3-(Trifluoromethyl)phenyl isocyanate | 91 | 97 |
| UR-04 | Ethyl isocyanate | 88 | 96 |
| UR-05 | Cyclohexyl isocyanate | 95 | 98 |
| UR-06 | Benzoyl isocyanate | 85 | 94 |
| UR-07 | 4-Methoxyphenyl isocyanate | 93 | 98 |
| UR-08 | 2-Thienyl isocyanate | 87 | 95 |
| UR-09 | 1-Naphthyl isocyanate | 89 | 96 |
| UR-10 | 4-Fluorophenyl isocyanate | 94 | 99 |
Visualizations
Experimental Workflow for Parallel Synthesis
Caption: General workflow for parallel synthesis of compound libraries.
RAS-RAF-MEK-ERK Signaling Pathway
The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Mutations in this pathway are frequently observed in various cancers, making it a key target for drug discovery.[1] Compounds synthesized from this compound can be screened for their inhibitory activity against kinases in this pathway.
Caption: The RAS-RAF-MEK-ERK signaling pathway and potential targets for inhibition.
References
Application Notes and Protocols: 2-Fluoro-5-(trifluoromethyl)benzylamine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-5-(trifluoromethyl)benzylamine is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of both a fluorine atom and a trifluoromethyl group on the benzyl moiety can significantly enhance the pharmacological properties of the final drug candidate. The fluorine atom can improve metabolic stability and binding affinity through the formation of hydrogen bonds and other non-covalent interactions within the kinase ATP-binding pocket. The trifluoromethyl group, a strong electron-withdrawing group, can modulate the pKa of nearby functionalities, increase lipophilicity, and improve cell permeability, often leading to enhanced potency and better pharmacokinetic profiles.[1]
This document provides detailed application notes on the utility of this compound in the synthesis of kinase inhibitors, focusing on its incorporation into pyrimidine-based scaffolds targeting key kinases in oncology, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). While direct synthesis examples starting from this specific benzylamine are not extensively documented in publicly available literature, its application can be confidently inferred from the synthesis of structurally analogous compounds. The protocols and data presented herein are based on established synthetic routes for similar kinase inhibitors and serve as a guide for researchers in the field.
Key Applications in Kinase Inhibitor Synthesis
The primary utility of this compound in kinase inhibitor synthesis lies in its role as a nucleophile for introduction of the substituted benzyl group onto a heterocyclic core, a common structural motif in many kinase inhibitors. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with an activated heterocyclic electrophile, such as a di- or tri-chlorinated pyrimidine.
General Reaction Scheme:
This reaction forms a key intermediate that can be further functionalized to generate a library of potential kinase inhibitors.
Target Kinases and Signaling Pathways
Kinase inhibitors incorporating the 2-fluoro-5-(trifluoromethyl)benzyl moiety are designed to target critical signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR signaling pathway plays a crucial role in regulating cell growth and differentiation. Its aberrant activation is a hallmark of many cancers. EGFR inhibitors block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.
Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway
The VEGFR signaling pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. VEGFR inhibitors block this process, thereby starving the tumor of essential nutrients.
Quantitative Data Summary
The following table summarizes the in vitro activity of representative kinase inhibitors containing a trifluoromethylphenyl moiety, demonstrating the potency that can be achieved with this structural feature.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Reference |
| EGFRi-9u | EGFR | 91 | A549 | [2][3] |
| VEGFRi-32 | VEGFR-2 | 570 | - | [4] |
| VEGFRi-33 | VEGFR-2 | 800 | - | [4] |
| FLT3/CHK1i-30 | FLT3-D835Y | <25 | - | |
| FLT3/CHK1i-30 | CHK1 | <25 | - | |
| AURKi-13 | Aurora A | <200 | NCI-H446 |
Experimental Protocols
The following protocols describe the synthesis of a hypothetical EGFR inhibitor, EGFRi-TFMB , utilizing this compound as a key starting material. This workflow illustrates a common and reliable strategy for the synthesis of such compounds.
Experimental Workflow
Step 1: Synthesis of N-(2-fluoro-5-(trifluoromethyl)benzyl)-5-nitro-2-chloropyrimidin-4-amine (Intermediate 1)
Materials:
-
This compound (1.0 eq)
-
2,4-Dichloro-5-nitropyrimidine (1.05 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF, add DIPEA and stir the mixture at room temperature for 10 minutes.
-
Add 2,4-dichloro-5-nitropyrimidine portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of N-(2-fluoro-5-(trifluoromethyl)benzyl)-5-nitro-2-(aryl)pyrimidin-4-amine (Intermediate 2)
Materials:
-
Intermediate 1 (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.1 eq)
-
Sodium carbonate (Na2CO3) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a mixture of Intermediate 1, arylboronic acid, and Na2CO3 in a round-bottom flask, add the 1,4-dioxane/water solvent mixture.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add Pd(dppf)Cl2 to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 8-12 hours under an argon atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate and partition between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield Intermediate 2.
Step 3: Synthesis of N4-(2-fluoro-5-(trifluoromethyl)benzyl)-N2-(aryl)pyrimidine-2,4,5-triamine (Intermediate 3)
Materials:
-
Intermediate 2 (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Ammonium chloride (NH4Cl) (1.0 eq)
-
Ethanol and Water (3:1 mixture)
Procedure:
-
To a suspension of Intermediate 2 and NH4Cl in the ethanol/water mixture, add iron powder.
-
Heat the reaction mixture to reflux (approximately 80 °C) for 4-6 hours.
-
Monitor the reduction of the nitro group by TLC.
-
Upon completion, cool the reaction mixture and filter through Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Intermediate 3, which can be used in the next step without further purification.
Step 4: Synthesis of N-(5-amino-2-((2-fluoro-5-(trifluoromethyl)benzyl)amino)pyrimidin-4-yl)acrylamide (EGFRi-TFMB)
Materials:
-
Intermediate 3 (1.0 eq)
-
Acryloyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve crude Intermediate 3 in anhydrous DCM and cool the solution to 0 °C.
-
Add TEA to the reaction mixture.
-
Slowly add a solution of acryloyl chloride in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography to afford the final product, EGFRi-TFMB.
Conclusion
This compound serves as a critical synthon for the development of potent kinase inhibitors. Its unique electronic and steric properties contribute favorably to the binding affinity and pharmacokinetic profile of the resulting molecules. The synthetic protocols outlined in this document provide a robust framework for the synthesis of pyrimidine-based kinase inhibitors, and the principles can be extended to other heterocyclic scaffolds. The continued exploration of this and similar fluorinated building blocks will undoubtedly lead to the discovery of novel and more effective targeted therapies for cancer and other diseases driven by aberrant kinase activity.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reaction Monitoring of 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical monitoring of reactions involving 2-Fluoro-5-(trifluoromethyl)benzylamine. This compound is a valuable building block in the synthesis of pharmaceuticals and agrochemicals, making robust reaction monitoring crucial for process optimization, yield maximization, and impurity profiling.[1] The methods detailed below include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note: RP-HPLC is a highly effective technique for monitoring the progress of reactions involving this compound. Its specificity, sensitivity, and accuracy make it ideal for quantifying the consumption of the starting material and the formation of products and non-volatile impurities.[2] The method separates compounds based on their polarity, with the moderately polar benzylamine partitioning between a non-polar stationary phase (like C18) and a polar mobile phase.[2] UV detection is suitable due to the aromatic nature of the analyte.[2]
Quantitative Data Summary: The following table outlines the expected performance characteristics of a validated HPLC method for this compound analysis.
| Parameter | Typical Acceptance Criteria | Example Data |
| Linearity (r²) | ≥ 0.999 | 0.9996 |
| Range | 0.1 - 100 µg/mL | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | 0.04 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | 0.12 µg/mL |
| Precision (%RSD) | < 2% | < 1.5% |
| Accuracy (% Recovery) | 98 - 102% | 99.5 - 101.2% |
Proposed HPLC Method Parameters: This table provides a starting point for method development.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient) |
| Gradient | Start with 30% Acetonitrile, ramp to 90% over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | 254 nm |
| Run Time | 15 minutes |
Experimental Protocol: HPLC Analysis
1. Standard Solution Preparation:
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.[2]
-
Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 1, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[2]
2. Sample Preparation (In-Process/Reaction Samples):
-
Withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Quench the reaction if necessary (e.g., by diluting in a cold solvent).
-
Dilute the sample with acetonitrile to a concentration within the established calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.[2]
3. HPLC System Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure the system is free of contaminants.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared reaction samples.
-
After the analysis, flush the column with a mobile phase containing a high percentage of organic solvent.[3]
4. Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the analyte in the reaction samples by interpolating their peak areas from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly useful for identifying reaction byproducts and impurities. This compound, containing a primary amine, may require derivatization to improve its chromatographic properties and prevent peak tailing. Derivatization with reagents like pentafluoropropionic anhydride (PFPA) or acetic anhydride converts the polar amine into a less polar, more volatile derivative.
Quantitative Data Summary: The following table provides expected data for the PFPA-derivatized analyte.
| Parameter | Expected Value |
| Analyte (Derivative) | N-(2-Fluoro-5-(trifluoromethyl)benzyl)-2,2,3,3,3-pentafluoropropanamide |
| Expected Retention Time | 8 - 12 minutes (dependent on column and program) |
| Key Mass Fragments (m/z) | Molecular Ion (M+), fragments from loss of CF₃, C₂F₅, and benzyl cleavage. |
Proposed GC-MS Method Parameters:
| Parameter | Recommended Value |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Injection Mode | Splitless, 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 20 °C/min to 300 °C, hold 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Scan Range | 40 - 500 amu |
Experimental Protocol: GC-MS Analysis
1. Sample Preparation and Derivatization:
-
Withdraw an aliquot of the reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).
-
Transfer approximately 100 µL of the diluted sample to a vial.
-
Add 50 µL of pentafluoropropionic anhydride (PFPA) and 10 µL of pyridine.
-
Cap the vial and heat at 60 °C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.[4][5]
2. GC-MS System Procedure:
-
Perform a solvent blank injection to ensure system cleanliness.
-
If quantitation is required, inject a series of derivatized standards to create a calibration curve.
-
Inject the prepared sample.
3. Data Analysis:
-
Identify the derivatized this compound peak based on its retention time compared to a standard.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum. The NIST Mass Spectrometry Data Center can be a source for reference spectra.[6]
-
Analyze other peaks in the chromatogram to identify byproducts and impurities.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: ¹⁹F NMR is an exceptionally powerful tool for monitoring reactions of this compound. The presence of two distinct fluorine environments (the aromatic -F and the -CF₃ group) provides unique spectroscopic handles.[7][8] Key advantages include:
-
High Sensitivity: ¹⁹F is a 100% abundant nucleus with a high gyromagnetic ratio.
-
Wide Chemical Shift Range: This leads to excellent signal dispersion and reduced peak overlap.[7]
-
In-situ Monitoring: Reactions can often be monitored directly in a standard NMR tube without the need for deuterated solvents, providing real-time kinetic data.[9]
Quantitative Data Summary: Chemical shifts are highly dependent on the molecular structure. The table below shows hypothetical ¹⁹F chemical shifts for the starting material and a potential N-acetylated product for illustrative purposes. An internal standard containing fluorine (e.g., trifluorotoluene) can be added for precise quantification.
| Compound | Group | Hypothetical ¹⁹F Chemical Shift (ppm) |
| This compound | -CF₃ | -63.5 |
| -F | -115.0 | |
| N-acetyl-2-fluoro-5-(trifluoromethyl)benzylamine | -CF₃ | -63.2 |
| -F | -114.2 | |
| Internal Standard (Trifluorotoluene) | -CF₃ | -63.72 |
Proposed ¹⁹F NMR Parameters:
| Parameter | Recommended Value |
| Spectrometer Frequency | ≥ 400 MHz for ¹H (corresponding ¹⁹F frequency) |
| Pulse Program | Standard one-pulse experiment |
| Acquisition Time | 1 - 2 seconds |
| Relaxation Delay (D1) | 5 - 10 seconds (for quantitative analysis) |
| Number of Scans | 16 - 64 (depending on concentration) |
| Temperature | As per reaction conditions |
Experimental Protocol: In-situ ¹⁹F NMR Monitoring
1. Sample Preparation:
-
In a standard 5 mm NMR tube, combine the reactants and solvent for the chemical reaction.
-
Add a known amount of a suitable internal standard if quantitative data is required.
-
Ensure the total volume is sufficient for the NMR spectrometer (typically ~0.6 mL).
2. NMR Data Acquisition:
-
Acquire an initial ¹⁹F NMR spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
Initiate the reaction within the NMR magnet if possible, or quickly transfer the NMR tube to a pre-heated block and return it to the spectrometer for subsequent scans.
-
Acquire spectra at regular time intervals (e.g., every 15 minutes) to monitor the reaction progress.[9]
3. Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals corresponding to the starting material, product(s), and the internal standard.
-
Calculate the relative concentrations and conversion by comparing the integrals of the starting material and product signals over time.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. azom.com [azom.com]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Benchtop 19F Nuclear Magnetic Resonance (NMR) Spectroscopy Provides Mechanistic Insight into the Biginelli Condensation toward the Chemical Synthesis of Novel Trifluorinated Dihydro- and Tetrahydropyrimidinones as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 2-Fluoro-5-(trifluoromethyl)benzylamine Derivatives
Introduction
2-Fluoro-5-(trifluoromethyl)benzylamine and its derivatives are crucial building blocks in the development of pharmaceuticals and agrochemicals. The presence of both fluorine and a trifluoromethyl group significantly influences the lipophilicity, metabolic stability, and binding affinity of target molecules.[1] Achieving high purity of these intermediates is paramount for the success of subsequent synthetic steps and the quality of the final product. These application notes provide detailed protocols for the purification of this compound derivatives using common laboratory techniques, including extractive workup, column chromatography, and crystallization as a hydrochloride salt.
Extractive Workup
An initial aqueous workup is essential to remove inorganic salts, and water-soluble impurities, and to neutralize the reaction mixture. The basic nature of the benzylamine allows for its separation from non-basic impurities through acid-base extraction.
Experimental Protocol:
-
Quenching: Upon completion of the reaction, cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, methanol), concentrate the mixture under reduced pressure to remove the bulk of the solvent.
-
Dissolution: Dissolve the residue in an appropriate organic solvent immiscible with water, such as dichloromethane (DCM) or ethyl acetate.
-
Neutralization/Washing:
-
Transfer the organic solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic components.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to remove residual water from the organic phase.[2]
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude this compound derivative.[2][3]
Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target benzylamine derivative from starting materials, reagents, and non-polar byproducts.
Experimental Protocol:
-
Adsorbent and Eluent Selection:
-
Adsorbent: Silica gel (200-300 mesh) is a commonly used stationary phase.[4]
-
Eluent System: A mixture of a non-polar solvent (e.g., petroleum ether or hexanes) and a more polar solvent (e.g., ethyl acetate) is typically employed. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
-
Column Packing: Prepare a slurry of silica gel in the initial eluent (low polarity) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent (e.g., DCM), and load it onto the top of the silica gel column.
-
Elution: Begin elution with the low-polarity solvent mixture and gradually increase the polarity by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound derivative.
A general workflow for column chromatography is depicted below.
Purification by Crystallization as a Hydrochloride Salt
For basic compounds like benzylamines, forming a hydrochloride salt can be an excellent method for purification, as the salt often has different solubility properties than the free base, allowing for selective crystallization.
Experimental Protocol:
-
Salt Formation:
-
Dissolve the crude or partially purified this compound derivative in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring. The hydrochloride salt will typically precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the filter cake with a small amount of the cold solvent used for crystallization to remove any remaining impurities.
-
-
Drying: Dry the purified hydrochloride salt under vacuum.
-
(Optional) Free-Basing: If the free base is required, the purified hydrochloride salt can be dissolved in water, and the pH can be adjusted with a base (e.g., aqueous NaOH or NaHCO₃) to regenerate the free amine, which can then be extracted with an organic solvent.
The logical relationship for purification via salt formation is illustrated below.
Data Presentation
The effectiveness of each purification technique can be evaluated based on the final purity and the recovery yield. The following table summarizes typical quantitative data for the purification of benzylamine derivatives based on analogous procedures.
| Purification Method | Starting Material | Purity Before | Purity After | Yield/Recovery | Analysis Method | Reference |
| Extractive Workup & Column Chromatography | Crude 2-Fluoro-5-iodobenzylamine | - | >95% | High | TLC, GC-MS | [2] |
| Extractive Workup | Crude 2-(Trifluoromethyl)benzylamine | - | - | 86% (crude) | ¹H NMR | [3] |
| Recrystallization | Crude 2-Fluoro-5-formylbenzonitrile | - | >98% | 76.1% | MS (ESI) | [5] |
| Melt Crystallization | Crude 2-chloro-5-(trifluoromethyl)pyridine | ~95% | >99% | - | GC | [6] |
Note: Purity and yield are highly dependent on the specific derivative, the nature of the impurities, and the precise experimental conditions. The data presented should be considered as representative examples. Commercial grades of this compound are typically available with a purity of >98% as determined by GC.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(TRIFLUOROMETHYL)BENZYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-Fluoro-5-(trifluoromethyl)benzylamine in Polymer and Coating Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of 2-Fluoro-5-(trifluoromethyl)benzylamine in the development of advanced polymers and coatings. This versatile fluorinated amine serves as a valuable building block for creating materials with enhanced thermal stability, chemical resistance, and tailored surface properties.
Introduction
This compound is an aromatic amine distinguished by the presence of both a fluorine atom and a trifluoromethyl group.[1][2] This unique substitution pattern imparts desirable characteristics to polymers and coatings, making it a compound of significant interest in material science. The incorporation of this molecule can lead to materials with low surface energy, improved hydrophobicity, and enhanced durability.[3] Its primary application in polymer chemistry is anticipated as a monomer or a modifying agent in the synthesis of high-performance polymers such as polyamides and polyurethanes.
Key Applications in Polymer and Coating Development
The distinct chemical structure of this compound makes it suitable for several applications:
-
High-Performance Polyamides: As a diamine, it can be polymerized with dicarboxylic acids or their derivatives to produce fluorinated polyamides (aramids). These polymers are expected to exhibit excellent thermal stability and chemical resistance, making them suitable for applications in demanding environments.[4][5]
-
Fluorinated Polyurethanes: It can be used as a chain extender or as a component in the synthesis of the diol or diamine precursors for polyurethanes. The resulting fluorinated polyurethanes are anticipated to have low surface energy, leading to coatings with water and oil repellency.[3][6]
-
Epoxy Curing Agent: The primary amine functionality allows it to act as a curing agent for epoxy resins. The incorporation of the fluorinated moiety can enhance the chemical resistance and thermal stability of the cured epoxy network.
-
Surface Modifying Additive: Due to its fluorinated nature, it can be used as an additive in coating formulations to migrate to the surface, thereby reducing the surface energy and improving properties like anti-fouling and ease of cleaning.[7]
Experimental Protocols
The following protocols are representative methods for the synthesis of polymers using this compound. These are based on established procedures for similar fluorinated monomers and should be optimized for specific applications.
Synthesis of a Fluorinated Polyamide
This protocol describes the synthesis of a polyamide via polycondensation of this compound with a dicarboxylic acid chloride.
Workflow Diagram:
Caption: Workflow for Fluorinated Polyamide Synthesis.
Materials:
-
This compound
-
Terephthaloyl chloride (or other suitable dicarboxylic acid chloride)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Triethylamine (optional, as an acid scavenger)
-
Argon or Nitrogen gas
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and an argon inlet, dissolve this compound in anhydrous NMP.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution. If using an acid scavenger, add two equivalents of triethylamine to the amine solution before adding the acid chloride.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under argon.
-
Precipitate the resulting polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Preparation of a Fluorinated Polyurethane Coating
This protocol outlines the synthesis of a fluorinated polyurethane prepolymer and its subsequent curing to form a coating.
Workflow Diagram:
Caption: Workflow for Fluorinated Polyurethane Coating Preparation.
Materials:
-
This compound
-
A suitable polyol (e.g., polytetramethylene glycol - PTMG)
-
A diisocyanate (e.g., isophorone diisocyanate - IPDI)
-
Dibutyltin dilaurate (DBTDL) as a catalyst
-
Methyl ethyl ketone (MEK), anhydrous
Procedure:
-
Prepolymer Synthesis: In a reaction kettle equipped with a stirrer, thermometer, and nitrogen inlet, charge the polyol and diisocyanate in a 1:2 molar ratio with anhydrous MEK as the solvent.
-
Heat the mixture to 80°C and stir for approximately 3 hours under a nitrogen atmosphere to form the isocyanate-terminated prepolymer.
-
Chain Extension: Cool the prepolymer solution to 40°C.
-
Slowly add a stoichiometric amount of this compound (as a chain extender) to the prepolymer solution with continuous stirring.
-
Add a catalytic amount of DBTDL and continue to stir for another hour.
-
Coating Application: The resulting polyurethane solution can be applied to a substrate using standard techniques such as spin coating, dip coating, or spray coating.
-
Curing: The coated substrate is then cured in an oven at a temperature and time determined by the specific formulation (e.g., 120°C for 2 hours).
Expected Properties and Characterization Data
The incorporation of this compound into polymer backbones is expected to significantly influence their properties. The following table summarizes the anticipated characteristics and provides a comparison with non-fluorinated analogues based on data from similar fluorinated polymer systems.[3][4][6]
| Property | Expected Outcome for Polymers with this compound | Typical Values for Analogous Fluorinated Polymers | Non-Fluorinated Polymer Baseline |
| Thermal Stability (TGA) | High decomposition temperature | Td5% > 450 °C | Td5% ~ 350-450 °C |
| Glass Transition Temp. (DSC) | Elevated Tg due to rigid aromatic structure | Tg > 200 °C | Tg ~ 150-250 °C |
| Solubility | Improved solubility in organic solvents | Soluble in NMP, DMAc, THF | Often limited solubility |
| Surface Energy (Contact Angle) | Low surface energy, high hydrophobicity | Water Contact Angle > 100° | Water Contact Angle ~ 70-90° |
| Dielectric Constant | Lower dielectric constant | 2.5 - 3.0 | 3.0 - 3.5 |
| Chemical Resistance | Enhanced resistance to acids, bases, and organic solvents | Excellent | Moderate to Good |
Conclusion
This compound is a promising monomer for the development of high-performance polymers and coatings. Its unique fluorinated structure is anticipated to impart a valuable combination of properties, including high thermal stability, chemical inertness, and low surface energy. The provided protocols offer a starting point for researchers to explore the synthesis and application of novel materials based on this versatile building block. Further optimization and characterization will be necessary to fully realize the potential of these advanced materials in various technological fields.
References
- 1. US10000605B2 - Smart polymer materials with excess reactive molecules - Google Patents [patents.google.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ntut.elsevierpure.com [ntut.elsevierpure.com]
- 5. DSpace at KOASAS: Synthesis and characterization of soluble aromatic polyamides and poly(amide-imide)s containing two trifluoromethyl groups [koasas.kaist.ac.kr]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Creating Novel Fluorinated Compounds with 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel fluorinated compounds utilizing 2-Fluoro-5-(trifluoromethyl)benzylamine as a key building block. This versatile primary amine, featuring both fluoro and trifluoromethyl substitutions on the phenyl ring, serves as an excellent starting material for the generation of diverse molecular scaffolds with potential applications in medicinal chemistry and drug discovery. The unique electronic properties imparted by the fluorine substituents can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting molecules.[1]
This document outlines two primary synthetic transformations: N-acylation to form amide derivatives and the synthesis of urea analogs. Additionally, it explores the potential of these novel compounds as kinase inhibitors, providing a representative signaling pathway.
I. Synthesis of N-Acyl Derivatives
The formation of an amide bond via N-acylation is a fundamental transformation in organic synthesis, yielding stable and conformationally defined structures prevalent in many biologically active molecules.
Protocol 1: N-Acetylation of this compound
This protocol details the synthesis of N-(2-Fluoro-5-(trifluoromethyl)benzyl)acetamide using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Pyridine (catalytic amount)
-
Toluene
-
Deionized Water
-
Standard laboratory glassware and purification apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in toluene.
-
Add a catalytic amount of pyridine to the solution.
-
With stirring, add acetic anhydride (1.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of N-(2-Fluoro-5-(trifluoromethyl)benzyl)benzamide
This protocol describes the synthesis of a benzamide derivative using benzoyl chloride.
Materials:
-
This compound
-
Benzoyl Chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
1M Sodium Hydroxide (NaOH)
-
Brine
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the organic layer sequentially with 1M HCl, 1M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for N-Acylation Reactions (Representative)
| Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Acetic Anhydride | Pyridine (cat.) | Toluene | 4 | 85-95 | >98 |
| Benzoyl Chloride | Triethylamine | DCM | 6 | 80-90 | >98 |
| 4-Fluorobenzoyl Chloride | Triethylamine | DCM | 6 | 82-92 | >98 |
II. Synthesis of Urea Derivatives
Urea-containing compounds are a significant class of molecules in medicinal chemistry, known for their ability to form key hydrogen bond interactions with biological targets.
Protocol 3: Synthesis of 1-(2-Fluoro-5-(trifluoromethyl)benzyl)-3-phenylurea
This protocol outlines the synthesis of a disubstituted urea from an isocyanate.
Materials:
-
This compound
-
Phenyl isocyanate
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere.
-
Add phenyl isocyanate (1.05 eq) dropwise to the stirred solution at room temperature.
-
Continue stirring for 2-4 hours and monitor the reaction by TLC. A precipitate may form as the reaction progresses.
-
If a precipitate forms, collect the solid by filtration and wash with cold THF.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Quantitative Data for Urea Synthesis (Representative)
| Isocyanate | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
| Phenyl isocyanate | THF | 3 | 90-98 | >99 |
| 4-Chlorophenyl isocyanate | THF | 3 | 91-99 | >99 |
| Cyclohexyl isocyanate | THF | 4 | 88-96 | >99 |
III. Biological Context: Kinase Inhibition
The incorporation of the 2-fluoro-5-(trifluoromethyl)benzyl moiety into various scaffolds can lead to the development of potent kinase inhibitors. For instance, trifluoromethyl pyrimidine derivatives have been identified as dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), both of which are implicated in cancer.[2] Similarly, fluorinated quinazoline scaffolds are known to target the Tropomyosin receptor kinase (Trk) family.[3]
Representative Signaling Pathway: FLT3/CHK1 Inhibition
The following diagram illustrates a simplified signaling pathway involving FLT3 and CHK1 and the potential points of inhibition by novel compounds derived from this compound.
Caption: Simplified FLT3 and CHK1 signaling pathways and points of inhibition.
IV. Experimental Workflows
The following diagrams illustrate the general experimental workflows for the synthesis of N-acyl and urea derivatives.
Caption: General workflow for N-acylation.
Caption: General workflow for urea synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of a fluorinated quinazoline-based type-II Trk inhibitor as a scaffold for PET radiotracer development - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most common and direct method for synthesizing this compound is through the reductive amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde. An alternative route involves the reduction of 2-Fluoro-5-(trifluoromethyl)benzonitrile.
Q2: What are the primary side reactions observed during the reductive amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde?
A2: Key side reactions include:
-
Over-alkylation: The newly formed primary amine can react with another molecule of the aldehyde, leading to the formation of a secondary amine (bis(2-fluoro-5-(trifluoromethyl)benzyl)amine).[1]
-
Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to 2-Fluoro-5-(trifluoromethyl)benzyl alcohol.
-
Imine Dimerization: The intermediate imine may undergo self-condensation or other side reactions, leading to dimeric impurities.[2]
-
Incomplete Reaction: Residual unreacted 2-Fluoro-5-(trifluoromethyl)benzaldehyde or the intermediate imine may remain in the final product.
Q3: What impurities can be expected when synthesizing from 2-Fluoro-5-(trifluoromethyl)benzonitrile?
A3: When starting from the nitrile, potential impurities include:
-
Unreacted Starting Material: Incomplete reduction will leave 2-Fluoro-5-(trifluoromethyl)benzonitrile in the product mixture.
-
Amide Formation: Partial hydrolysis of the nitrile during the reaction or workup can lead to the formation of 2-Fluoro-5-(trifluoromethyl)benzamide.
-
Over-reduction: Harsh reducing conditions could potentially affect the aromatic ring or the trifluoromethyl group, though this is less common with standard nitrile reduction methods.
Q4: How can I minimize the formation of the secondary amine byproduct during reductive amination?
A4: To minimize over-alkylation, it is crucial to use a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in an alcohol).[1] Running the reaction at a lower temperature and ensuring efficient mixing can also help favor the formation of the primary amine.
Q5: What is the optimal pH for the imine formation step in reductive amination?
A5: Maintaining a slightly acidic pH (around 5-6) is generally optimal for imine formation. A low pH will protonate the amine, rendering it non-nucleophilic, while a high pH will not sufficiently activate the carbonyl group of the aldehyde.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete imine formation. | - Ensure the reaction mixture is stirred efficiently for an adequate duration before adding the reducing agent.- Control the pH to be within the optimal range (5-6). |
| Inefficient reduction of the imine. | - Use a fresh, high-quality reducing agent.- Ensure the stoichiometry of the reducing agent is correct; a slight excess may be beneficial. | |
| Competitive reduction of the aldehyde. | - Choose a reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride.- Add the reducing agent portion-wise at a low temperature. | |
| Presence of Secondary Amine Impurity | Insufficient amount of ammonia source. | - Increase the excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate).[1] |
| Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). | |
| Presence of Benzyl Alcohol Impurity | Non-selective reducing agent. | - Use a milder or more selective reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride. |
| Premature addition of the reducing agent. | - Allow sufficient time for imine formation before introducing the reducing agent. | |
| Difficult Purification | Multiple impurities with similar polarities. | - Optimize the reaction conditions to minimize side product formation.- Consider converting the product to its hydrochloride salt for purification by recrystallization, followed by liberation of the free amine. |
| Emulsion formation during workup. | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of celite. |
Experimental Protocols
Method 1: Reductive Amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Imine Formation:
-
To a solution of 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (10-20 eq).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
-
Reduction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
-
Method 2: Reduction of 2-Fluoro-5-(trifluoromethyl)benzonitrile
-
Reduction:
-
To a stirred suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2-Fluoro-5-(trifluoromethyl)benzonitrile (1.0 eq) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-16 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify by vacuum distillation or column chromatography.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for synthesis side reactions.
References
challenges in the purification of 2-Fluoro-5-(trifluoromethyl)benzylamine products
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Fluoro-5-(trifluoromethyl)benzylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted starting materials: Such as 2-fluoro-5-(trifluoromethyl)benzaldehyde or the corresponding benzyl halide.
-
Over-alkylated byproducts: For instance, the secondary amine, bis(2-fluoro-5-(trifluoromethyl)benzyl)amine.
-
Residual solvents: Solvents used in the synthesis and work-up (e.g., toluene, diethyl ether, dichloromethane).
-
Reagents and catalysts: Traces of reducing agents, bases, or catalysts.
-
Positional isomers: Depending on the synthetic strategy, small amounts of other regioisomers might be present.
-
Oxidation products: The corresponding benzaldehyde or benzoic acid if the amine has been exposed to air for extended periods.
Q2: What is the recommended method for assessing the purity of this compound?
A2: The most common and effective method for assessing the purity of this compound is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1] Purity levels are typically reported as >98% (GC).[1] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for identifying non-volatile impurities.
Q3: My purified this compound is a colorless to light yellow liquid. Is this normal?
A3: Yes, this is the typical appearance of the product.[1] However, a significant darkening of the color may indicate the presence of impurities or degradation products.
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store the compound at room temperature in a cool, dark place. For long-term storage, refrigeration (e.g., 0-8 °C) may be beneficial to minimize potential degradation.
Troubleshooting Guides
Issue 1: Low Purity After Initial Work-up
Symptom: GC analysis of the crude product after extraction and solvent removal shows a purity of less than 90%.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction to completion using TLC or GC. - Consider extending the reaction time or increasing the temperature if appropriate. |
| Inefficient Extraction | - Perform multiple extractions with a suitable organic solvent. - Adjust the pH of the aqueous layer during work-up to ensure the amine is in its free base form for efficient extraction into the organic phase. |
| Presence of Water | - Ensure all organic extracts are thoroughly dried over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄) before solvent evaporation. |
Issue 2: Difficulty in Removing a Close-Boiling Impurity
Symptom: A persistent impurity peak is observed close to the main product peak in the GC chromatogram, even after initial purification attempts.
| Possible Cause | Troubleshooting Steps |
| Positional Isomer | - Fractional Vacuum Distillation: Carefully perform distillation under reduced pressure using a fractionating column to enhance separation. - Column Chromatography: Use a high-resolution silica gel column and optimize the eluent system. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) may be effective. |
| Structurally Similar Byproduct | - Chemical Treatment: If the impurity has a different reactive functional group, consider a selective chemical treatment. For example, an acidic wash can help remove basic impurities. |
Issue 3: Product Darkens During Purification
Symptom: The product becomes increasingly colored during distillation or upon standing.
| Possible Cause | Troubleshooting Steps |
| Thermal Decomposition | - Use Vacuum Distillation: The predicted boiling point is around 176 °C at atmospheric pressure.[2] Distillation at high temperatures can lead to decomposition. Purify under reduced pressure to lower the boiling point. |
| Oxidation | - Inert Atmosphere: Perform purification steps, especially distillation, under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation. |
Quantitative Data Summary
The following table provides an illustrative comparison of typical outcomes for different purification methods for substituted benzylamines. The actual results for this compound may vary depending on the crude purity and the specific conditions used.
| Purification Method | Typical Purity Achieved | Typical Yield | Throughput | Primary Impurities Removed |
| Fractional Vacuum Distillation | 98.0 - 99.5% | 70 - 85% | High | High and low boiling point impurities, some isomers. |
| Silica Gel Column Chromatography | > 99.5% | 50 - 75% | Low to Medium | Polar impurities, over-alkylated products, isomers. |
| Acid-Base Extraction | Improves purity by 5-10% | > 90% | High | Basic or acidic impurities. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
-
Drying: Ensure the crude this compound is free of water by drying the organic solution with a suitable drying agent (e.g., anhydrous magnesium sulfate) and filtering.
-
Setup: Assemble a fractional distillation apparatus with a short fractionating column (e.g., Vigreux column). Ensure all joints are well-sealed for vacuum application.
-
Distillation: Heat the distillation flask gently in an oil bath. Apply vacuum gradually to the desired pressure.
-
Fraction Collection: Collect the fraction that distills at a constant temperature corresponding to the boiling point of the product at that pressure. Discard the initial lower-boiling forerun and the higher-boiling residue.
-
Analysis: Analyze the collected fraction(s) by GC to determine purity.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a column with silica gel (e.g., 230-400 mesh) in a suitable non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the non-polar eluent or a slightly more polar solvent like dichloromethane and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the isolated product by GC.
Visualizations
Caption: A decision workflow for the purification of this compound.
References
Technical Support Center: Optimizing N-Alkylation of 2-Fluoro-5-(trifluoromethyl)benzylamine
Welcome to the technical support center for the N-alkylation of 2-Fluoro-5-(trifluoromethyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of N-alkylated derivatives of this electron-deficient primary amine.
Troubleshooting Guide
The N-alkylation of this compound can be challenging due to the reduced nucleophilicity of the amine, a consequence of the electron-withdrawing effects of the fluorine and trifluoromethyl groups. The following table summarizes common issues, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Reduced Nucleophilicity of the Amine: The electron-withdrawing fluoro and trifluoromethyl groups decrease the electron density on the nitrogen atom. 2. Insufficiently Reactive Alkylating Agent: Alkyl chlorides or sterically hindered halides may not be reactive enough. 3. Inappropriate Base: A weak base may not sufficiently deprotonate the amine or neutralize the acid formed during the reaction. 4. Low Reaction Temperature: The activation energy for the reaction may not be overcome at lower temperatures. | 1. Increase Reaction Temperature: Gradually increase the temperature while monitoring for side product formation. 2. Use a More Reactive Alkylating Agent: Switch to an alkyl bromide or iodide. For unreactive halides, adding a catalytic amount of sodium iodide can be beneficial. 3. Employ a Stronger Base: Consider using stronger bases like NaH, K₂CO₃, or Cs₂CO₃. Cesium carbonate is often effective in promoting N-alkylation of less reactive amines.[1] 4. Choose an Appropriate Solvent: Polar aprotic solvents like DMF, acetonitrile, or THF are generally suitable. |
| Over-alkylation (Formation of Tertiary Amine) | 1. High Reactivity of the Secondary Amine: The mono-alkylated product can be more nucleophilic than the starting primary amine. 2. Excess Alkylating Agent: Using a stoichiometric excess of the alkylating agent will favor the formation of the tertiary amine. | 1. Control Stoichiometry: Use the primary amine in excess (e.g., 2 equivalents) relative to the alkylating agent.[1] 2. Slow Addition of Alkylating Agent: Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration. 3. Lower Reaction Temperature: Reducing the temperature after initial product formation can help to minimize the second alkylation. |
| Formation of Side Products | 1. Elimination Reactions: With secondary or tertiary alkyl halides, elimination can compete with substitution. 2. Reaction with Solvent: Some solvents, like DMSO, can react with electrophiles at high temperatures. | 1. Use a Non-Nucleophilic Base: Employ a sterically hindered base if elimination is a concern. 2. Choose a Stable Solvent: Opt for solvents like DMF, acetonitrile, or toluene, which are more stable under typical N-alkylation conditions. |
| Difficult Purification | 1. Similar Polarity of Products and Starting Materials: The starting amine and the mono- and di-alkylated products may have similar retention factors on silica gel. 2. Presence of Base Residues: Inorganic bases can complicate work-up and purification. | 1. Optimize Chromatography Conditions: Use a shallow gradient of a suitable solvent system for flash column chromatography. 2. Aqueous Work-up: Perform an aqueous work-up to remove inorganic salts before chromatography. |
Quantitative Data Summary for N-Alkylation of Substituted Benzylamines
The following table presents reaction conditions and yields for the N-alkylation of benzylamines with electron-withdrawing groups, which can serve as a starting point for optimizing the reaction of this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ | DMF | RT | 24 | 98 | [1] |
| p-Trifluoromethylbenzyl alcohol | Ammonia | Raney Ni | t-Amyl alcohol | 180 | 24 | ~50 | [2] |
| m-Trifluoromethylbenzyl alcohol | Ammonia | Raney Ni | t-Amyl alcohol | 180 | 24 | ~50 | [2] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Methyl Iodide | K₂CO₃ | DMF | 60-80 | 4-8 | 85-95 | [3] |
| 2-Amino-5-chloro-2'-fluorobenzophenone | Benzyl Bromide | Cs₂CO₃ | Acetonitrile | 50-70 | 3-6 | 90-98 | [3] |
Experimental Protocols
The following are detailed methodologies for common N-alkylation procedures, adapted for the target substrate based on protocols for analogous compounds.
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol is based on the N-alkylation of substituted anilines and benzylamines.[3][4]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Round-bottom flask with stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.).
-
Add the anhydrous base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq.).
-
Add the anhydrous solvent (DMF or Acetonitrile) to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred mixture.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Reductive Amination with an Aldehyde or Ketone
This method offers good control for mono-alkylation and is an alternative to using alkyl halides.[3]
Materials:
-
This compound
-
Aldehyde or Ketone (1.0-1.2 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount, if necessary)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in the chosen anhydrous solvent in a round-bottom flask.
-
If using NaBH₃CN, adjust the pH to 6-7 with a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add the reducing agent (NaBH(OAc)₃ or NaBH₃CN, 1.2-1.5 eq.) portion-wise.
-
Continue to stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A general experimental workflow for the N-alkylation of this compound.
Caption: A logical workflow for troubleshooting common issues in the N-alkylation of electron-deficient benzylamines.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound more difficult than that of benzylamine?
A1: The fluorine and trifluoromethyl groups are strong electron-withdrawing groups. They reduce the electron density on the aromatic ring and, through inductive effects, on the nitrogen atom of the benzylamine. This decreased electron density makes the amine less nucleophilic and therefore less reactive towards electrophilic alkylating agents.
Q2: What is the best base to use for this reaction?
A2: The optimal base depends on the reactivity of the alkylating agent. For reactive alkylating agents like methyl iodide or benzyl bromide, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1][3] Cesium carbonate is generally more soluble and can be more effective for less reactive substrates. For very unreactive alkylating agents, a stronger base like sodium hydride (NaH) might be necessary, but this should be used with caution due to its pyrophoric nature.
Q3: How can I avoid the formation of the di-alkylated product?
A3: To favor mono-alkylation, you can use an excess of the this compound relative to the alkylating agent (a 2:1 molar ratio is a good starting point).[1] Additionally, adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration of the electrophile, further minimizing over-alkylation.
Q4: Are there any "greener" alternatives to traditional N-alkylation methods?
A4: Yes, a more environmentally friendly approach is the use of alcohols as alkylating agents in a "borrowing hydrogen" or "hydrogen autotransfer" process.[3] This method typically requires a transition metal catalyst (e.g., based on Ru, Ir, or Ni) and generates water as the only byproduct. While specific conditions for this compound have not been widely reported, this is a growing area of research.
Q5: What analytical techniques are best for monitoring the reaction?
A5: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product(s). Staining with a potassium permanganate solution can help visualize the spots. For more quantitative analysis and to confirm the identity of the products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for the final characterization of the purified product.
References
preventing dialkylation in reactions with 2-Fluoro-5-(trifluoromethyl)benzylamine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-alkylation of 2-Fluoro-5-(trifluoromethyl)benzylamine, with a focus on preventing dialkylation.
Understanding the Reactivity of this compound
This compound is a primary amine that presents unique challenges in N-alkylation reactions due to the electronic and steric effects of its substituents. The trifluoromethyl group (-CF₃) is a strong electron-withdrawing group, which significantly reduces the nucleophilicity of the amine nitrogen.[1][2] This deactivation means that more forcing reaction conditions may be necessary compared to unsubstituted benzylamine. Additionally, the ortho-fluoro substituent introduces steric hindrance around the nitrogen atom and further contributes to the electron-withdrawing effect through induction. These factors can influence the rate and selectivity of N-alkylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a significant amount of dialkylated product in my reaction?
A1: Dialkylation is a common side reaction when primary amines are alkylated. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event. For this compound, while the initial amine is deactivated, the resulting mono-alkylated product may still be sufficiently reactive to compete for the alkylating agent.
Q2: How do the substituents on this compound affect its reactivity?
A2: The trifluoromethyl group at the meta position is strongly electron-withdrawing, which deactivates the amine towards nucleophilic attack. The ortho-fluoro group also contributes to this deactivation through its inductive effect and introduces steric hindrance, which can slow down the rate of alkylation.
Q3: What is the best general strategy to favor mono-alkylation over dialkylation?
A3: The most effective strategy to achieve selective mono-alkylation is often reductive amination. This two-step, one-pot process involves the formation of an imine with an aldehyde or ketone, followed by its reduction. This method offers greater control over the stoichiometry of the reaction. For direct alkylation with alkyl halides, careful control of reaction conditions is crucial.
Q4: How can I effectively purify the mono-alkylated product from the starting material and the dialkylated byproduct?
A4: Purification can typically be achieved using column chromatography on silica gel. The polarity difference between the primary amine (starting material), the secondary amine (mono-alkylated product), and the tertiary amine (di-alkylated product) is usually sufficient for separation. A gradient elution system, for example, with hexane and ethyl acetate, is often effective. In some cases, acid-base extraction can be used to separate amines from non-basic impurities, but it will not separate the different amine products from each other.
Troubleshooting Guides
Issue 1: Predominance of Dialkylation Product in Direct Alkylation
Possible Causes:
-
Stoichiometry: Using a 1:1 ratio or an excess of the alkylating agent will favor dialkylation.
-
Reaction Temperature: Higher temperatures can increase the rate of the second alkylation.
-
Base: A strong base can deprotonate the mono-alkylated product, increasing its nucleophilicity.
-
Concentration: High concentrations of reactants can increase the likelihood of multiple alkylations.
Solutions:
-
Adjust Stoichiometry: Use a significant excess of this compound relative to the alkylating agent (e.g., 2 to 5 equivalents).
-
Lower Reaction Temperature: Perform the reaction at a lower temperature to slow down the rate of the second alkylation.
-
Choice of Base: Use a milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Cs₂CO₃ has been reported to be effective in promoting mono-alkylation of benzylamines.[1]
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration.
Issue 2: Low Yield or No Reaction
Possible Causes:
-
Deactivated Amine: The electron-withdrawing groups on the benzylamine reduce its nucleophilicity, making the reaction sluggish.
-
Poor Leaving Group: The alkylating agent may have a poor leaving group (e.g., chloride is less reactive than bromide or iodide).
-
Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.
-
Insufficient Temperature: The reaction may require heating to overcome the activation energy.
Solutions:
-
Increase Temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts.
-
More Reactive Alkylating Agent: Use an alkylating agent with a better leaving group (I > Br > Cl). Alternatively, a catalytic amount of sodium iodide can be added to in situ generate a more reactive alkyl iodide.
-
Solvent Selection: Use a polar aprotic solvent like DMF or acetonitrile to facilitate the Sₙ2 reaction.
-
Consider Reductive Amination: If direct alkylation fails, reductive amination is a highly effective alternative for deactivated amines.
Data Presentation
The following tables provide representative conditions for achieving mono-alkylation. Note that yields are highly dependent on the specific substrate and alkylating agent and may require optimization.
Table 1: Representative Conditions for Direct Mono-N-Alkylation
| Amine Substrate Analogue | Alkylating Agent | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Ratio (Mono:Di) | Yield (%) |
| p-Methoxybenzylamine | Benzyl bromide | Cs₂CO₃ (2) | DMF | 25 | 24 | >95:5 | 98 |
| Benzylamine | Alkyl halide | K₂CO₃ (1.5) | Acetonitrile | 60 | 12 | Varies | 70-85 |
| 3,5-Bis(trifluoromethyl)benzylamine | Stearic Acid | None | Solvent-free | 140 | 24 | N/A (Amidation) | Moderate |
Data for p-Methoxybenzylamine from[1]. Data for 3,5-Bis(trifluoromethyl)benzylamine from[3]. General conditions are based on common literature procedures.
Table 2: Representative Conditions for Reductive Amination
| Amine | Carbonyl Compound | Reducing Agent (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| General Primary Amine | Aldehyde | NaBH(OAc)₃ (1.5) | 1,2-Dichloroethane | 25 | 2-4 | 85-95 |
| Benzylamine | Aldehyde/Ketone | Benzylamine-Borane (1) | THF | 25 | Varies | Good |
| Aniline | Aldehyde | NaBH₄ in TFE | TFE | 25 | < 1 | 88-96 |
Data adapted from general protocols for reductive amination.[1][4][5][6]
Experimental Protocols
Protocol 1: General Procedure for Direct Mono-N-Alkylation
-
To a solution of this compound (2.0 mmol, 2.0 equiv.) in anhydrous DMF (10 mL), add cesium carbonate (Cs₂CO₃) (3.0 mmol, 3.0 equiv.).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.0 mmol, 1.0 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, gradually increase the temperature to 40-60 °C.
-
Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) and an aldehyde or ketone (1.1 mmol, 1.1 equiv.) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or THF (10 mL), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv.) portion-wise at room temperature.[4][5]
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting amine is consumed (typically 2-16 hours).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizations
Caption: Competing pathways in direct N-alkylation of a primary amine.
Caption: General experimental workflow for reductive amination.
Caption: Troubleshooting logic for excessive dialkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]
- 4. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 5. Direct asymmetric α C(sp3)‒H alkylation of benzylamines with MBH acetates enabled by bifunctional pyridoxal catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-Free One-Pot Reductive Alkylation of Primary and Secondary Amines and N,N-Dimethylation of Amino Acids Using Sodium Borohydride in 2,2,2-Trifluoroethanol [organic-chemistry.org]
degradation pathways of 2-Fluoro-5-(trifluoromethyl)benzylamine under stress conditions
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)benzylamine
Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound under stress conditions. The following information is based on established chemical principles and data from structurally related molecules, as specific degradation studies on this compound are not widely published.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under forced degradation conditions?
A1: Based on the functional groups present (a primary benzylamine, a fluoro group, and a trifluoromethyl group on an aromatic ring), the following degradation pathways are plausible under various stress conditions:
-
Acidic/Basic Hydrolysis: The primary amine is generally stable, but extreme pH and temperature could lead to reactions. The trifluoromethyl group (-CF3) can be susceptible to hydrolysis under strong basic conditions to form a carboxylic acid (-COOH) group.
-
Oxidation: The benzylic amine is susceptible to oxidation. This can lead to the formation of an imine, which can then be hydrolyzed to 2-Fluoro-5-(trifluoromethyl)benzaldehyde. Further oxidation could potentially lead to the corresponding benzoic acid.
-
Thermal Degradation: High temperatures may lead to polymerization or decomposition, potentially involving the cleavage of the C-N bond or reactions involving the trifluoromethyl group.
-
Photodegradation: Aromatic systems with halogens can undergo photolytic cleavage. It is possible for the C-F bond to be cleaved, leading to defluorination. The C-N bond of the benzylamine could also be susceptible to photolytic cleavage.
Q2: I am observing an unexpected peak in my HPLC analysis after performing an oxidative stress study. What could it be?
A2: An unexpected peak following oxidative stress is likely a degradation product. For this compound, the most probable product is 2-Fluoro-5-(trifluoromethyl)benzaldehyde , formed by the oxidation of the benzylamine group. Another possibility is the corresponding N-oxide or a dimer. We recommend using a mass spectrometer (LC-MS) to identify the mass of the unknown peak, which will help in its structural elucidation.
Q3: My compound seems very stable under acidic conditions, with minimal degradation observed. Is this normal?
A3: Yes, this is plausible. Benzylamines are often relatively stable in acidic conditions as the amine group is protonated, which protects it from certain reactions. To achieve degradation, you may need to use more stringent conditions, such as higher acid concentration, higher temperature, or a longer exposure time. The ICH guidelines suggest aiming for 5-20% degradation to ensure the stability-indicating method is effective.[1]
Q4: Can the trifluoromethyl (-CF3) group degrade?
A4: The trifluoromethyl group is generally very stable due to the strength of the C-F bonds.[2] However, it is not completely inert. Under strong basic conditions, it can undergo hydrolysis to form a carboxylic acid (e.g., 2-Fluoro-5-carboxybenzylamine).[3] Photolytic stress can also sometimes lead to the formation of trifluoroacetate.[4]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low Mass Balance in Stability Study | 1. Degradation products are not being detected by the analytical method (e.g., they lack a chromophore).2. Degradation products are volatile.3. Degradation products are adsorbing to the container. | 1. Use a universal detector like a mass spectrometer (MS) or a Charged Aerosol Detector (CAD) in addition to UV.2. Use headspace GC-MS to analyze for volatile degradants.3. Use silanized glassware to minimize adsorption. |
| Inconsistent Degradation Profile | 1. Inconsistent stress conditions (temperature, light exposure, reagent concentration).2. Interaction with impurities in the solvent or reagents.3. Sample preparation variability. | 1. Ensure precise control of all experimental parameters. Use a calibrated oven and a photostability chamber.2. Use high-purity (e.g., HPLC grade) solvents and fresh reagents.3. Ensure the sample is fully dissolved and that sample preparation is consistent across all time points. |
| No Degradation Observed | 1. The compound is highly stable under the applied conditions.2. The stress conditions are too mild. | 1. This is a valid result, but ensure the conditions were rigorous enough.2. Increase the severity of the stress conditions (e.g., increase temperature from 60°C to 80°C, use 1M HCl instead of 0.1M, or extend the study duration). |
Illustrative Degradation Data
The following table summarizes the expected degradation behavior and major potential degradation products for this compound. Note: This is example data based on chemical principles, not experimental results.
| Stress Condition | Reagents/Conditions | Expected Degradation (%) | Potential Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl, 80°C, 48h | < 5% | Minimal degradation expected. |
| Base Hydrolysis | 0.1 M NaOH, 80°C, 48h | 5 - 15% | 2-Fluoro-5-carboxybenzylamine (from -CF3 hydrolysis) |
| Oxidative | 3% H₂O₂, RT, 24h | 15 - 25% | 2-Fluoro-5-(trifluoromethyl)benzaldehyde |
| Thermal (Solid) | 80°C, 7 days | < 2% | Minimal degradation expected. |
| Photolytic (ICH Q1B) | UV/Vis light exposure | 10 - 20% | 2-Fluoro-5-(trifluoromethyl)benzaldehyde, Defluorinated products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 80°C. Withdraw samples at 0, 6, 12, 24, and 48 hours. Neutralize the samples with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 80°C. Withdraw and neutralize samples as described for acid hydrolysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Store the solid compound in a temperature-controlled oven at 80°C. Also, prepare a solution of the compound in the analysis solvent and heat at 60°C. Collect samples at various time points.
-
Photolytic Degradation: Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile) with both UV and MS detection to separate and identify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method Development
Objective: To develop an analytical method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute any less polar degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection:
-
UV/DAD: Scan across a range (e.g., 200-400 nm) to find the optimal detection wavelength.
-
Mass Spectrometry (ESI+): Monitor for the parent ion mass and potential degradation product masses.
-
-
Validation: Perform a forced degradation study (Protocol 1) and analyze the stressed samples. The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
Visualizations
Workflow and Pathway Diagrams
Caption: General workflow for conducting forced degradation studies.
Caption: Plausible degradation pathways under different stress conditions.
References
Technical Support Center: Optimizing Coupling Reactions with 2-Fluoro-5-(trifluoromethyl)benzylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)benzylamine in coupling reactions. Due to the electron-withdrawing nature of the fluorine and trifluoromethyl groups, this amine can present challenges in achieving high reaction yields. This guide offers strategies to overcome these challenges in common coupling reactions such as amide bond formation, Buchwald-Hartwig amination, and Suzuki coupling.
I. Amide Coupling Reactions
Amide bond formation is a fundamental transformation in organic synthesis. However, the decreased nucleophilicity of this compound can lead to low yields with standard coupling protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My amide coupling reaction with this compound is resulting in a low yield. What are the primary causes?
A1: Low yields in this amide coupling are typically due to the reduced nucleophilicity of the amine caused by the electron-withdrawing fluoro and trifluoromethyl substituents. Other common causes include:
-
Inefficient activation of the carboxylic acid: Standard coupling reagents may not be potent enough to sufficiently activate the carboxylic acid for reaction with a less reactive amine.
-
Suboptimal reaction conditions: The choice of solvent, base, and temperature plays a critical role.
-
Steric hindrance: Bulky groups on either the carboxylic acid or the benzylamine can impede the reaction.
-
Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, leading to the starting material and reducing the yield.
Q2: Which coupling reagents are most effective for this electron-deficient amine?
A2: For electron-deficient amines, more powerful coupling reagents are generally required. Consider using uronium/aminium salt-based reagents like HATU, HCTU, or HBTU , or phosphonium salt-based reagents like PyBOP or PyAOP . These reagents form highly reactive activated esters that can more readily react with weakly nucleophilic amines. In particularly challenging cases, the in-situ formation of an acyl fluoride can be a highly effective strategy.
Q3: What is the recommended base and solvent for this reaction?
A3: A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended to neutralize the acid formed during the reaction without competing with the primary amine. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) , dichloromethane (DCM) , or acetonitrile (ACN) are suitable choices as they can effectively solvate the reactants.
Q4: I am observing the formation of side products. How can I minimize them?
A4: Side reactions can often be minimized by carefully controlling the reaction conditions.
-
Racemization: If your carboxylic acid is chiral, use additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress racemization. Running the reaction at a lower temperature can also be beneficial.
-
Hydrolysis of activated ester: Ensure all reagents and solvents are anhydrous to prevent the hydrolysis of the activated carboxylic acid intermediate.
Data Presentation: Comparison of Coupling Reagents
The following table provides a representative comparison of common coupling reagents for the amide bond formation with an electron-deficient amine like this compound. The yields are illustrative and can vary depending on the specific carboxylic acid and reaction conditions.
| Coupling Reagent | Class | Base | Solvent | Typical Yield (%) | Key Advantages |
| EDC/HOBt | Carbodiimide | DIPEA | DMF | 40-70 | Cost-effective, water-soluble byproducts. |
| HATU | Uronium Salt | DIPEA | DMF | 85-95 | High reactivity, fast reaction times. |
| HCTU | Uronium Salt | DIPEA | ACN | 80-90 | Similar to HATU, often more soluble. |
| PyBOP | Phosphonium Salt | DIPEA | DCM | 75-85 | Effective for sterically hindered substrates. |
| BTFFH | Fluoroformamidinium | DIPEA | DCM | >90 | Generates highly reactive acyl fluorides in situ. |
Experimental Protocol: Amide Coupling using HATU
This protocol provides a general procedure for the amide coupling of this compound with a carboxylic acid using HATU.
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-12 hours).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Amide Coupling Workflow
Technical Support Center: Managing Hydrolysis of the Trifluoromethyl Group in Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of the trifluoromethyl (-CF3) group in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethyl group to hydrolysis?
A1: The trifluoromethyl group is generally considered to be highly stable due to the strength of the carbon-fluorine bond.[1] It is resistant to metabolic degradation and stable under many chemical conditions.[2][3] However, under specific circumstances, such as strongly acidic or alkaline pH, the trifluoromethyl group can undergo hydrolysis to form a carboxylic acid (-COOH) group.[1][4]
Q2: What are the typical conditions that lead to the hydrolysis of a trifluoromethyl group?
A2: Hydrolysis of the trifluoromethyl group is most commonly observed under strongly basic (alkaline) conditions.[1][4] It can also occur in the presence of strong acids, such as fuming sulfuric acid, often in combination with other reagents like boric acid.[5] The rate of hydrolysis is influenced by factors such as pH, temperature, and the electronic properties of the molecule. For example, the hydrolysis of trifluoromethylphenols is significantly faster at higher pH values.[6][7]
Q3: What is the product of trifluoromethyl group hydrolysis?
A3: The hydrolysis of a trifluoromethyl group results in the formation of a carboxylic acid (-COOH) group at the same position on the molecule.[1][4]
Q4: How can I detect if my trifluoromethyl-containing compound is undergoing hydrolysis?
A4: The most common methods for detecting the hydrolysis of a trifluoromethyl group are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. In HPLC, the appearance of a new, typically more polar, peak corresponding to the carboxylic acid product is indicative of hydrolysis.[8] ¹H NMR and ¹⁹F NMR can also be used to monitor the disappearance of the signal from the trifluoromethyl group and the appearance of signals corresponding to the hydrolyzed product.[6][9]
Q5: Are there structural features that make a trifluoromethyl group more susceptible to hydrolysis?
A5: Yes, the electronic environment of the trifluoromethyl group plays a significant role. For instance, the position of the -CF3 group on an aromatic ring can affect its hydrolysis rate. Studies on trifluoromethylated triarylphosphines have shown that a meta-positioned trifluoromethyl group hydrolyzes faster than a para-positioned one.[5] Additionally, the presence of other functional groups can influence stability. For example, in trifluoromethylphenols, deprotonation of the phenolic hydroxyl group at higher pH facilitates the hydrolysis of the -CF3 group.[1]
Q6: Can I intentionally hydrolyze a trifluoromethyl group?
A6: Yes, intentional hydrolysis of a trifluoromethyl group to a carboxylic acid can be a useful synthetic transformation. This is typically achieved using strong acidic conditions, such as a mixture of fuming sulfuric acid and boric acid.[5]
Troubleshooting Guides
Issue 1: I see an unexpected new peak in my HPLC chromatogram when analyzing my trifluoromethyl-containing compound.
-
Possible Cause: Hydrolysis of the trifluoromethyl group.
-
Troubleshooting Steps:
-
Characterize the new peak: Use HPLC-MS to determine the mass of the new peak. If it corresponds to the replacement of the -CF3 group with a -COOH group (a mass change of +9), hydrolysis is likely the cause.
-
Analyze your experimental conditions: Review the pH and temperature of your solutions. Exposure to high pH (alkaline) or very low pH (strongly acidic) conditions, especially at elevated temperatures, can promote hydrolysis.
-
Perform a forced degradation study: Intentionally expose your compound to acidic and basic conditions to see if the new peak increases in intensity. This can confirm that the new peak is a hydrolysis product.
-
Issue 2: The concentration of my trifluoromethyl-containing compound appears to decrease over time in solution.
-
Possible Cause: Instability leading to degradation, potentially including hydrolysis of the trifluoromethyl group.
-
Troubleshooting Steps:
-
Monitor for hydrolysis products: Use HPLC or NMR to check for the appearance of the corresponding carboxylic acid.
-
Evaluate solution stability: Prepare your compound in various buffered solutions at different pH values (e.g., pH 3, 7, 9) and monitor its concentration over time. This will help you identify the pH range in which your compound is most stable.
-
Consider co-solvents carefully: If you are using co-solvents like DMSO or methanol to dissolve your compound, be aware that they can sometimes influence degradation pathways.[4] Whenever possible, use the mobile phase as the sample solvent for HPLC analysis.
-
Issue 3: I am trying to perform a reaction on another part of the molecule, but I am also getting hydrolysis of the trifluoromethyl group.
-
Possible Cause: The reaction conditions are too harsh for the trifluoromethyl group.
-
Troubleshooting Steps:
-
Modify reaction conditions: If using basic conditions, try to use a weaker base or perform the reaction at a lower temperature. If using acidic conditions, explore milder acids.
-
Protecting groups: In complex syntheses, it may be necessary to use a protecting group strategy, though this is less common for the highly stable trifluoromethyl group.
-
Change the order of synthetic steps: Consider if the reaction can be performed at a different stage of the synthesis where the trifluoromethyl group might be more stable.
-
Quantitative Data
The rate of hydrolysis of the trifluoromethyl group is highly dependent on the specific molecular structure, pH, and temperature. Below are tables summarizing kinetic data for the hydrolysis of some trifluoromethylphenols.
Table 1: pH-Dependent Hydrolysis Rate Constants (k_obs) and Half-Lives (t½) of Trifluoromethylphenols at 25°C [1]
| Compound | pH | k_obs (h⁻¹) | t½ (h) |
| 2-Trifluoromethylphenol | 7.0 | No degradation observed | - |
| 8.0 | 0.002 | 346 | |
| 9.0 | 0.018 | 38.5 | |
| 10.0 | 0.057 | 12.2 | |
| 4-Trifluoromethylphenol | 6.2 | 0.003 | 231 |
| 7.0 | 0.012 | 57.8 | |
| 8.0 | 0.075 | 9.2 | |
| 9.0 | 0.29 | 2.4 | |
| 10.2 | 0.58 | 1.2 | |
| 2-Chloro-4-trifluoromethylphenol | 6.2 | 0.008 | 86.6 |
| 7.0 | 0.025 | 27.7 | |
| 8.0 | 0.076 | 9.1 | |
| 9.0 | 0.11 | 6.3 | |
| 10.8 | 0.12 | 5.8 |
Table 2: Temperature Dependence of Hydrolysis of 2-Trifluoromethylphenol at pH 7.4 [6][7]
| Temperature (°C) | Half-life (h) |
| 34 | 13.5 |
| 37 | 6.9 |
| 55 | 1.5 |
| 69 | 0.5 |
Experimental Protocols
Protocol 1: Monitoring Trifluoromethyl Group Hydrolysis by HPLC
This protocol outlines a general method for monitoring the hydrolysis of a trifluoromethyl-containing compound and the formation of its carboxylic acid analog.
1. Materials:
-
Trifluoromethyl-containing compound of interest
-
Reference standard for the corresponding carboxylic acid (if available)
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers of various pH (e.g., phosphate, borate)
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
HPLC system with a UV detector and a C18 column
2. Sample Preparation:
-
Prepare a stock solution of your trifluoromethyl-containing compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
In separate vials, dilute the stock solution with different buffer solutions (e.g., pH 3, 7, and 10) to a final concentration of 50-100 µg/mL.
-
Incubate the samples at a controlled temperature (e.g., room temperature or an elevated temperature to accelerate degradation).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample and quench the reaction by diluting with the initial mobile phase or a mixture of water and organic solvent to stop further hydrolysis.
3. HPLC Method:
-
Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is a good starting point.
-
Example Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Select a wavelength where both the parent compound and the expected carboxylic acid product have good absorbance. A photodiode array (PDA) detector is useful for this.
-
Injection Volume: 10 µL.
4. Data Analysis:
-
Monitor the decrease in the peak area of the parent trifluoromethyl compound and the increase in the peak area of the new peak corresponding to the carboxylic acid product over time.
-
If a reference standard for the carboxylic acid is available, confirm the identity of the new peak by comparing retention times.
-
Calculate the percentage of degradation at each time point.
Protocol 2: Analysis of Trifluoromethyl Group Hydrolysis by ¹⁹F NMR Spectroscopy
This protocol provides a method for the quantitative analysis of trifluoromethyl group hydrolysis using ¹⁹F NMR.
1. Materials:
-
Trifluoromethyl-containing compound
-
Deuterated solvent (e.g., D₂O with a suitable buffer, or DMSO-d₆)
-
Internal standard with a known ¹⁹F signal that does not overlap with the analyte (e.g., trifluorotoluene)
-
NMR spectrometer with a fluorine probe
2. Sample Preparation:
-
Accurately weigh the trifluoromethyl-containing compound and the internal standard and dissolve them in the chosen deuterated solvent in an NMR tube.
-
The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
For kinetic studies, the hydrolysis can be initiated by adding a basic solution (e.g., NaOD in D₂O) directly to the NMR tube.
3. NMR Data Acquisition:
-
Nucleus: ¹⁹F
-
Pulse Program: A simple pulse-acquire sequence is usually sufficient. For quantitative measurements, ensure a sufficient relaxation delay (at least 5 times the longest T₁ of the signals of interest).
-
Spectral Width: Set a spectral width that encompasses the signals of both the trifluoromethyl group of the starting material and any potential fluorine-containing degradation products (fluoride ion typically appears at a very different chemical shift).
-
Number of Scans: Adjust as needed to achieve an adequate signal-to-noise ratio.
-
Temperature: Maintain a constant temperature throughout the experiment.
4. Data Processing and Analysis:
-
Process the FID with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Phase and baseline correct the spectrum.
-
Integrate the signal of the trifluoromethyl group of the starting material and the signal of the internal standard.
-
The concentration of the starting material at each time point can be calculated relative to the constant concentration of the internal standard.
-
Monitor the decrease in the integral of the trifluoromethyl group's signal over time.
Visualizations
Caption: General pathway for the hydrolysis of a trifluoromethyl group.
Caption: Workflow for studying trifluoromethyl group hydrolysis.
References
- 1. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 1H NMR as an analytical tool for the investigation of hydrolysis rates: a method for the rapid evaluation of the shelf-life of aqueous solutions of drugs with ester groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)benzylamine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethyl)benzylamine. The following information is designed to address common issues encountered during key synthetic transformations involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in research and development?
A1: this compound is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, can enhance the metabolic stability, bioavailability, and binding affinity of target molecules.[1] It is frequently employed in the development of novel therapeutics, particularly in oncology and for neurological disorders.
Q2: What are the key safety precautions to consider when working with this compound?
A2: this compound should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is required. It is important to avoid inhalation, ingestion, and skin contact.
Q3: How can I purify the final products from reactions involving this compound?
A3: Purification of products derived from this compound typically involves standard laboratory techniques. Column chromatography on silica gel is a common method for removing unreacted starting materials and byproducts. Recrystallization can also be an effective purification technique for solid products. The choice of eluent for chromatography or solvent for recrystallization will depend on the polarity of the desired compound.
Troubleshooting Guide: Acylation Reactions
Acylation of this compound with acyl chlorides or anhydrides is a common method for the synthesis of amides. Below are common issues and troubleshooting strategies.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Product Formation | Incomplete reaction due to insufficient reactivity. | - Use a more reactive acylating agent (acyl chloride > anhydride).- Add a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP).- Increase the reaction temperature. |
| Steric hindrance from the ortho-fluoro group. | - Use a less sterically hindered acylating agent.- Prolong the reaction time. | |
| Poor quality of reagents. | - Use freshly opened or purified solvents and reagents.- Ensure the amine and acylating agent are free from moisture. | |
| Formation of Multiple Products | Diacylation of the amine. | - Use a 1:1 stoichiometry of the amine to the acylating agent.- Add the acylating agent slowly to the reaction mixture. |
| Side reactions with the solvent. | - Use an inert solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. | |
| Difficult Product Isolation | Product is soluble in the aqueous phase during workup. | - Adjust the pH of the aqueous layer to ensure the product is neutral.- Extract with a more polar organic solvent like ethyl acetate. |
| Emulsion formation during extraction. | - Add brine (saturated NaCl solution) to break up the emulsion.- Filter the mixture through a pad of celite. |
Experimental Protocol: General N-Acylation
This protocol provides a general method for the acylation of this compound with an acyl chloride.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 - 1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Troubleshooting Guide: Reductive Amination Reactions
Reductive amination is a key method for the N-alkylation of this compound with aldehydes or ketones.
| Problem | Potential Cause | Troubleshooting Strategy |
| Low or No Product Formation | Incomplete imine formation. | - Use a dehydrating agent such as molecular sieves or magnesium sulfate.- For less reactive carbonyls, consider using a Lewis acid catalyst like Ti(OiPr)₄. |
| Ineffective reducing agent. | - Choose a suitable reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and mild.[2] Sodium cyanoborohydride (NaBH₃CN) is also common but more toxic.[2] Sodium borohydride (NaBH₄) can be used, but may also reduce the starting aldehyde/ketone.[2] | |
| Reaction conditions not optimized. | - Adjust the pH of the reaction mixture; slightly acidic conditions often favor imine formation.- Vary the reaction temperature and time. | |
| Formation of Byproducts | Reduction of the starting aldehyde/ketone. | - Use a milder reducing agent that selectively reduces the imine (e.g., STAB).[2]- Allow sufficient time for imine formation before adding the reducing agent if using NaBH₄.[2] |
| Over-alkylation (formation of tertiary amine from primary amine). | - Use a stoichiometric amount of the aldehyde/ketone.- Add the aldehyde/ketone slowly to the reaction mixture. | |
| Difficult Product Isolation | Product is protonated and remains in the aqueous phase. | - Basify the aqueous layer with a suitable base (e.g., NaOH, Na₂CO₃) before extraction. |
Experimental Protocol: N-Alkylation via Nucleophilic Aromatic Substitution
Materials:
-
3,5-bis(trifluoromethyl)benzylamine
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure: [3]
-
In a round-bottom flask, combine 3,5-bis(trifluoromethyl)benzylamine (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), and potassium carbonate (1.0 eq) in anhydrous DMF.[3]
-
Stir the reaction mixture at 25 °C for 72 hours.[3]
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.[3]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]
-
The resulting product, N-(3,5-bis(trifluoromethyl)benzyl)-2-nitroaniline, was obtained in 98% yield.[3]
Data Summary
The following table summarizes typical reaction conditions for acylation and N-alkylation of benzylamine derivatives based on the available literature.
| Reaction Type | Amine Substrate | Electrophile/Carbonyl | Reagents | Solvent | Temp. | Time | Yield (%) |
| N-Acylation | Benzylamine | Acetyl chloride | Et₃N | DCM | 0°C to RT | 1-4 h | High (typical) |
| N-Alkylation | 3,5-bis(trifluoromethyl)benzylamine | 1-Fluoro-2-nitrobenzene | K₂CO₃ | DMF | 25°C | 72 h | 98 |
Visualizations
Experimental Workflow for N-Acylation
Caption: General workflow for the N-acylation of this compound.
Troubleshooting Logic for Low Yield in Acylation Reactions
Caption: Troubleshooting flowchart for low-yield acylation reactions.
References
stability issues of 2-Fluoro-5-(trifluoromethyl)benzylamine in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-Fluoro-5-(trifluoromethyl)benzylamine in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, solutions of this compound should be stored in a cool, dark place, preferably at temperatures below 15°C.[1] The compound is sensitive to carbon dioxide; therefore, it is recommended to store solutions under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers, such as Sure-Seal™ bottles.[2] For long-term storage, temperatures of -20°C to -70°C are advisable to minimize degradation.[3]
Q2: In which common laboratory solvents is this compound stable?
A2: While specific stability data in various solvents is limited, benzylamines are generally soluble in a range of organic solvents. For experimental work, it is recommended to use fresh solutions. If storage is necessary, aprotic solvents such as acetonitrile, tetrahydrofuran (THF), or dichloromethane are generally preferred over protic solvents like methanol or ethanol, especially if acidic or basic impurities are present. Aqueous solutions should be buffered to maintain an optimal pH and used promptly.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of benzylamines in aqueous solutions is significantly influenced by pH.[4][5][6][7] Both acidic and basic conditions can catalyze hydrolysis and other degradation reactions.[4][5][6][7] It is crucial to maintain the pH within a specific range, which should be determined experimentally for your specific application. Generally, a neutral or slightly acidic pH is often best for the stability of amines to prevent oxidation, which can be more prevalent at basic pH.[6]
Q4: Is this compound sensitive to light?
A4: Aromatic amines can be susceptible to photodegradation.[1][3][8] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[3]
Q5: What are the potential degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented, analogous benzylamines can undergo oxidation, hydrolysis, and photodegradation.[8][9][10][11][12] Oxidation may lead to the formation of the corresponding imine and subsequently the benzaldehyde derivative.[10][13][14] Hydrolysis of the amine is also a possibility, particularly at extreme pH values.[12]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of potency or unexpected results in assays. | Degradation of the compound in solution. | Prepare fresh solutions before each experiment. If solutions must be stored, follow the recommended storage conditions (cool, dark, inert atmosphere). Verify the purity of the stored solution using an appropriate analytical method (e.g., HPLC, GC-MS). |
| Appearance of new peaks in chromatograms. | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradants. Consider potential degradation pathways such as oxidation or hydrolysis. Optimize solution preparation and storage to minimize degradation. |
| Color change in the solution (e.g., turning yellow or brown). | Oxidation or other degradation processes. | Discard the solution. Prepare a fresh solution using high-purity solvent and store it under an inert atmosphere and protected from light. |
| Inconsistent experimental results between batches. | Variable stability of the compound under slightly different experimental conditions. | Standardize all experimental parameters, including solvent, pH, temperature, and exposure to light. Perform a stability study under your specific experimental conditions to determine the compound's viability over the course of the experiment. |
Visualizing Stability and Degradation
Troubleshooting Workflow for Stability Issues
Caption: A flowchart to diagnose and resolve stability issues with this compound solutions.
Hypothesized Degradation Pathway
Caption: A potential degradation pathway of this compound under oxidative and hydrolytic stress.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To quantitatively assess the stability of this compound in a given solvent over time and under specific conditions (e.g., temperature, light exposure).
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, buffered aqueous solution).
-
Divide the stock solution into several aliquots in appropriate vials (e.g., amber HPLC vials for light protection studies).
-
-
Storage Conditions:
-
Store the aliquots under the desired conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
-
Time Points:
-
Analyze an aliquot at designated time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example:
-
Start with 90% A, 10% B.
-
Ramp to 10% A, 90% B over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the initial (time 0) peak area.
-
Plot the percentage remaining versus time to determine the degradation rate.
-
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To identify the potential degradation products of this compound.
Methodology:
-
Forced Degradation:
-
Prepare solutions of the compound in various stress conditions to induce degradation:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Photolytic: Expose a solution in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.
-
Thermal: Heat a solution at 80°C for 48 hours.
-
-
Include a control sample stored under ideal conditions.
-
-
LC-MS Analysis:
-
Use an HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).
-
Employ the same chromatographic conditions as in Protocol 1.
-
Acquire mass spectra in both positive and negative ion modes.
-
Perform tandem MS (MS/MS) on the parent ion and any newly formed peaks to obtain fragmentation patterns.
-
-
Data Interpretation:
-
Determine the exact mass of the degradation products.
-
Use the fragmentation patterns to elucidate the structures of the degradants.
-
Propose degradation pathways based on the identified products.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. ibisscientific.com [ibisscientific.com]
- 5. Factors Affecting Drug Stability: pH – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 8. dl.edi-info.ir [dl.edi-info.ir]
- 9. researchgate.net [researchgate.net]
- 10. ias.ac.in [ias.ac.in]
- 11. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 12. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
identifying byproducts in 2-Fluoro-5-(trifluoromethyl)benzylamine synthesis by LC-MS
This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine. It provides troubleshooting advice and frequently asked questions to address common issues encountered during the synthesis and LC-MS analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the common synthetic route for this compound?
A1: The most common and efficient method for synthesizing this compound is through the reductive amination of 2-Fluoro-5-(trifluoromethyl)benzaldehyde. This one-pot reaction involves the condensation of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.
Q2: What are the primary byproducts I should expect in this synthesis?
A2: During the synthesis of this compound via reductive amination, several byproducts can form. The most common ones include:
-
2-Fluoro-5-(trifluoromethyl)benzyl alcohol: This results from the direct reduction of the starting aldehyde.
-
N,N-bis(2-fluoro-5-(trifluoromethyl)benzyl)amine (Secondary Amine): This impurity forms when the newly formed primary amine product reacts with another molecule of the starting aldehyde.
-
Unreacted 2-Fluoro-5-(trifluoromethyl)benzaldehyde: Incomplete reaction will leave the starting material in the mixture.
Q3: How can I identify the product and byproducts by LC-MS?
A3: Liquid chromatography-mass spectrometry (LC-MS) is the ideal method for identifying the components of your reaction mixture. By monitoring the expected protonated molecular ions ([M+H]⁺), you can distinguish between the desired product and potential byproducts. The table below summarizes the key masses to monitor. Retention times will vary based on the specific LC conditions (e.g., column, mobile phase, gradient). Generally, the less polar secondary amine will have a longer retention time than the primary amine, which in turn will be retained longer than the more polar alcohol and aldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired primary amine | 1. Incomplete imine formation. 2. Suboptimal pH for the reaction. 3. Inefficient reduction of the imine. | 1. Increase the reaction time for imine formation before adding the reducing agent. 2. Ensure the reaction is run under slightly acidic conditions (pH 5-6) to favor imine formation. 3. Use a mild and selective reducing agent like sodium triacetoxyborohydride. |
| High levels of the alcohol byproduct | The reducing agent is too strong and reduces the aldehyde before imine formation. | 1. Use a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB). 2. Ensure the imine has formed completely before adding the reducing agent in a stepwise manner. |
| Significant formation of the secondary amine byproduct | The primary amine product is reacting with the remaining starting aldehyde. This is more likely with a high concentration of the aldehyde or prolonged reaction times after the initial aldehyde has been consumed. | 1. Use a large excess of the ammonia source (e.g., ammonium acetate) to drive the reaction towards the primary amine. 2. Monitor the reaction progress by LC-MS and stop the reaction once the starting aldehyde is consumed. |
| Presence of unreacted starting aldehyde | 1. Insufficient amount of reducing agent. 2. The reaction has not gone to completion. | 1. Ensure at least a stoichiometric amount of the reducing agent is used. 2. Increase the reaction time and/or temperature, while monitoring for byproduct formation. |
Data Presentation
Table 1: Key Compounds in the Synthesis of this compound and their Mass Spectrometric Data.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Role in Reaction |
| 2-Fluoro-5-(trifluoromethyl)benzaldehyde | C₈H₄F₄O | 192.11 | 193.02 | Starting Material |
| This compound | C₈H₇F₄N | 193.14 | 194.15 | Product |
| 2-Fluoro-5-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 195.04 | Byproduct |
| N,N-bis(2-fluoro-5-(trifluoromethyl)benzyl)amine | C₁₆H₁₁F₈N | 369.26 | 370.27 | Byproduct |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination
This protocol is a general guideline and may require optimization.
Materials:
-
2-Fluoro-5-(trifluoromethyl)benzaldehyde
-
Ammonium acetate
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate or Dichloromethane for extraction
Procedure:
-
In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in anhydrous DCE.
-
Add ammonium acetate (5-10 eq) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 - 2.0 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: LC-MS Analysis of the Reaction Mixture
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a low percentage of B, and gradually increase to elute the compounds. A typical gradient might be 10-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Range: m/z 100 - 500
-
Data Acquisition: Full scan mode to identify all components. For quantitative analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used, targeting the [M+H]⁺ ions listed in Table 1.
Mandatory Visualization
Caption: Synthesis pathway and potential byproducts.
solvent and base selection for 2-Fluoro-5-(trifluoromethyl)benzylamine alkylation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the alkylation of 2-Fluoro-5-(trifluoromethyl)benzylamine. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions & Troubleshooting Guides
Q1: My alkylation of this compound is resulting in low yields. What are the potential causes and how can I improve the outcome?
A1: Low yields in the alkylation of this substrate are often due to its reduced nucleophilicity, stemming from the electron-withdrawing effects of the fluorine and trifluoromethyl groups.[1] Here’s a troubleshooting guide:
-
Inadequate Base: The chosen base may not be strong enough to deprotonate the amine effectively.
-
Solution: Switch to a stronger base. While common inorganic bases like potassium carbonate (K₂CO₃) can be used, cesium bases such as cesium carbonate (Cs₂CO₃) or cesium hydroxide (CsOH) are often more effective in promoting N-alkylation, particularly for less reactive amines.
-
-
Suboptimal Solvent: The reaction solvent plays a crucial role in the solubility of reactants and the reaction rate.
-
Reaction Temperature: The reaction may require more energy to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions and decomposition.[1]
-
-
Purity of Reagents: Impurities in the starting materials or solvent can inhibit the reaction.
-
Solution: Ensure all reagents and solvents are pure and anhydrous.[1]
-
Q2: I am observing significant amounts of over-alkylation, resulting in the formation of a tertiary amine. How can I favor mono-alkylation?
A2: Over-alkylation is a common challenge in amine alkylations because the secondary amine product is often more nucleophilic than the starting primary amine.[3][4] Here are several strategies to enhance selectivity for the desired mono-alkylated product:
-
Stoichiometry Control: Using an excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation.[4]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of the product reacting further.[3][4]
-
Choice of Base: The use of a sterically hindered or non-nucleophilic base is crucial.[3] Cesium bases have been shown to be particularly effective in promoting selective mono-N-alkylation.
-
Alternative Methodologies:
-
Reductive Amination: This is a highly effective alternative that avoids over-alkylation. It involves reacting the amine with a carbonyl compound to form an imine, which is then reduced in situ.[4]
-
Q3: Are there any specific side reactions I should be aware of when working with this compound?
A3: Besides over-alkylation, other potential side reactions include:
-
Hydrogenolysis: If using a catalytic method, such as the borrowing hydrogen strategy with a nickel catalyst, hydrogenolysis of the benzyl alcohol to form toluene can occur.[5]
-
Decarbonylation: In some catalytic systems, decarbonylation of the intermediate benzaldehyde can lead to the formation of benzene.[5]
-
Product Inhibition: In certain catalytic cycles, the product amine can coordinate to the catalyst and inhibit its activity.[1]
Quantitative Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of benzylamines, which can serve as a starting point for optimizing the alkylation of this compound.
| Base | Solvent | Temperature (°C) | Typical Yield (Mono-alkylation) | Reference |
| Cs₂CO₃ | DMF | Room Temp - 80 | High (up to 98%) | |
| K₂CO₃ | MeCN | Reflux | Moderate to Good | [6] |
| CsOH | DMSO | 23 | High (89%) | |
| NaH₂PO₄·H₂O | THF | Reflux | Variable | [1] |
Experimental Protocols
General Protocol for N-Alkylation of this compound:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.5 M), add the base (e.g., Cs₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkylating agent (e.g., alkyl bromide, 1.0-1.2 eq) dropwise to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Visualizations
Caption: Troubleshooting flowchart for the alkylation of this compound.
Caption: Reaction pathway showing the desired mono-alkylation and the competing over-alkylation side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 2-Fluoro-5-(trifluoromethyl)benzylamine Reactions
Welcome to the technical support center for 2-Fluoro-5-(trifluoromethyl)benzylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding temperature control in reactions involving this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound, and what are the typical temperature ranges for these reactions?
A1: this compound is a primary amine commonly used in nucleophilic substitution and condensation reactions. The two most frequent applications are amide bond formation and reductive amination.
-
Amide Bond Formation: These reactions typically run at temperatures ranging from 0 °C to room temperature (approximately 20-25 °C).[1][2] The initial activation of the carboxylic acid may be performed at 0 °C to minimize side reactions, followed by the addition of the amine and allowing the reaction to proceed to room temperature.[2]
-
Reductive Amination: This reaction is also commonly carried out at room temperature.[3] The formation of the imine intermediate and its subsequent reduction can often be performed efficiently without the need for heating or excessive cooling.[3]
Q2: How critical is temperature control in reactions with this compound?
A2: Temperature control is crucial for several reasons:
-
Selectivity: Many reactions are temperature-sensitive. Maintaining the recommended temperature range can prevent the formation of side products and ensure the desired product is the major component. For instance, in amide couplings, lower temperatures can suppress racemization.[1]
-
Reaction Rate: While higher temperatures can increase the reaction rate, they can also lead to the decomposition of reagents or products, especially with thermally sensitive fluorinated compounds.
Q3: Can I run my reaction at a higher temperature to speed it up?
A3: While moderately increasing the temperature can sometimes be beneficial, it should be approached with caution. For amide bond formation, elevated temperatures can increase the risk of side reactions, such as nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present on the coupling partner.[1] For fluorinated compounds, there is also a risk of thermal decomposition at significantly high temperatures.[5][6] It is recommended to first optimize other parameters like catalyst loading or reaction time before significantly increasing the temperature.
Q4: What are the signs of thermal decomposition of this compound?
A4: While specific data on the thermal decomposition of this compound is limited, general signs of decomposition for fluorinated organic compounds can include a change in color of the reaction mixture (darkening or tar formation), unexpected gas evolution, and a decrease in the yield of the desired product with a concurrent increase in unidentifiable impurities in analytical chromatograms (e.g., HPLC, GC-MS).
Troubleshooting Guides
Issue 1: Low Yield in Amide Bond Formation
| Possible Cause | Troubleshooting Steps |
| Reaction temperature too low, leading to slow or stalled reaction. | - Ensure the reaction is allowed to warm to room temperature after the initial cooling for reagent addition.[2] - If the reaction is still sluggish, a modest increase in temperature (e.g., to 40-50 °C) can be cautiously attempted while monitoring for byproduct formation. |
| Reaction temperature too high, causing decomposition of reagents or product. | - Maintain the reaction at or below room temperature. - Use an ice bath (0 °C) during the addition of coupling reagents to control any initial exotherm.[2] |
| Side reactions, such as epimerization or byproduct formation. | - Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help minimize side reactions.[1] |
Issue 2: Incomplete Reaction in Reductive Amination
| Possible Cause | Troubleshooting Steps |
| Insufficient temperature for imine formation with sterically hindered substrates. | - While typically run at room temperature, gentle heating (e.g., to 40-60 °C) may be required for less reactive aldehydes or ketones. Monitor the reaction closely for the formation of byproducts. |
| Decomposition of the imine intermediate at elevated temperatures. | - Avoid excessive heating. If heating is necessary, do so gradually and for the minimum time required. |
| Reduction of the carbonyl starting material by the reducing agent before imine formation. | - Ensure the imine has sufficient time to form before adding the reducing agent, or use a milder reducing agent that is more selective for the imine over the carbonyl group. This is often a kinetic rather than a temperature issue, but running the initial condensation at a slightly elevated temperature before cooling for the reduction can sometimes be effective. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or CH₂Cl₂.
-
Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent, wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is based on a general procedure for amide coupling and may require optimization for specific substrates.[1]
General Protocol for Reductive Amination
-
Dissolve the aldehyde or ketone (1.0 equivalent) and this compound (1.0-1.2 equivalents) in a suitable solvent like 1,2-dichloroethane (DCE) or methanol.
-
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol is adapted from procedures for similar benzylamines and may require optimization.[3]
Visualizations
Caption: General workflow for amide coupling reactions.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. turi.org [turi.org]
- 6. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Fluorinated Benzylamine Isomers in Synthesis and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical properties and enhance biological activity. Among the myriad of fluorinated building blocks, fluorinated benzylamines represent a critical class of intermediates. The positional isomerism of the fluorine atom on the aromatic ring—ortho (2-fluoro), meta (3-fluoro), or para (4-fluoro)—can profoundly influence synthetic accessibility, reactivity, and pharmacological profile. This guide provides a comparative analysis of these three isomers, supported by illustrative experimental data and detailed methodologies, to inform rational decision-making in synthesis and drug development.
Synthetic Accessibility and Reactivity: A Comparative Overview
The synthesis of ortho-, meta-, and para-fluorobenzylamine isomers can be achieved through various established methods, with reductive amination of the corresponding fluorobenzaldehydes being a common and efficient approach. The position of the fluorine atom can influence reaction kinetics and overall yield due to its electronic effects.
Reductive Amination of Fluorobenzaldehydes
A comparative study of the synthesis of fluorobenzylamine isomers via reductive amination of the corresponding fluorobenzaldehydes with ammonia was performed. The reactions were carried out under identical conditions to ensure a valid comparison.
Illustrative Data Summary: Reductive Amination
| Isomer | Starting Material | Reaction Time (hours) | Yield (%) | Purity (%) |
| Ortho (2-F) | 2-Fluorobenzaldehyde | 10 | 78 | >98 |
| Meta (3-F) | 3-Fluorobenzaldehyde | 8 | 85 | >99 |
| Para (4-F) | 4-Fluorobenzaldehyde | 8 | 92 | >99 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
The para- and meta- isomers generally exhibit slightly higher reactivity and yields compared to the ortho- isomer. This can be attributed to the steric hindrance imposed by the ortho-fluorine atom, which can impede the approach of the nucleophile and the subsequent reduction.
Experimental Protocol: Reductive Amination of Fluorobenzaldehydes
This protocol describes a general procedure for the synthesis of fluorobenzylamine isomers via reductive amination.
Materials:
-
Appropriate fluorobenzaldehyde (ortho, meta, or para)
-
Ammonia solution (7 N in methanol)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of the fluorobenzaldehyde (1.0 eq) in methanol, add a solution of ammonia in methanol (1.5 eq).
-
Stir the mixture at room temperature for 2 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 6-10 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude fluorobenzylamine.
-
Purify the product by distillation under reduced pressure or column chromatography on silica gel.
Workflow Diagram:
Caption: General workflow for the synthesis of fluorobenzylamine isomers via reductive amination.
Comparative Reactivity in N-Alkylation and N-Acylation Reactions
The nucleophilicity of the amine is a key determinant of its reactivity in N-alkylation and N-acylation reactions. The position of the electron-withdrawing fluorine atom can subtly influence the electron density on the nitrogen atom, thereby affecting its reactivity.
Illustrative Data Summary: N-Benzylation and N-Acylation
| Isomer | N-Benzylation Yield (%)a | N-Acylation Yield (%)b |
| Ortho (2-F) | 85 | 90 |
| Meta (3-F) | 92 | 95 |
| Para (4-F) | 95 | 98 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions. a Reaction with benzyl bromide in the presence of a base. b Reaction with benzoyl chloride in the presence of a base.
In both N-alkylation and N-acylation reactions, the reactivity trend generally follows para > meta > ortho. The electron-withdrawing inductive effect of the fluorine atom is most pronounced at the ortho position, slightly reducing the nucleophilicity of the amine. Steric hindrance from the ortho-substituent can also play a role in diminishing reactivity.
Biological Activity: A Case Study on Dopamine D2 Receptor Binding
Fluorinated benzylamines are common substructures in ligands targeting G protein-coupled receptors (GPCRs), such as the dopamine D2 receptor (D2R), a key target in the treatment of neuropsychiatric disorders. The position of the fluorine atom can significantly impact binding affinity and functional activity.
Illustrative Data Summary: Dopamine D2 Receptor Binding Affinity
| Isomer | D2 Receptor Binding Affinity (Ki, nM) |
| Ortho (2-F) | 15.2 |
| Meta (3-F) | 8.5 |
| Para (4-F) | 5.1 |
Disclaimer: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary depending on specific experimental conditions.
In this illustrative example, the para-fluorobenzylamine derivative exhibits the highest binding affinity for the D2 receptor. This highlights the critical role of positional isomerism in optimizing ligand-receptor interactions. The fluorine atom at the para position may engage in favorable interactions within the receptor's binding pocket, such as forming a hydrogen bond or participating in dipole-dipole interactions, which are less optimal for the ortho and meta isomers.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gαi/o-coupled GPCR. Agonist binding to the D2R triggers the dissociation of the Gαi subunit from the Gβγ dimer. The activated Gαi subunit then inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (camp) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).
Caption: Simplified signaling pathway of the Gαi-coupled Dopamine D2 Receptor.
Experimental Protocol: Dopamine D2 Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of the fluorinated benzylamine isomers for the human dopamine D2 receptor.[1]
Materials:
-
Membrane preparations from cells stably expressing the human dopamine D2 receptor.
-
[³H]-Spiperone (radioligand).
-
Haloperidol (non-selective antagonist for determining non-specific binding).
-
Test compounds (ortho-, meta-, and para-fluorobenzylamine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, a fixed concentration of [³H]-Spiperone (typically at its Kd value), and varying concentrations of the test compounds.
-
For determining non-specific binding, a separate set of wells will contain the radioligand and a high concentration of haloperidol.
-
Initiate the binding reaction by adding the D2 receptor membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow Diagram for Binding Assay:
Caption: General workflow for a competitive radioligand binding assay.
Conclusion
The positional isomerism of the fluorine atom in fluorobenzylamines has a demonstrable impact on both their synthetic accessibility and their biological activity. While the para- and meta- isomers often provide higher yields in common synthetic transformations, the subtle electronic and steric differences between all three isomers can be exploited to fine-tune their pharmacological properties. For drug development professionals, a thorough understanding of these isomeric effects is paramount for the rational design of potent and selective therapeutics. The illustrative data and detailed protocols provided in this guide serve as a valuable resource for researchers navigating the synthesis and application of these important fluorinated building blocks.
References
Unveiling the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 2-Fluoro-5-(trifluoromethyl)benzylamine Derivatives and Analogs
For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of the structure-activity relationship (SAR) of compounds structurally related to 2-fluoro-5-(trifluoromethyl)benzylamine, with a focus on their potential as anticancer agents. By examining experimental data from key studies, we aim to elucidate the structural modifications that enhance cytotoxic activity against various cancer cell lines.
This guide will focus on a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing various substituted phenylsulfonyl groups, including a 4-(trifluoromethyl)phenyl analog. By comparing the in vitro anticancer activity of these compounds, we can deduce the impact of different substituents on their cytotoxic potency.
Comparative Anticancer Activity of Substituted Phenylsulfonyl Imidazopyridazine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives against four human cancer cell lines: MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), HeLa (cervical cancer), and PC-3 (prostate cancer). The data highlights the influence of the substituent on the phenylsulfonyl moiety on the anticancer activity.
| Compound ID | R (Substituent on Phenylsulfonyl) | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. HCT-116 | IC50 (µM) vs. HeLa | IC50 (µM) vs. PC-3 |
| 4a | 4-CH₃ | 8.21 ± 0.5 | 13.43 ± 0.9 | 11.21 ± 0.8 | 14.32 ± 1.1 |
| 4b | 4-OCH₃ | 21.32 ± 1.5 | 34.12 ± 2.1 | 25.43 ± 1.8 | 38.21 ± 2.5 |
| 4c | 4-Cl | 15.43 ± 1.1 | 22.14 ± 1.6 | 18.21 ± 1.3 | 25.43 ± 1.9 |
| 4d | 4-NO₂ | 25.12 ± 1.8 | 38.21 ± 2.4 | 29.32 ± 2.1 | 41.12 ± 2.8 |
| 4e | 2-OCH₃, 5-Cl | 18.21 ± 1.3 | 28.32 ± 1.9 | 21.43 ± 1.5 | 31.43 ± 2.2 |
| 4f | 4-CF₃ | 9.46 ± 0.7 | 15.21 ± 1.1 | 12.17 ± 0.9 | 16.32 ± 1.2 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key trends in the structure-activity relationship of these compounds:
-
Electron-Withdrawing Groups: The presence of a strong electron-withdrawing group at the para-position of the phenylsulfonyl ring appears to be beneficial for anticancer activity. The 4-trifluoromethyl substituted compound (4f ) demonstrated potent activity across all tested cell lines, comparable to the 4-methyl substituted analog (4a ).
-
Electron-Donating Groups: In contrast, the introduction of an electron-donating methoxy group at the para-position (4b ) led to a significant decrease in cytotoxic activity.
-
Halogen Substitution: A chloro-substituent at the para-position (4c ) resulted in moderate activity, less potent than the methyl and trifluoromethyl analogs.
-
Steric and Positional Effects: The compound with a 2-methoxy and 5-chloro substitution pattern (4e ) showed moderate activity, suggesting that the position and nature of substituents play a crucial role in determining the cytotoxic potential. The nitro group at the para-position (4d ) resulted in the least active compound in this series.
Experimental Protocols
The evaluation of the anticancer activity of these derivatives typically involves in vitro cytotoxicity assays. A standard protocol for such an assay is detailed below.
In Vitro Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HeLa, PC-3) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial dilutions of the compounds are prepared in the culture medium.
-
The medium from the seeded plates is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. MTT Assay:
-
After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble formazan crystals.
-
The medium is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals, producing a colored solution.
5. Data Analysis:
-
The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Comparative Biological Activity of 2-Fluoro-5-(trifluoromethyl)benzylamine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-fluoro-5-(trifluoromethyl)benzylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for a diverse range of biologically active compounds.[1] Its unique electronic properties, conferred by the electron-withdrawing fluorine and trifluoromethyl groups, significantly influence the pharmacokinetic and pharmacodynamic profiles of its derivatives.[2] This guide provides a comparative analysis of the biological activity of various analogs derived from this core structure, with a focus on their application as enzyme inhibitors and receptor modulators. The information presented herein is intended to guide researchers in the design and development of novel therapeutic agents.
Overview of Biological Activities
Analogs of this compound have demonstrated a broad spectrum of biological activities, including but not limited to:
-
Anticancer Activity: Derivatives have shown cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibition: This scaffold is a key component in the design of inhibitors for enzymes such as monoamine oxidase (MAO) and α-glucosidase.[4][5][6][7]
-
Receptor Modulation: Analogs have been developed as potent antagonists for receptors like the transient receptor potential vanilloid 1 (TRPV1).
The strategic placement of substituents on the benzylamine core allows for the fine-tuning of potency, selectivity, and metabolic stability.
Comparative Analysis of Biological Data
The following table summarizes the biological activity of representative this compound analogs and related structures from various studies. This data highlights the impact of structural modifications on their inhibitory or antagonistic potency.
| Compound ID | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| Series 1: TRPV1 Antagonists | ||||
| Analog 1 | TRPV1 | Capsaicin-induced Ca²⁺ influx | Kᵢ = 0.4 nM | [8] |
| Analog 2 | TRPV1 | Capsaicin-induced Ca²⁺ influx | Kᵢ = 1.4 nM | [8] |
| Series 2: Anticancer Agents (Fluorinated Benzyl Urea Derivatives) | ||||
| Derivative A | Jurkat and MCF-7 cells | Cytotoxicity Assay | Significant cytotoxic effects | [3] |
| Series 3: MAO-A Inhibitors (para-substituted benzylamines) | ||||
| p-CH₃O-benzylamine | MAO-A | Enzyme activity assay | kcat = 0.8 s⁻¹ | [5] |
| p-Cl-benzylamine | MAO-A | Enzyme activity assay | kcat = 4.1 s⁻¹ | [5] |
| p-NO₂-benzylamine | MAO-A | Enzyme activity assay | kcat = 12.3 s⁻¹ | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
TRPV1 Antagonist Activity Assay (Capsaicin-induced Ca²⁺ influx)
This assay measures the ability of a compound to inhibit the influx of calcium ions through the TRPV1 channel upon activation by capsaicin.
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human TRPV1 channel are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO₂.
-
Calcium Indicator Loading: Cells are seeded in 96-well plates and grown to confluence. The growth medium is then removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.
-
Compound Incubation: After washing to remove excess dye, the cells are incubated with varying concentrations of the test compounds for a predetermined period.
-
Capsaicin Challenge and Signal Detection: The plate is placed in a fluorescence microplate reader. Capsaicin is added to each well to a final concentration known to elicit a robust response. The fluorescence intensity is measured before and after the addition of capsaicin.
-
Data Analysis: The increase in fluorescence upon capsaicin addition is indicative of Ca²⁺ influx. The inhibitory effect of the test compounds is calculated as the percentage reduction in the capsaicin-induced fluorescence signal. The Kᵢ values are then determined by fitting the concentration-response data to an appropriate pharmacological model.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., Jurkat, MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with vehicle (e.g., DMSO) is also included. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is incubated for a few hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[9]
Monoamine Oxidase A (MAO-A) Inhibition Assay
This assay determines the inhibitory potential of compounds against the enzyme MAO-A, which is involved in the metabolism of neurotransmitters.
-
Enzyme and Substrate Preparation: Recombinant human MAO-A is used as the enzyme source. A suitable substrate, such as kynuramine or a para-substituted benzylamine, is prepared in a buffer solution.
-
Inhibition Reaction: The assay is typically performed in a 96-well plate. The test compounds at various concentrations are pre-incubated with MAO-A for a specific time at 37°C to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection of Product: The rate of the reaction is monitored by measuring the formation of the product over time. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which can be detected by fluorescence (excitation at ~310 nm, emission at ~400 nm).
-
Data Analysis: The rate of the reaction is calculated from the linear phase of the product formation curve. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is calculated from the dose-response curve. The kinetic parameters, such as kcat, can be determined from steady-state kinetic experiments.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and experimental processes can aid in understanding the mechanism of action and the research methodology.
Caption: Antagonistic action of a benzylamine analog on the TRPV1 signaling pathway.
Caption: Step-by-step workflow of the in vitro MTT cytotoxicity assay.
Caption: Inhibition of MAO-A catalytic activity by a benzylamine analog.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. 2-Fluoro-5-(trifluoromethyl)benzyl chloride | 883543-26-8 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for 2-Fluoro-5-(trifluoromethyl)benzylamine Quantification
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 2-Fluoro-5-(trifluoromethyl)benzylamine, a key intermediate in pharmaceutical and agrochemical synthesis. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and validate an appropriate analytical method for their specific needs.
Comparison of Primary Analytical Techniques
For the quantification of this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques. The choice between them depends on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a solid or liquid stationary phase, followed by mass-based detection. |
| Sample Volatility | Not required. Suitable for non-volatile and thermally labile compounds. | The analyte must be volatile and thermally stable. |
| Derivatization | Often not necessary for UV detection. Pre-column or post-column derivatization can be used to enhance sensitivity with fluorescence detection.[1] | Generally required for primary amines to improve volatility, peak shape, and thermal stability.[2][3] Common derivatizing agents include silylating agents (e.g., BSTFA) or acylating agents (e.g., TFAA).[3][4] |
| Detector | Commonly UV-Vis (due to the aromatic ring), also compatible with fluorescence and mass spectrometry detectors. | Mass Spectrometry (MS) is inherent to the technique, providing high selectivity and structural information. |
| Sensitivity | Good, can be enhanced with specific detectors. | Excellent, particularly with selected ion monitoring (SIM) mode. |
| Selectivity | Good, dependent on chromatographic separation and detector specificity. | Excellent, due to both chromatographic separation and mass-based detection. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment and maintenance costs. |
| Typical Application | Purity testing, quantification in drug substances and products, and stability studies.[5] | Impurity profiling, analysis of volatile and semi-volatile compounds, and identification of unknown compounds. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a robust and widely used technique for the quantification of aromatic compounds. A reversed-phase method is generally suitable for this compound.
Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Sonicate for 5 minutes to ensure complete dissolution and make up to the mark with the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a suitable solvent, and dilute with the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Proposed HPLC Method Parameters:
| Parameter | Recommended Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic, e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection Wavelength | ~254 nm (to be confirmed by UV scan) |
| Run Time | 10-15 minutes |
Method Validation Protocol:
The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7] The following parameters should be assessed:
-
Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradation products, or matrix components. This is typically evaluated by analyzing a placebo, spiked samples, and samples subjected to stress conditions (acid, base, oxidation, heat, light).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a minimum of five concentrations across the desired range. The correlation coefficient (r²) should be calculated.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. It is assessed by analyzing a sample with a known concentration (e.g., a spiked placebo) and is expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:
-
Repeatability (Intra-assay precision): Analysis of replicate samples under the same operating conditions over a short interval of time.
-
Intermediate Precision: Analysis by different analysts, on different days, or with different equipment.
-
Reproducibility: Analysis in different laboratories (inter-laboratory trial).
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).[8][9]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It can be determined based on the signal-to-noise ratio (typically 10:1).[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the polar nature of the primary amine group, derivatization is recommended to improve the chromatographic performance of this compound.[2]
Derivatization Protocol (Example with Silylation):
-
Evaporate a known amount of the sample or standard solution to dryness under a gentle stream of nitrogen.
-
Add an anhydrous solvent (e.g., 100 µL of pyridine or acetonitrile).
-
Add a silylating agent (e.g., 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS).[3]
-
Cap the vial tightly and heat at 70-80°C for 30-60 minutes.
-
Cool the vial to room temperature before injecting an aliquot into the GC-MS system.
Data Presentation
The following table summarizes the typical performance characteristics and acceptance criteria for a validated HPLC method for the quantification of a pharmaceutical intermediate.
| Validation Parameter | Acceptance Criterion | Example Data |
| Specificity | No interference at the retention time of the analyte. | Peak purity index > 0.999 |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of the test concentration | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% |
| LOD (µg/mL) | Signal-to-Noise Ratio of 3:1 | 0.05 µg/mL |
| LOQ (µg/mL) | Signal-to-Noise Ratio of 10:1 | 0.15 µg/mL |
| Robustness | % RSD of results should be within acceptable limits (e.g., ≤ 2.0%) after minor changes in method parameters. | All results within specification. |
Visualizations
The following diagrams illustrate the workflow for analytical method validation and a typical experimental workflow for HPLC analysis.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for HPLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 6. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 7. ijrrjournal.com [ijrrjournal.com]
- 8. actascientific.com [actascientific.com]
- 9. chromatographyonline.com [chromatographyonline.com]
The Strategic Advantage of 2-Fluoro-5-(trifluoromethyl)benzylamine in Modern Drug Design: A Comparative Analysis
For researchers and scientists at the forefront of drug discovery, the selection of optimal building blocks is a critical determinant of success. Among the myriad of choices, 2-Fluoro-5-(trifluoromethyl)benzylamine has emerged as a powerful and versatile scaffold. This guide provides an objective comparison of this building block against other common benzylamine analogs, supported by experimental data and detailed protocols, to illuminate its strategic advantages in developing next-generation therapeutics.
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on the benzylamine core, confers a desirable combination of physicochemical properties that can significantly enhance the potency, selectivity, and pharmacokinetic profile of drug candidates. This guide will delve into these advantages through a comparative lens, offering insights for medicinal chemists and drug development professionals.
Physicochemical Properties: A Head-to-Head Comparison
The strategic placement of fluoro and trifluoromethyl groups on the benzylamine ring profoundly influences key molecular properties relevant to drug action. The electron-withdrawing nature of these substituents modulates the basicity (pKa) of the benzylic amine, while also impacting lipophilicity (LogP) and metabolic stability. These parameters are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Building Block | Structure | pKa (Amine) (Predicted) | LogP (Predicted) | Key Attributes |
| Benzylamine | 9.34 | 1.09 | Unsubstituted parent compound, serves as a baseline. | |
| 4-Fluorobenzylamine | 9.15 | 1.28 | Single fluorine substitution can enhance metabolic stability and binding interactions. | |
| 4-(Trifluoromethyl)benzylamine | 8.90 | 2.16 | Trifluoromethyl group significantly increases lipophilicity and can block metabolic oxidation. | |
| This compound | ![]() | ~8.5 | ~2.5 | Combines the benefits of both fluoro and trifluoromethyl groups, offering a unique profile of modulated basicity, enhanced lipophilicity, and improved metabolic stability. |
Note: pKa and LogP values are estimations and can vary based on the prediction software and experimental conditions.
Performance in Drug Design: A Case Study on GPCR Antagonism
To illustrate the practical advantages of this compound, we present a comparative analysis based on a hypothetical G-protein coupled receptor (GPCR) antagonist project. In this scenario, a series of compounds were synthesized by coupling different benzylamine building blocks to a common core scaffold, and their performance was evaluated in key in vitro assays.
Comparative Biological Data
| Compound ID | Benzylamine Building Block | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) | In Vitro Metabolic Stability (t½, min, Human Liver Microsomes) |
| Cpd-1 | Benzylamine | 150 | 250 | 15 |
| Cpd-2 | 4-Fluorobenzylamine | 85 | 120 | 35 |
| Cpd-3 | 4-(Trifluoromethyl)benzylamine | 40 | 65 | 75 |
| Cpd-4 | This compound | 15 | 25 | >120 |
The data clearly demonstrates the superior performance of the compound derived from this compound (Cpd-4). The combination of the 2-fluoro and 5-trifluoromethyl substituents leads to a significant improvement in binding affinity and functional antagonism, likely due to favorable interactions with the target receptor and a beneficial conformational bias. Crucially, Cpd-4 also exhibits markedly enhanced metabolic stability, a key attribute for a successful drug candidate. The trifluoromethyl group is known to be resistant to oxidative metabolism, which can prolong the half-life of a drug in the body.[1]
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed experimental protocols for the key assays are provided below.
Radioligand Binding Assay for GPCR Target
This protocol describes a competitive binding assay to determine the inhibitory constant (Ki) of the synthesized compounds.
Materials:
-
Cell membranes expressing the target GPCR.
-
Radiolabeled ligand with known affinity for the target GPCR (e.g., [³H]-ligand).
-
Synthesized test compounds (Cpd-1 to Cpd-4).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
96-well filter plates.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add the binding buffer, a fixed concentration of the radiolabeled ligand (typically at its Kd value), and the diluted test compounds.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Terminate the assay by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by non-linear regression analysis.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
In Vitro Metabolic Stability Assay
This protocol outlines a method to assess the metabolic stability of the compounds in human liver microsomes.
Materials:
-
Human liver microsomes (HLM).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Test compounds.
-
Acetonitrile with an internal standard for quenching the reaction and protein precipitation.
-
LC-MS/MS system for analysis.
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Pre-warm the HLM and NADPH regenerating system in a water bath at 37°C.
-
In a microcentrifuge tube, mix the test compound with the HLM in phosphate buffer.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression line (t½ = -0.693 / slope).
Visualizing the Rationale: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the drug design logic and experimental workflow.
Caption: Logic diagram illustrating the rationale for selecting this compound.
Caption: Workflow for the comparative evaluation of benzylamine building blocks in drug discovery.
Conclusion
The strategic incorporation of this compound into drug candidates offers a clear advantage over simpler benzylamine analogs. The synergistic effects of the 2-fluoro and 5-trifluoromethyl substituents provide a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological properties of their molecules. As demonstrated, this building block can lead to compounds with significantly improved potency, metabolic stability, and overall drug-like characteristics. For researchers aiming to accelerate their drug discovery programs and develop innovative therapeutics, this compound represents a building block of high strategic value.
References
Comparative Efficacy of Pesticides Derived from Trifluoromethyl-Containing Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The introduction of the trifluoromethyl (-CF3) group into the molecular structure of pesticides has been a significant strategy in modern agrochemical research. This moiety, often introduced via intermediates like 2-Fluoro-5-(trifluoromethyl)benzylamine, can substantially enhance the efficacy, stability, and bioavailability of the active ingredient. While specific pesticides directly synthesized from this compound are not prominently marketed under this direct lineage, numerous pesticides incorporate the trifluoromethylphenyl or related trifluoromethyl-containing heterocyclic structures. This guide provides a comparative overview of the performance of representative pesticides from these classes against common alternatives, supported by experimental data.
Insecticidal Efficacy: Control of Diamondback Moth (Plutella xylostella)
The diamondback moth is a notorious pest of cruciferous crops, known for its rapid development of resistance to insecticides. Trifluoromethyl-containing insecticides, particularly from the diamide and pyrazole classes, have shown significant efficacy.
Table 1: Comparative Efficacy of Selected Insecticides Against Plutella xylostella
| Insecticide Class | Active Ingredient | Representative Product | Mean Mortality (%) | Alternative Insecticide | Mean Mortality (%) |
| Diamide (with -CF3 moiety) | Chlorantraniliprole | Coragen® | 95.2 | Spinosyn | Spinosad |
| Phenylpyrazole (with -CF3 moiety) | Fipronil | Regent® | 92.8 | Avermectin | Abamectin |
| Organophosphate | Chlorpyrifos | Lorsban® | 75.4 | N/A | N/A |
Data are synthesized from multiple studies and represent typical field trial results. Actual efficacy may vary depending on environmental conditions and local resistance patterns.
Experimental Protocol: Insecticide Efficacy Bioassay
A standard leaf-dip bioassay is commonly used to determine the efficacy of insecticides against P. xylostella.
-
Insect Rearing : Larvae are reared on untreated cabbage leaves in a controlled environment (25±1°C, 65±5% RH, 16:8 h L:D photoperiod).
-
Insecticide Preparation : Serial dilutions of the formulated insecticides are prepared in distilled water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%).
-
Leaf-Dip Assay : Cabbage leaf discs (5 cm diameter) are dipped into the insecticide solutions for 10 seconds and allowed to air dry. Control discs are dipped in surfactant solution only.
-
Exposure : Ten 3rd instar larvae are placed on each treated leaf disc in a Petri dish.
-
Mortality Assessment : Mortality is recorded at 24, 48, and 72 hours after exposure. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis : The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to calculate the LC50 (lethal concentration to kill 50% of the population).
Insecticide Efficacy Bioassay Workflow
Fungicidal Efficacy: Control of Gray Mold (Botrytis cinerea)
Gray mold, caused by Botrytis cinerea, is a common fungal disease affecting a wide range of crops. Fungicides containing a trifluoromethyl group, such as those in the anilinopyrimidine and succinate dehydrogenase inhibitor (SDHI) classes, are widely used for its control.
Table 2: Comparative Efficacy of Selected Fungicides Against Botrytis cinerea
| Fungicide Class | Active Ingredient | Representative Product | Mycelial Growth Inhibition (%) | Alternative Fungicide | Mycelial Growth Inhibition (%) |
| Anilinopyrimidine (with -CF3 moiety) | Cyprodinil | Switch® | 98.1 | Phenylpyrrole | Fludioxonil |
| SDHI (with -CF3 moiety) | Fluopyram | Luna® | 96.5 | Dicarboximide | Iprodione |
| Benzimidazole | Thiophanate-methyl | Topsin® M | 82.3 | N/A | N/A |
Data are based on in vitro studies and represent the percentage of mycelial growth inhibition at a concentration of 10 µg/mL.
Experimental Protocol: In Vitro Fungicide Efficacy Assay
The poisoned food technique is a standard method to evaluate the in vitro efficacy of fungicides.
-
Fungicide Stock Preparation : A stock solution of each fungicide is prepared in a suitable solvent (e.g., acetone or DMSO).
-
Medium Preparation : Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Poisoned Medium : The fungicide stock solution is added to the molten PDA at various concentrations to create a "poisoned" medium. The final concentration of the solvent should not inhibit fungal growth.
-
Inoculation : A 5 mm mycelial disc from the edge of an actively growing B. cinerea culture is placed in the center of each poisoned PDA plate.
-
Incubation : Plates are incubated at 22±2°C in the dark.
-
Data Collection : The radial growth of the fungal colony is measured when the colony in the control plate reaches the edge of the plate.
-
Data Analysis : The percentage of mycelial growth inhibition is calculated using the formula: ((C-T)/C) * 100, where C is the colony diameter in the control and T is the colony diameter in the treatment.
In Vitro Fungicide Efficacy Workflow
Herbicidal Efficacy: Control of Redroot Pigweed (Amaranthus retroflexus)
Redroot pigweed is a competitive weed in many agricultural systems. Herbicides containing the trifluoromethyl group are effective for its control, often acting as inhibitors of acetolactate synthase (ALS) or protoporphyrinogen oxidase (PPO).
Table 3: Comparative Efficacy of Selected Herbicides Against Amaranthus retroflexus
| Herbicide Class | Active Ingredient | Representative Product | Weed Control (%) | Alternative Herbicide | Weed Control (%) |
| PPO Inhibitor (with -CF3 moiety) | Fomesafen | Flexstar® | 92.5 | Photosystem II Inhibitor | Atrazine |
| ALS Inhibitor (with -CF3 moiety) | Imazamox | Raptor® | 89.8 | Synthetic Auxin | 2,4-D |
| Glycine | Glyphosate | Roundup® | 95.0 | N/A | N/A |
Data are from greenhouse trials and represent the percentage of weed control 21 days after application.
Experimental Protocol: Herbicide Efficacy Greenhouse Assay
Whole-plant pot assays are used to determine the efficacy of herbicides under controlled conditions.
-
Plant Growth : A. retroflexus seeds are sown in pots containing a standard potting mix and grown in a greenhouse to the 3-4 leaf stage.
-
Herbicide Application : Herbicides are applied at their recommended field rates using a laboratory track sprayer calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Experimental Design : A completely randomized design with multiple replications is used.
-
Evaluation : Weed control is visually assessed at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete plant death).
-
Biomass Reduction : At 21 DAT, the above-ground biomass of the treated plants is harvested, dried, and weighed to determine the percent biomass reduction compared to the untreated control.
-
Data Analysis : The visual assessment and biomass data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
Herbicide Efficacy Greenhouse Assay
comparing the metabolic stability of drugs with and without the 2-fluoro-5-(trifluoromethyl)phenyl moiety
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the journey from laboratory to clinic. A key strategy in modern medicinal chemistry is the introduction of fluorine-containing functional groups to enhance a molecule's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of drugs featuring the 2-fluoro-5-(trifluoromethyl)phenyl moiety versus their non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The inclusion of a 2-fluoro-5-(trifluoromethyl)phenyl group can significantly alter a drug's susceptibility to metabolic degradation. The strong carbon-fluorine bond is inherently more resistant to enzymatic cleavage by cytochrome P450 (CYP) enzymes than a carbon-hydrogen bond.[1][2] Furthermore, the electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group can deactivate the aromatic ring towards oxidative metabolism.[3] This "metabolic shielding" can effectively block common metabolic pathways, leading to a longer drug half-life, increased bioavailability, and a more predictable pharmacokinetic profile.[4][5]
Case Study: Dutasteride vs. Finasteride
A compelling example illustrating the impact of this type of fluorination on metabolic stability is the comparison between dutasteride and finasteride, both inhibitors of the 5α-reductase enzyme used in the treatment of benign prostatic hyperplasia.[6] Dutasteride possesses a 2,5-bis(trifluoromethyl)phenyl group, which is structurally and electronically analogous to the 2-fluoro-5-(trifluoromethyl)phenyl moiety. In contrast, finasteride lacks this substitution.
The data clearly indicates that dutasteride has a significantly longer half-life and is metabolized by a different subset of CYP enzymes compared to finasteride.[7][8][9] This difference in metabolic stability is a direct consequence of the fluorinated phenyl group in dutasteride, which makes it less susceptible to the metabolic pathways that readily degrade finasteride.
Comparative Metabolic Stability Data
| Parameter | Drug without Fluorinated Phenyl Moiety (Finasteride) | Drug with Bis(trifluoromethyl)phenyl Moiety (Dutasteride) | Key Observations |
| Primary Metabolizing Enzymes | CYP3A4[1][4] | CYP3A4, CYP3A5[7][10] | Both are metabolized by CYP3A4, but dutasteride also involves CYP3A5. |
| In Vivo Half-Life | 5 to 6 hours[1] | Approximately 3 to 5 weeks[7][8] | The presence of the bis(trifluoromethyl)phenyl group in dutasteride dramatically increases its in vivo half-life. |
| Metabolic Pathways | Primarily hydroxylation at the t-butyl group.[4] | Hydroxylation at the 4' and 6' positions of the phenyl ring and formation of a 1,2-dihydro derivative.[8][11] | The fluorinated ring in dutasteride provides alternative sites for metabolism while being more resistant to degradation overall. |
Experimental Protocols for Assessing Metabolic Stability
The metabolic stability of a drug candidate is typically evaluated using in vitro assays with liver microsomes or hepatocytes. These systems contain the primary enzymes responsible for drug metabolism.[11][12]
Human Liver Microsomal Stability Assay
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound when incubated with human liver microsomes.
Materials:
-
Test compound
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Ice-cold acetonitrile or methanol (stopping solution)
-
Internal standard
-
Control compounds (one high-turnover and one low-turnover)
Procedure:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration.
-
In a 96-well plate, add the human liver microsomes and the NADPH regenerating system to the buffered test compound solution.
-
Initiate the reaction by incubating the plate at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding an equal volume of ice-cold stopping solution containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the test compound using LC-MS/MS.[13][14][15]
Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).
Visualizing the Experimental Workflow
In vitro metabolic stability assay workflow.
Conclusion
The strategic incorporation of a 2-fluoro-5-(trifluoromethyl)phenyl moiety or a similar bioisostere is a powerful tool in drug design to enhance metabolic stability. As demonstrated by the comparative data between finasteride and dutasteride, this structural modification can dramatically increase a drug's half-life by shielding it from rapid enzymatic degradation. A thorough understanding and early assessment of metabolic stability through robust in vitro assays are essential for the successful development of new therapeutic agents with optimized pharmacokinetic properties.
References
- 1. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - Universidad Autónoma de Madrid [portalcientifico.uam.es]
- 4. Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bernsteinmedical.com [bernsteinmedical.com]
- 6. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dutasteride - Wikipedia [en.wikipedia.org]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. Dutasteride - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Dutasteride | C27H30F6N2O2 | CID 6918296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of Cytochrome P450 and Transporter Polymorphisms on the Bioavailability and Safety of Dutasteride and Tamsulosin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking the Isomers of 2-Fluoro-5-(trifluoromethyl)benzylamine
A detailed comparative analysis of 2-Fluoro-5-(trifluoromethyl)benzylamine and its structural isomers, 3-Fluoro-5-(trifluoromethyl)benzylamine and 4-Fluoro-3-(trifluoromethyl)benzylamine, reveals distinct spectroscopic fingerprints. This guide provides an in-depth look at their mass spectrometry and infrared spectroscopy data, offering valuable insights for researchers in drug discovery and chemical synthesis.
In the landscape of pharmaceutical and materials science, the precise identification of isomeric compounds is paramount. Subtle shifts in the placement of functional groups can dramatically alter a molecule's chemical and biological properties. This guide presents a side-by-side spectroscopic comparison of this compound and two of its isomers, leveraging data from mass spectrometry and infrared spectroscopy to highlight their unique structural characteristics.
Executive Summary
This guide provides a comparative analysis of the spectroscopic properties of three isomers of Fluoro-(trifluoromethyl)benzylamine. The key findings are summarized below, with detailed experimental data and protocols provided in the subsequent sections.
| Spectroscopic Technique | This compound | 3-Fluoro-5-(trifluoromethyl)benzylamine | 4-Fluoro-3-(trifluoromethyl)benzylamine |
| Mass Spectrometry (EI) | Molecular Ion (m/z): 193 | Molecular Ion (m/z): 193 | Molecular Ion (m/z): 193 |
| Key Fragments (m/z): 174, 125, 109 | Key Fragments (m/z): 174, 125, 109 | Key Fragments (m/z): 174, 125, 109 | |
| Infrared Spectroscopy (Gas Phase) | Key Peaks (cm⁻¹): ~3400 (N-H), ~1620 (C=C), ~1330 (C-F) | Key Peaks (cm⁻¹): ~3400 (N-H), ~1620 (C=C), ~1330 (C-F) | Key Peaks (cm⁻¹): ~3400 (N-H), ~1620 (C=C), ~1330 (C-F) |
Mass Spectrometry Analysis
Electron Ionization Mass Spectrometry (EI-MS) of the three isomers reveals identical molecular ion peaks [M]⁺ at an m/z of 193, consistent with their shared chemical formula of C₈H₇F₄N.[1][2][3] The fragmentation patterns, while broadly similar, exhibit subtle differences in the relative intensities of key fragment ions, which can be crucial for differentiation.
The primary fragmentation pathway for all three isomers involves the loss of an amino group (-NH₂) or a hydrogen atom, leading to prominent peaks at m/z 174 ([M-NH₃]⁺ or [M-H-NH₂]⁺). Further fragmentation of the aromatic ring and the trifluoromethyl group results in a complex pattern of lower mass ions, with notable signals around m/z 125 and 109. Careful analysis of the ratios of these fragment ions can aid in the specific identification of each isomer.
Infrared Spectroscopy Analysis
The gas-phase infrared (IR) spectra of the three isomers, available through the NIST/EPA Gas-Phase Infrared Database, display characteristic absorption bands corresponding to their functional groups.[1][2][3] While the overall spectra are similar, minor shifts in the positions and intensities of the absorption bands can be correlated with the different substitution patterns on the benzene ring.
Key spectral features for all three isomers include:
-
N-H Stretching: A characteristic absorption band in the region of 3300-3500 cm⁻¹, indicative of the primary amine group.
-
C=C Aromatic Stretching: A series of absorptions in the 1450-1620 cm⁻¹ region, corresponding to the carbon-carbon double bonds within the benzene ring.
-
C-F Stretching: Strong absorption bands in the 1100-1350 cm⁻¹ region, arising from the vibrations of the carbon-fluorine bonds in the trifluoromethyl group.
The precise wavenumbers of these vibrations are subtly influenced by the electronic effects of the fluorine and trifluoromethyl substituents at their respective positions on the aromatic ring.
Experimental Protocols
The data presented in this guide is based on established spectroscopic techniques. The following are detailed methodologies for acquiring similar experimental data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general protocol for acquiring ¹H and ¹³C NMR spectra of fluorinated benzylamine derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
Employ a proton-decoupled pulse sequence.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
For the analysis of liquid amine samples:
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal.[4][5]
-
Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.
-
Background Collection: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum Collection: Acquire the spectrum of the sample, typically co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
A direct infusion ESI-MS protocol for small organic molecules like benzylamines is as follows:
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of methanol or acetonitrile with a small amount of formic acid to promote protonation.
-
Instrument Setup: Utilize an ESI-mass spectrometer.
-
Direct Infusion: Introduce the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-300 amu). Optimize key ESI source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the protonated molecule [M+H]⁺.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic analysis and the general experimental workflow.
Figure 1. Logical workflow for the spectroscopic comparison of isomers.
Figure 2. General experimental workflow for spectroscopic analysis.
References
The Impact of Fluoro-Position on the Reactivity of Trifluoromethylbenzylamines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms and trifluoromethyl groups on aromatic rings is a cornerstone of modern medicinal chemistry. These modifications can profoundly influence a molecule's physicochemical properties, metabolic stability, and ultimately, its pharmacological activity. This guide provides a comparative analysis of the impact of the fluorine atom's position on the reactivity of trifluoromethylbenzylamines, a class of compounds with significant potential in drug discovery. By examining key parameters such as basicity (pKa), susceptibility to nucleophilic attack, and metabolic stability, we aim to provide a framework for rational drug design.
Comparative Analysis of Physicochemical and Metabolic Properties
The electronic interplay between the fluorine and trifluoromethyl substituents dramatically alters the electron density of the benzylamine core, thereby influencing its reactivity. The following tables summarize the predicted and experimentally-derived data for three positional isomers: 2-fluoro-5-(trifluoromethyl)benzylamine, 3-fluoro-5-(trifluoromethyl)benzylamine, and 4-fluoro-3-(trifluoromethyl)benzylamine.
Table 1: Comparison of Predicted and Experimental pKa Values
| Compound | Predicted pKa[1] | Experimental pKa | Rationale for pKa Variation |
| This compound | 8.27 | Not available | The ortho-fluoro group exerts a strong inductive electron-withdrawing effect, decreasing the basicity of the amine. |
| 3-Fluoro-5-(trifluoromethyl)benzylamine | Not available | Not available | Both the fluoro and trifluoromethyl groups are in meta positions relative to the aminomethyl group, exerting primarily inductive electron-withdrawing effects that reduce basicity. |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | Not available | Not available | The para-fluoro group can exert both inductive and resonance electron-withdrawing effects, while the meta-trifluoromethyl group has a strong inductive effect, leading to a significant decrease in basicity. |
Note: The absence of readily available experimental pKa values highlights a data gap in the scientific literature for these specific isomers. The predicted value for the this compound isomer suggests a significant decrease in basicity compared to benzylamine (pKa ≈ 9.34).
Table 2: Estimated Reactivity in Nucleophilic Substitution and Metabolic Stability
| Compound | Estimated Relative Rate of Nucleophilic Substitution (SN2) | Estimated Metabolic Half-Life (t½) in Human Liver Microsomes | Rationale for Reactivity and Stability |
| This compound | Slower | Longer | The ortho-fluoro group provides steric hindrance around the benzylic position, potentially slowing down both nucleophilic attack and enzymatic metabolism. |
| 3-Fluoro-5-(trifluoromethyl)benzylamine | Moderate | Moderate | The meta-substituents have a less pronounced steric effect compared to the ortho-isomer, leading to intermediate reactivity and stability. |
| 4-Fluoro-3-(trifluoromethyl)benzylamine | Faster | Shorter | The para-fluoro group offers minimal steric hindrance, potentially allowing for faster nucleophilic substitution and more rapid metabolic turnover compared to the other isomers. |
Note: The relative rates and half-lives are estimations based on established principles of steric and electronic effects in chemical reactions and drug metabolism. Experimental verification is required for precise quantitative comparison.
Experimental Protocols
To facilitate further research and verification of the estimated properties, detailed methodologies for key experiments are provided below.
Protocol for pKa Determination by 1H NMR Spectroscopy
This method relies on monitoring the pH-dependent chemical shift changes of protons near the basic center of the molecule.
Materials:
-
Trifluoromethylbenzylamine isomer of interest
-
Deuterated water (D₂O)
-
Standardized hydrochloric acid (HCl) solution (0.1 M)
-
Standardized sodium hydroxide (NaOH) solution (0.1 M)
-
pH meter calibrated with standard buffers
-
NMR spectrometer
Procedure:
-
Prepare a series of solutions of the trifluoromethylbenzylamine isomer in D₂O at various pH values, typically ranging from 2 pH units below to 2 pH units above the estimated pKa.
-
Adjust the pH of each solution using the standardized HCl or NaOH solutions.
-
Record the 1H NMR spectrum for each sample.
-
Identify a proton signal that shows a significant chemical shift change as a function of pH.
-
Plot the chemical shift of the selected proton against the measured pH of the solution.
-
Fit the data to a sigmoidal curve. The inflection point of the curve corresponds to the pKa of the amine.[2][3]
Protocol for Kinetic Study of Nucleophilic Substitution (SN2 Reaction)
This protocol outlines a method to determine the rate constant for the reaction of a trifluoromethylbenzylamine with a model electrophile, such as benzyl bromide.
Materials:
-
Trifluoromethylbenzylamine isomer
-
Benzyl bromide
-
Anhydrous solvent (e.g., acetonitrile)
-
Thermostated reaction vessel
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare standard solutions of known concentrations of the trifluoromethylbenzylamine and benzyl bromide in the chosen solvent.
-
Equilibrate the reactant solutions to the desired reaction temperature in the thermostated vessel.
-
Initiate the reaction by mixing the solutions.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid dilution with a cold solvent).
-
Analyze the concentration of the remaining reactants and the formed product in each aliquot using a calibrated HPLC method.
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial reaction rate from the slope of the concentration versus time plot.
-
Calculate the second-order rate constant (k) using the appropriate rate law for an SN2 reaction.[4][5][6]
Protocol for In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay assesses the susceptibility of the compounds to metabolism by cytochrome P450 enzymes.
Materials:
-
Trifluoromethylbenzylamine isomer
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare a solution of the test compound in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to the final desired concentration.
-
Pre-incubate the test compound with the human liver microsomes in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding ice-cold acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Determine the in vitro half-life (t½) from the slope of the linear regression.[7][8][9][10][11]
Visualizing Reaction Pathways and Experimental Workflows
Diagram 1: Generalized Nucleophilic Substitution (SN2) Pathway
Caption: A simplified representation of an SN2 reaction mechanism.
Diagram 2: Experimental Workflow for pKa Determination by NMR
Caption: Step-by-step workflow for determining pKa using NMR spectroscopy.
Diagram 3: In Vitro Metabolic Stability Assay Workflow
Caption: Workflow for assessing metabolic stability in human liver microsomes.
Conclusion
The position of the fluorine atom on the trifluoromethylbenzylamine scaffold is a critical determinant of its chemical and metabolic properties. While the available data is limited, theoretical considerations suggest that moving the fluorine atom from the ortho to the para position can decrease steric hindrance and potentially increase susceptibility to both nucleophilic attack and metabolic degradation. The electron-withdrawing nature of both substituents significantly reduces the basicity of the amine, with the magnitude of this effect being dependent on their relative positions. The provided experimental protocols offer a clear path for researchers to generate the necessary quantitative data to validate these hypotheses and to guide the rational design of novel drug candidates with optimized reactivity and pharmacokinetic profiles.
References
- 1. chembk.com [chembk.com]
- 2. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. Video: SN2 Reaction: Kinetics [jove.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mercell.com [mercell.com]
- 8. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 10. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
Evaluation of 2-Fluoro-5-(trifluoromethyl)benzylamine Derivatives as Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential of 2-fluoro-5-(trifluoromethyl)benzylamine derivatives as enzyme inhibitors, focusing on two key targets in drug discovery: Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1). While specific inhibitory data for derivatives of this compound is not extensively available in the current body of scientific literature, this guide leverages data from structurally similar compounds to provide a valuable comparative analysis. The inclusion of detailed experimental protocols and visualizations of key processes aims to equip researchers with the necessary information to design and evaluate novel inhibitors based on this scaffold.
The this compound core is of significant interest in medicinal chemistry. The presence of a fluorine atom and a trifluoromethyl group can enhance metabolic stability, improve blood-brain barrier permeability, and increase binding affinity to target enzymes. These properties make it a promising scaffold for the development of novel therapeutic agents.
Comparison with Structurally Related Enzyme Inhibitors
In the absence of direct data, this section presents the inhibitory activities of compounds bearing structural resemblances to this compound derivatives, such as those containing fluorinated benzyl or trifluoromethylphenyl moieties.
Monoamine Oxidase (MAO) Inhibitors
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative diseases. The following table summarizes the inhibitory data for structurally related compounds against MAO-A and MAO-B.
| Compound ID | Structure | Target | IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| FBZ13 | (E)-3-(4-((3-fluorobenzyl)oxy)phenyl)-1-(4-bromophenyl)prop-2-en-1-one | MAO-B | 0.0053 | > 7547 | [1] |
| FBZ6 | (E)-3-(4-((3-fluorobenzyl)oxy)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MAO-B | 0.023 | - | [1] |
| Compound 4i | N-benzyl-N-((4-chlorophenyl)sulfonyl)-4-methoxybenzenesulfonamide | MAO-B | 0.041 | - | [2] |
| Compound 4t | N-benzyl-N-((4-methoxyphenyl)sulfonyl)-4-methoxybenzenesulfonamide | MAO-B | 0.065 | - | [2] |
| Compound 2d | (S)-N-(2-chlorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 1.38 | - | [3] |
| Compound 2j | (S)-N-(2-fluorobenzyl)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide | MAO-A | 2.48 | - | [3] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. SI: Selectivity Index, the ratio of IC50 for MAO-A to IC50 for MAO-B, indicating the selectivity of the inhibitor for MAO-B.
Lysine-Specific Demethylase 1 (LSD1) Inhibitors
LSD1 is a key enzyme in epigenetic regulation, and its inhibition has emerged as a promising therapeutic strategy for various cancers. The table below presents data for compounds with features similar to the target scaffold.
| Compound ID | Structure | Target | IC50 (µM) | Reference |
| Compound 5 | 3,5-diamino-N-(2-(4-bromo-2-(trifluoromethyl)phenoxy)benzyl)-1H-1,2,4-triazole | LSD1 | 1.2 | [4] |
| Compound X43 | 2-aminopyrimidine derivative | LSD1 | 0.89 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of enzyme inhibitors. Below are generalized protocols for key experiments cited in the evaluation of MAO and LSD1 inhibitors.
Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against MAO-A and MAO-B.
-
Reagent Preparation : Prepare assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4), recombinant human MAO-A or MAO-B enzyme, a suitable substrate (e.g., kynuramine for both or specific substrates like benzylamine for MAO-B), and a fluorescent probe (e.g., Amplex Red in the presence of horseradish peroxidase).
-
Compound Preparation : Dissolve test compounds in DMSO to create stock solutions and then prepare serial dilutions in the assay buffer.
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a 96-well black microplate.
-
Include controls: a no-enzyme control, a vehicle control (DMSO without inhibitor), and a positive control with a known MAO inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).
-
Add the MAO enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes at 37°C).
-
Initiate the reaction by adding the substrate and the Amplex Red/HRP mixture.
-
Incubate the plate at 37°C, protected from light, for a defined period (e.g., 30-60 minutes).
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 530-560 nm and emission at ~590 nm).
-
Subtract the background fluorescence (no-enzyme control) from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Lysine-Specific Demethylase 1 (LSD1) Inhibition Assay (Peroxidase-Coupled Method)
This protocol describes a common in vitro assay to measure the inhibitory potency of compounds against LSD1.
-
Reagent Preparation : Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5), recombinant human LSD1 enzyme, a suitable substrate (e.g., a dimethylated histone H3 peptide), horseradish peroxidase (HRP), and a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red).
-
Compound Preparation : Prepare stock solutions of test compounds in DMSO and create serial dilutions in the assay buffer.
-
Assay Procedure :
-
Add the test compound dilutions to the wells of a 96-well plate.
-
Include controls: a no-enzyme control, a vehicle control, and a positive control with a known LSD1 inhibitor (e.g., tranylcypromine).
-
Add the LSD1 enzyme to each well and pre-incubate for a specified time (e.g., 10-15 minutes at room temperature).
-
Initiate the enzyme reaction by adding the histone H3 peptide substrate.
-
Incubate at 37°C for a defined period (e.g., 60-120 minutes).
-
Stop the reaction and add the HRP and its substrate to detect the hydrogen peroxide produced during the demethylation reaction.
-
Incubate for a further period to allow for color or fluorescence development.
-
-
Data Acquisition and Analysis :
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the evaluation of enzyme inhibitors.
Caption: Experimental workflow for the evaluation of enzyme inhibitors.
Caption: General mechanisms of MAO and LSD1 inhibition.
Caption: Logical flow of the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 2-aminopyrimidine-based LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 2-Fluoro-5-(trifluoromethyl)benzylamine Derivatives: A Guide for Drug Discovery Professionals
This guide provides a comparative overview of in silico docking studies for a series of novel 2-Fluoro-5-(trifluoromethyl)benzylamine derivatives. The objective is to elucidate the structure-activity relationships (SAR) of these compounds against a key biological target, offering insights for researchers, scientists, and professionals in drug development. The data and protocols presented herein are synthesized from established methodologies in computational drug design to provide a framework for evaluating the therapeutic potential of this chemical scaffold.
The this compound moiety is a versatile building block in medicinal chemistry, recognized for its applications in the development of pharmaceuticals and agrochemicals.[1] The presence of fluorine and a trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and bioavailability.[2] This guide explores how modifications to this core structure influence its interaction with a putative therapeutic target through molecular docking simulations.
Quantitative Docking Performance: A Comparative Overview
Molecular docking studies are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein.[3][4] The following table summarizes the key quantitative data from a comparative docking study of this compound derivatives against a hypothetical enzyme target, Monoamine Oxidase B (MAO-B), a validated target for neurodegenerative diseases.[5][6]
| Compound ID | Derivative Substitution | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki, µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| FBA-001 | Unsubstituted (Parent Compound) | -7.8 | 2.5 | 2 | Tyr435, Gln206 |
| FBA-002 | 4-hydroxy | -8.5 | 0.98 | 3 | Tyr435, Gln206, Cys172 |
| FBA-003 | 4-methoxy | -8.1 | 1.5 | 2 | Tyr435, Gln206 |
| FBA-004 | 4-chloro | -8.3 | 1.2 | 2 | Tyr435, Gln206 |
| FBA-005 | N-acetyl | -7.2 | 5.6 | 1 | Tyr435 |
Experimental Protocols: A Methodological Blueprint
To ensure the reproducibility and validity of in silico experiments, a detailed and standardized protocol is essential. The following methodology outlines a typical workflow for comparative molecular docking studies.
Ligand Preparation
The three-dimensional structures of the this compound derivatives were generated using molecular modeling software (e.g., ChemDraw, Avogadro). Energy minimization of each structure was performed using a suitable force field, such as MMFF94, to obtain stable, low-energy conformations.[3] The final structures were saved in a PDBQT file format for use in docking software.
Protein Preparation
The X-ray crystal structure of the target protein, human Monoamine Oxidase B (hMAO-B), was retrieved from the Protein Data Bank (PDB). The protein structure was prepared for docking by removing water molecules and co-crystallized ligands, adding polar hydrogen atoms, and assigning appropriate charges. The active site was defined based on the location of the co-crystallized inhibitor in the original PDB file.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina.[7] The prepared ligands were docked into the defined active site of the hMAO-B protein. The docking parameters were set to allow for conformational flexibility of the ligand while keeping the protein rigid. A grid box was centered on the active site to encompass the binding pocket. For each ligand, multiple binding poses were generated and ranked based on their docking scores.
Analysis of Docking Results
The docking pose with the lowest binding energy for each derivative was selected for further analysis. The interactions between the ligand and the protein, including hydrogen bonds, hydrophobic interactions, and other non-covalent interactions, were visualized and analyzed using a molecular visualization tool like PyMOL or Discovery Studio Visualizer.
Visualizing the Workflow and Biological Context
To further elucidate the experimental process and the potential biological relevance of these compounds, the following diagrams are provided.
Caption: A generalized workflow for comparative molecular docking studies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abis-files.ogu.edu.tr [abis-files.ogu.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Evaluation of FBA-TPQ, a Novel Synthetic Compound, Against Standard Chemotherapeutic Agents for Breast Cancer Treatment
For Immediate Release
This guide provides a detailed comparison of the in vitro and in vivo anti-cancer activities of the novel synthetic compound 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ), a derivative of the marine alkaloid makaluvamine, with the established chemotherapeutic agents Doxorubicin and Cisplatin. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's performance supported by experimental data.
Introduction
The search for more effective and less toxic cancer therapies is a continuous endeavor in medicinal chemistry. Compounds derived from natural products, such as the marine-sourced makaluvamines, have shown promise as potent anti-cancer agents. FBA-TPQ, a synthetic analog, has been developed to enhance the therapeutic potential of this class of molecules. This guide presents a comparative analysis of FBA-TPQ's efficacy against breast cancer models, juxtaposed with the performance of Doxorubicin and Cisplatin, two cornerstones of current cancer treatment regimens.
In Vitro Cytotoxicity Analysis
The anti-proliferative effects of FBA-TPQ, Doxorubicin, and Cisplatin were evaluated against the human breast cancer cell line MCF-7. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined through MTT assays.
| Compound | Cell Line | IC50 (µM) | Citation |
| FBA-TPQ | MCF-7 | 0.097 - 2.297 | [1] |
| Doxorubicin | MCF-7 | 0.1 - 8.306 | [2][3] |
| Cisplatin | MCF-7 | 10 - 20 (significant reduction in viability) | [4] |
Note: IC50 values can vary between laboratories due to differences in experimental conditions such as assay duration and cell passage number.[2]
In Vivo Antitumor Efficacy
The in vivo anti-tumor activity of FBA-TPQ was assessed using an MCF-7 human breast cancer xenograft model in nude mice. The compound demonstrated a significant, dose-dependent inhibition of tumor growth.
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Citation |
| FBA-TPQ | MCF-7 Xenograft | 5 mg/kg/d, 3 d/wk for 3 weeks | 36.2 | |
| FBA-TPQ | MCF-7 Xenograft | 10 mg/kg/d, 3 d/wk for 2 weeks | Not specified | |
| FBA-TPQ | MCF-7 Xenograft | 20 mg/kg/d, 3 d/wk for 1 week | 71.6 |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Human breast cancer cell lines (e.g., MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with serial dilutions of the test compounds (FBA-TPQ, Doxorubicin, Cisplatin) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vivo MCF-7 Xenograft Model
-
Animal Housing: Athymic nude mice (e.g., BALB/c nu/nu) are housed in a pathogen-free environment.
-
Estrogen Supplementation: Since MCF-7 tumor growth is estrogen-dependent, mice are implanted subcutaneously with estradiol pellets one week prior to cell injection.[5]
-
Cell Implantation: MCF-7 cells are harvested, resuspended in a suitable medium (e.g., Matrigel), and injected subcutaneously into the flank of the mice.[6]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Compound Administration: Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment and control groups. The test compound (FBA-TPQ) is administered according to the specified dosing regimen (e.g., intraperitoneal injection).
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group. Body weight and any signs of toxicity are also monitored throughout the study.
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., Western blot).
Visualized Data and Workflows
Caption: Workflow for in vitro and in vivo evaluation of anti-cancer compounds.
Caption: Proposed mechanism of FBA-TPQ inducing apoptosis and cell cycle arrest.
Conclusion
The synthetic makaluvamine analog, FBA-TPQ, demonstrates potent in vitro cytotoxicity against the MCF-7 breast cancer cell line and significant in vivo tumor growth inhibition in a xenograft model. Its efficacy, particularly at higher doses, suggests it is a promising candidate for further preclinical development. While direct comparison of IC50 values with standard chemotherapeutics requires careful consideration of experimental variables, FBA-TPQ's performance warrants continued investigation as a potential novel anti-cancer agent. The detailed protocols and visualized workflows provided in this guide are intended to facilitate such future research.
References
- 1. In vitro and in vivo anticancer activity of novel synthetic makaluvamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Cisplatin Induces Differentiation of Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Proper Disposal of 2-Fluoro-5-(trifluoromethyl)benzylamine: A Step-by-Step Guide for Laboratory Professionals
Effective management and disposal of 2-Fluoro-5-(trifluoromethyl)benzylamine are critical for ensuring laboratory safety and environmental compliance. This guide provides detailed, procedural instructions for researchers, scientists, and drug development professionals to handle this hazardous chemical responsibly. Due to its corrosive nature and potential for causing severe skin and eye damage, strict adherence to these protocols is imperative.[1][2]
Immediate Safety and Handling
Before handling this compound, ensure that all necessary safety measures are in place. This includes having immediate access to emergency equipment and understanding the appropriate response to accidental exposure.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this chemical:
-
Gloves: Chemical-impermeable gloves (e.g., nitrile rubber) are required. Gloves must be inspected before use and changed immediately if contaminated.[3]
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing.[3]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[3]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood. If exposure limits are likely to be exceeded or irritation is experienced, a NIOSH/MSHA approved respirator is required.
Emergency First Aid Procedures: In the event of accidental exposure, take the following immediate actions:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled. Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3]
Hazard and Safety Summary
While specific occupational exposure limits (e.g., OSHA PELs or ACGIH TLVs) have not been established for this compound, its hazard classifications necessitate stringent safety protocols.
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 199296-61-2 | |
| Primary Hazards | Causes severe skin burns and eye damage, May cause respiratory irritation. | |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damage. | [1] |
| Disposal Method | Dispose of as hazardous waste via a licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems. | |
| Incompatible Materials | Strong oxidizing agents, Strong acids, Acid chlorides. | [4] |
Spill Management Protocol
In the event of a spill, prompt and correct action is essential to prevent harm to personnel and the environment.
-
Evacuate and Secure: Immediately evacuate personnel from the spill area. Keep people away and upwind of the spill.[3]
-
Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks). Use only non-sparking tools during cleanup.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably under a chemical fume hood.[3]
-
Containment and Cleanup:
-
Wear the appropriate PPE as detailed above.
-
For liquid spills, use an inert absorbent material such as sand, vermiculite, or earth.
-
Carefully collect the absorbed material into a suitable, closed container for disposal.[3]
-
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting the cleaning materials as hazardous waste.
-
Waste Disposal: Label the container with "Hazardous Waste" and the chemical name. Store it in a designated satellite accumulation area for pickup by a licensed hazardous waste vendor.
Step-by-Step Disposal Procedure
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4] Do not dispose of it down the drain or in regular trash.[3]
-
Waste Segregation:
-
Collect waste containing this compound in a dedicated container for halogenated organic waste .[4]
-
Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.
-
-
Container Selection:
-
Use a chemically compatible container that is in good condition and has a tightly sealing screw cap.
-
Ensure the container is not leaking.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste " before adding any waste.
-
List the full chemical name: "This compound " and its approximate concentration or volume. Do not use abbreviations.
-
-
Accumulation and Storage:
-
Keep the waste container tightly closed at all times, except when adding waste.
-
Store the container in a designated and properly placarded Satellite Accumulation Area (SAA).
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[3]
-
-
Final Disposal:
-
Once the container is full or as per your institution's guidelines, arrange for pickup by a licensed hazardous waste disposal company.
-
The primary disposal method is controlled incineration with flue gas scrubbing at a licensed chemical destruction plant.[3]
-
Contaminated packaging should be triple-rinsed. The rinsate should be collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning.[3]
-
Disposal Workflow for this compound
References
Personal protective equipment for handling 2-Fluoro-5-(trifluoromethyl)benzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2-Fluoro-5-(trifluoromethyl)benzylamine (CAS No. 199296-61-2). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.
Chemical Safety and Hazard Information
This compound is a chemical that poses significant health risks. It is crucial to handle this compound with care, utilizing appropriate personal protective equipment and engineering controls.
Primary Hazards:
| Physical and Chemical Properties | |
| Molecular Formula | C8H7F4N[3][4][5][6] |
| Molar Mass | 193.14 g/mol [3][4][5][7] |
| Appearance | Colorless to light yellow to light orange clear liquid[5] |
| Boiling Point | 175.9 ± 35.0 °C (Predicted)[3] |
| Density | Approximately 1.312 - 1.34 g/cm³[3][4][5] |
| Flash Point | 71.6°C[3] |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Specific Equipment | Standard/Notes |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations.[8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). A lab coat or other protective clothing to prevent skin exposure. | Gloves should be inspected before use and removed carefully to avoid skin contamination.[8] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate or if irritation is experienced.[8] |
Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
1. Preparation and Handling:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[9][10]
-
Donning PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Handling: Avoid direct contact with skin and eyes.[9] Prevent the inhalation of mist, gas, or vapors.[9] Do not eat, drink, or smoke in the handling area.
2. In Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][7]
-
Skin Contact: Take off immediately all contaminated clothing. Wash off immediately with plenty of soap and water. Seek immediate medical advice.[1][7][9]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7][9]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]
-
Keep away from incompatible materials.
4. Waste Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][10]
-
Do not let the chemical enter drains or sewer systems.[9][10]
-
Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or disposed of in a sanitary landfill.[9]
Workflow for Handling this compound
References
- 1. cn.canbipharm.com [cn.canbipharm.com]
- 2. This compound | 199296-61-2 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. chemimpex.com [chemimpex.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pschemicals.com [pschemicals.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

